FXR agonist 5
Description
Structure
3D Structure
Propriétés
Formule moléculaire |
C40H53N5O5 |
|---|---|
Poids moléculaire |
683.9 g/mol |
Nom IUPAC |
[4-[[4-(1-tert-butylpyrazol-4-yl)-2-pyridinyl]-[[4-(4-methoxy-3-methylphenyl)-1-bicyclo[2.2.2]octanyl]methyl]carbamoyl]cyclohexyl] 3-hydroxyazetidine-1-carboxylate |
InChI |
InChI=1S/C40H53N5O5/c1-27-20-31(8-11-34(27)49-5)40-16-13-39(14-17-40,15-18-40)26-44(35-21-29(12-19-41-35)30-22-42-45(23-30)38(2,3)4)36(47)28-6-9-33(10-7-28)50-37(48)43-24-32(46)25-43/h8,11-12,19-23,28,32-33,46H,6-7,9-10,13-18,24-26H2,1-5H3 |
Clé InChI |
OITRYZXBYGLFIH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)C23CCC(CC2)(CC3)CN(C4=NC=CC(=C4)C5=CN(N=C5)C(C)(C)C)C(=O)C6CCC(CC6)OC(=O)N7CC(C7)O)OC |
Origine du produit |
United States |
Foundational & Exploratory
The Core Mechanism of Action of Farnesoid X Receptor (FXR) Agonist-5: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Farnesoid X Receptor (FXR), a nuclear hormone receptor, has emerged as a critical regulator of bile acid, lipid, and glucose homeostasis. Its central role in metabolic pathways has positioned it as a key therapeutic target for a range of conditions, including non-alcoholic steatohepatitis (NASH), primary biliary cholangitis (PBC), and other metabolic disorders. This technical guide provides a comprehensive overview of the core mechanism of action of a representative FXR agonist, referred to herein as "FXR agonist 5." For the purposes of this guide, the well-characterized and clinically significant FXR agonist, Obeticholic Acid (OCA) , will be used as the exemplar. This document will detail the molecular interactions, downstream signaling cascades, and physiological effects of FXR activation by this agonist, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows.
Molecular Mechanism of Action of this compound (Obeticholic Acid)
Obeticholic acid is a potent and selective agonist of the Farnesoid X Receptor (FXR).[1][2] It is a semi-synthetic bile acid analogue derived from the primary human bile acid, chenodeoxycholic acid (CDCA), with the addition of an ethyl group at the 6-alpha position. This structural modification makes OCA approximately 100-fold more potent than CDCA in activating FXR.[2][3]
The primary mechanism of action of OCA involves its direct binding to the ligand-binding domain (LBD) of FXR. This binding event induces a conformational change in the receptor, leading to the dissociation of corepressors and the recruitment of coactivators. The agonist-bound FXR then forms a heterodimer with the Retinoid X Receptor (RXR).[4] This FXR/RXR heterodimer subsequently binds to specific DNA sequences known as FXR response elements (FXREs) located in the promoter regions of target genes, thereby modulating their transcription.
Downstream Signaling Pathways
Activation of FXR by OCA initiates a complex signaling cascade that primarily regulates bile acid homeostasis, lipid metabolism, and glucose metabolism. The two key downstream pathways are the induction of the Small Heterodimer Partner (SHP) in the liver and Fibroblast Growth Factor 19 (FGF19) in the intestine.
-
Hepatic SHP Induction: In hepatocytes, the FXR/RXR heterodimer directly binds to the FXRE in the promoter of the NR0B2 gene, leading to the increased expression of the Small Heterodimer Partner (SHP). SHP is an atypical nuclear receptor that lacks a DNA-binding domain. It acts as a transcriptional repressor by interacting with and inhibiting the activity of other nuclear receptors, most notably Liver Receptor Homolog-1 (LRH-1) and Hepatocyte Nuclear Factor 4 alpha (HNF4α). This inhibition leads to the downregulation of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical pathway of bile acid synthesis from cholesterol.
-
Intestinal FGF19 Induction: In the enterocytes of the ileum, activation of FXR by OCA potently induces the expression and secretion of Fibroblast Growth Factor 19 (FGF19). FGF19 is an endocrine hormone that travels through the portal circulation to the liver. In hepatocytes, FGF19 binds to its receptor complex, consisting of Fibroblast Growth Factor Receptor 4 (FGFR4) and β-Klotho. This binding activates a signaling cascade that also results in the potent repression of CYP7A1 transcription, providing a second, intestine-derived mechanism for the feedback inhibition of bile acid synthesis.
Quantitative Data on this compound (Obeticholic Acid) Activity
The following tables summarize the quantitative data on the potency and efficacy of Obeticholic Acid in activating FXR and modulating the expression of its key target genes.
| Parameter | Value | Species | Assay Type | Reference |
| EC50 | 0.15 µM | Human | Cell-based reporter assay | |
| Potency vs. CDCA | ~100-fold more potent | Human | Cell-based reporter assay |
Table 1: In Vitro Potency of Obeticholic Acid (OCA)
| Target Gene | Change in Expression | Fold/Percentage Change | Tissue/Cell Type | Treatment Conditions | Reference |
| SHP (NR0B2) | Increased | 3.7 ± 0.2-fold | Sandwich-cultured human hepatocytes | 1 µM OCA | |
| FGF19 | Increased | 735 ± 63-fold | Sandwich-cultured human hepatocytes | 1 µM OCA | |
| CYP7A1 | Decreased | 99% reduction | Sandwich-cultured human hepatocytes | 1 µM OCA | |
| BSEP (ABCB11) | Increased | 6.4 ± 0.8-fold | Sandwich-cultured human hepatocytes | 1 µM OCA | |
| OSTα (SLC51A) | Increased | 6.4 ± 0.2-fold | Sandwich-cultured human hepatocytes | 1 µM OCA | |
| OSTβ (SLC51B) | Increased | 42.9 ± 7.9-fold | Sandwich-cultured human hepatocytes | 1 µM OCA |
Table 2: Effect of Obeticholic Acid (OCA) on Target Gene Expression in Human Hepatocytes
| Biomarker | Change | Patient Population | Treatment Details | Reference |
| FGF19 | Increased | Patients with primary bile acid diarrhoea | 25 mg OCA daily for 2 weeks | |
| C4 (7α-hydroxy-4-cholesten-3-one) | Reduced | Patients with primary bile acid diarrhoea | 25 mg OCA daily for 2 weeks |
Table 3: Clinical Biomarker Modulation by Obeticholic Acid (OCA)
Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for FXR Ligand Binding and Coactivator Recruitment
This assay is designed to measure the binding of an FXR agonist and the subsequent recruitment of a steroid receptor coactivator (SRC) peptide.
Principle: The assay relies on the transfer of energy from a donor fluorophore (e.g., terbium-labeled anti-GST antibody bound to a GST-tagged FXR-LBD) to an acceptor fluorophore (e.g., a dye-labeled biotinylated SRC peptide bound to streptavidin-XL665). Upon agonist binding to the FXR-LBD, a conformational change occurs, promoting the recruitment of the SRC peptide. This brings the donor and acceptor fluorophores into close proximity, allowing for FRET to occur. The TR-FRET signal is proportional to the extent of coactivator recruitment.
Methodology:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 0.1% BSA).
-
Dilute the GST-tagged FXR-LBD, terbium-labeled anti-GST antibody, biotinylated SRC peptide, and streptavidin-XL665 to their optimal concentrations in the assay buffer.
-
Prepare a serial dilution of the test compound (e.g., Obeticholic Acid) and a positive control (e.g., a known FXR agonist) in the assay buffer containing DMSO (final DMSO concentration should be ≤1%).
-
-
Assay Procedure:
-
Add a small volume of the test compound or control to the wells of a low-volume 384-well plate.
-
Add the GST-tagged FXR-LBD and allow it to incubate with the compound for a defined period (e.g., 30 minutes at room temperature).
-
Add a pre-mixed solution of the terbium-labeled anti-GST antibody, biotinylated SRC peptide, and streptavidin-XL665.
-
Incubate the plate for a specified time (e.g., 2 hours at room temperature), protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET compatible plate reader, with excitation at ~340 nm and emission at two wavelengths: ~495 nm (for the terbium donor) and ~520 nm (for the acceptor).
-
The TR-FRET signal is typically expressed as the ratio of the acceptor emission to the donor emission.
-
-
Data Analysis:
-
Plot the TR-FRET ratio against the log of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Luciferase Reporter Gene Assay for FXR Transcriptional Activation
This cell-based assay measures the ability of a compound to activate the transcriptional activity of FXR.
Principle: Cells (e.g., HepG2 or HEK293T) are transiently transfected with two plasmids: an expression vector for human FXR and a reporter plasmid containing a luciferase gene under the control of a promoter with multiple copies of an FXR response element (FXRE). If the test compound activates FXR, the FXR/RXR heterodimer will bind to the FXREs and drive the expression of the luciferase enzyme. The amount of light produced upon the addition of a luciferase substrate is proportional to the level of FXR activation.
Methodology:
-
Cell Culture and Transfection:
-
Culture the cells in appropriate media and conditions.
-
Seed the cells into a 96-well plate.
-
Co-transfect the cells with the FXR expression plasmid and the FXRE-luciferase reporter plasmid using a suitable transfection reagent. A third plasmid expressing Renilla luciferase can be co-transfected for normalization of transfection efficiency.
-
-
Compound Treatment:
-
After a recovery period post-transfection (e.g., 6 hours), replace the medium with fresh medium containing serial dilutions of the test compound or a vehicle control.
-
-
Luciferase Assay:
-
After an incubation period (e.g., 24 hours), lyse the cells.
-
Measure the firefly luciferase activity in the cell lysate using a luminometer after the addition of a luciferase substrate.
-
If a Renilla luciferase plasmid was used for normalization, measure its activity as well.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity (if applicable) or to the total protein concentration.
-
Calculate the fold induction of luciferase activity relative to the vehicle control.
-
Plot the fold induction against the log of the compound concentration and fit the data to a dose-response curve to determine the EC50.
-
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for Identification of FXR Binding Sites
This technique is used to identify the genome-wide binding sites of FXR in a given cell type or tissue.
Principle: Cells or tissues are treated with a cross-linking agent (e.g., formaldehyde) to covalently link proteins to DNA. The chromatin is then sheared into smaller fragments. An antibody specific to FXR is used to immunoprecipitate the FXR-DNA complexes. The cross-links are then reversed, and the associated DNA is purified and sequenced using next-generation sequencing. The resulting sequence reads are mapped to the genome to identify the regions where FXR was bound.
Methodology:
-
Cell/Tissue Cross-linking and Chromatin Preparation:
-
Treat cells or tissues with formaldehyde to cross-link proteins to DNA.
-
Lyse the cells/tissues and isolate the nuclei.
-
Sonicate the chromatin to shear the DNA into fragments of a desired size range (e.g., 200-600 bp).
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific to FXR overnight at 4°C. A non-specific IgG antibody should be used as a negative control.
-
Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.
-
Wash the beads to remove non-specifically bound chromatin.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads.
-
Reverse the cross-links by heating in the presence of a high salt concentration.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
-
DNA Purification and Library Preparation:
-
Purify the DNA using a column-based kit or phenol-chloroform extraction.
-
Prepare a sequencing library from the purified DNA, which involves end-repair, A-tailing, and ligation of sequencing adapters.
-
-
Sequencing and Data Analysis:
-
Sequence the library on a next-generation sequencing platform.
-
Align the sequence reads to a reference genome.
-
Use a peak-calling algorithm (e.g., MACS2) to identify regions of the genome that are significantly enriched for FXR binding compared to the input or IgG control.
-
Perform motif analysis on the identified peaks to confirm the presence of FXREs.
-
Annotate the peaks to nearby genes to identify potential FXR target genes.
-
Visualizations
Signaling Pathways
Caption: this compound Signaling Pathway.
Experimental Workflows
Caption: Luciferase Reporter Assay Workflow.
Logical Relationships
Caption: Logical Flow of FXR Activation Effects.
Conclusion
This compound, exemplified by Obeticholic Acid, exerts its therapeutic effects through a well-defined mechanism of action centered on the activation of the Farnesoid X Receptor. By binding to and activating FXR, OCA initiates a cascade of transcriptional events that lead to the suppression of bile acid synthesis, enhancement of bile acid transport, and modulation of lipid and glucose metabolism. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate and characterize the therapeutic potential of FXR agonists. The continued exploration of this signaling pathway holds significant promise for the development of novel treatments for a variety of metabolic and liver diseases.
References
- 1. The response of patients with bile acid diarrhoea to the farnesoid X receptor agonist obeticholic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Increased hepatoprotective effects of the novel farnesoid X receptor agonist INT-787 versus obeticholic acid in a mouse model of nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Obeticholic acid, a selective farnesoid X receptor agonist, regulates bile acid homeostasis in sandwich‐cultured human hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Obeticholic acid? [synapse.patsnap.com]
The Structure-Activity Relationship of a Novel Pyrrole-Based FXR Agonist Series: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of a novel class of farnesoid X receptor (FXR) agonists, exemplified by the lead compound 5. This document outlines the key structural modifications that influence agonist potency and selectivity, details the experimental protocols for characterization, and visualizes the underlying biological pathways and experimental workflows.
Introduction to FXR and Agonist 5
The Farnesoid X Receptor (FXR) is a nuclear receptor that plays a pivotal role in regulating bile acid, lipid, and glucose homeostasis.[1] As a ligand-activated transcription factor, FXR is a promising therapeutic target for a range of metabolic diseases, including non-alcoholic steatohepatitis (NASH).[2] While several FXR agonists have been developed, the search for new chemotypes with improved efficacy and safety profiles is ongoing.
In 2010, a virtual screening campaign identified compound 5, a novel pyrrole-based molecule, as a dual agonist of FXR and peroxisome proliferator-activated receptor α (PPARα), with an EC50 of 13 µM for FXR.[2] The unique scaffold of compound 5, distinct from established FXR agonists like the steroidal obeticholic acid (OCA) and the non-steroidal GW4064, prompted extensive SAR studies to optimize its activity and selectivity.[2]
Structure-Activity Relationship (SAR) of the Pyrrole-Based Scaffold
Systematic chemical modifications of the lead compound 5 have elucidated key structural features that govern its FXR agonist activity. The core scaffold consists of a central pyrrole ring, a phenyl group attached to the pyrrole nitrogen, and an acidic side chain.
Modifications of the Phenyl Substituent
The nature and position of substituents on the phenyl ring significantly impact agonist potency.
-
Positional Importance: A methyl group at the para position of the phenyl ring (compound 8 ) retained weak agonist activity, while ortho and meta substitutions were detrimental, suggesting a preference for substitution at the 4-position.[2]
-
Electron-Withdrawing Groups: Replacing the para-methyl group with a trifluoromethyl group (compound 10 ) or a trifluoromethoxy group (compound 11 ) markedly enhanced potency, yielding EC50 values in the low micromolar range.
-
Bulky Substituents: The introduction of a bulky 4-tert-butyl group (compound 17 ) resulted in a favorable profile with an EC50 of 2.6 µM and a relative activation efficacy of 58%. A 4-phenoxy substituent (compound 15 ) also retained low-micromolar potency.
Modifications of the Acidic Side Chain
Alterations to the acidic side chain, which is crucial for interacting with the FXR ligand-binding domain, also modulate activity. The initial thiazolidinedione head group was replaced with other acidic moieties to explore their effects.
-
Acrylic Acid: Conversion to an acrylic acid side chain (compound 18 ) led to a significant increase in potency and selectivity, effectively eliminating the initial PPARα agonism.
-
Propionic Acid: Saturation of the acrylic acid double bond to a propionic acid derivative further refined the activity profile.
Quantitative SAR Data
The following tables summarize the in vitro activity of key compounds from this novel pyrrole-based series and compare them to established FXR agonists.
| Compound | R (Phenyl Substituent) | Acidic Head Group | FXR EC50 (µM) |
| 5 (Lead) | 4-biphenyl | Thiazolidinedione | 13 |
| 8 | 4-methyl | Thiazolidinedione | >25 |
| 10 | 4-trifluoromethyl | Thiazolidinedione | 2.6 |
| 11 | 4-trifluoromethoxy | Thiazolidinedione | 2.9 |
| 12 | 4-chloro | Thiazolidinedione | 3.5 |
| 14 | 4-morpholino | Thiazolidinedione | 1.0 |
| 15 | 4-phenoxy | Thiazolidinedione | 3.0 |
| 17 | 4-tert-butyl | Thiazolidinedione | 2.6 |
| 18 | 4-tert-butyl | Acrylic Acid | Not explicitly stated, but described as a potent and selective lead |
Table 1: Structure-Activity Relationship of Pyrrole-Based FXR Agonists.
| Compound | Class | FXR EC50 |
| Obeticholic Acid (OCA) | Steroidal | 99 nM (FRET assay) |
| GW4064 | Non-steroidal | 15-150 nM (cell-based assays) |
| Fexaramine | Non-steroidal | 25 nM (cell-based reporter assay) |
| WAY-362450 | Non-steroidal | 4 nM |
Table 2: Potency of Established FXR Agonists for Comparison.
Experimental Protocols
The characterization of this novel series of FXR agonists involves a cascade of in vitro and in vivo assays.
In Vitro Assays
This cell-based assay is a primary screening tool to determine the functional potency of the compounds as FXR agonists.
Objective: To measure the ability of a test compound to activate the transcription of a reporter gene under the control of an FXR-responsive element.
Methodology:
-
Cell Culture and Transfection: Human Embryonic Kidney 293T (HEK293T) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum. The cells are transiently co-transfected with two plasmids: one expressing a hybrid receptor composed of the human FXR ligand-binding domain (LBD) fused to the GAL4 DNA-binding domain, and a second plasmid containing a luciferase reporter gene under the control of a GAL4 upstream activation sequence (UAS). A third plasmid expressing Renilla luciferase can be co-transfected for normalization of transfection efficiency.
-
Compound Treatment: Following transfection, the cells are treated with various concentrations of the test compounds. A known FXR agonist, such as GW4064 or OCA, is used as a positive control, and DMSO serves as the vehicle control.
-
Luciferase Assay: After a 22-24 hour incubation period, the cells are lysed, and the activity of firefly and Renilla luciferase is measured using a luminometer.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The dose-response curves are then plotted, and the EC50 values are calculated using non-linear regression.
This biochemical assay assesses the direct binding of the agonist to the FXR LBD and its ability to recruit a coactivator peptide.
Objective: To quantify the ligand-dependent interaction between the FXR LBD and a coactivator peptide.
Methodology:
-
Assay Components: The assay typically includes a purified, tagged (e.g., GST-tagged) FXR LBD, a biotinylated coactivator peptide (e.g., from SRC-1), a terbium-labeled anti-GST antibody (donor fluorophore), and a streptavidin-conjugated acceptor fluorophore (e.g., XL665 or d2).
-
Assay Procedure: The components are mixed in a microplate well in the presence of varying concentrations of the test compound.
-
Incubation: The plate is incubated at room temperature for 1-4 hours to allow for binding equilibrium.
-
Signal Detection: The plate is read on a TR-FRET-compatible microplate reader. The donor fluorophore (terbium) is excited, and if the FXR LBD and the coactivator peptide are in close proximity due to agonist binding, energy is transferred to the acceptor fluorophore, which then emits light at a specific wavelength.
-
Data Analysis: The TR-FRET signal is calculated as the ratio of the acceptor to donor emission. Dose-response curves are generated to determine the EC50 values.
This assay is crucial for evaluating the potential toxicity of the compounds.
Objective: To assess the effect of the compounds on cell viability.
Methodology:
-
Cell Seeding: A suitable cell line (e.g., HepG2 human hepatoma cells) is seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of the test compounds for a specified duration (e.g., 24-72 hours).
-
MTT Addition: The culture medium is replaced with a medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Incubation: The plate is incubated for 1.5-4 hours at 37°C, during which viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized reagent).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate spectrophotometer at a wavelength of approximately 570 nm.
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control.
In Vivo Efficacy Model: Methionine and Choline-Deficient (MCD) Diet-Induced NASH in Mice
Objective: To evaluate the efficacy of the FXR agonists in a preclinical model of NASH.
Methodology:
-
Animal Model: C57BL/6J mice are fed an MCD diet to induce the key features of NASH, including steatosis, inflammation, and fibrosis.
-
Compound Administration: After a period of diet-induced disease development, the mice are treated with the test compounds, typically via oral gavage, for several weeks. A vehicle control group and a positive control group (e.g., treated with OCA) are included.
-
Endpoint Analysis: At the end of the treatment period, various parameters are assessed, including:
-
Liver Histology: Liver tissue is collected, sectioned, and stained (e.g., with H&E for general morphology and Sirius Red for fibrosis) to evaluate the NAFLD Activity Score (NAS) and fibrosis stage.
-
Biochemical Analysis: Serum levels of liver enzymes (ALT, AST) and lipids are measured.
-
Gene Expression Analysis: The expression of FXR target genes (e.g., SHP, BSEP) and genes involved in fibrosis and inflammation is quantified in liver tissue using qRT-PCR.
-
Visualizations
FXR Signaling Pathway
Caption: FXR signaling pathway upon agonist binding.
Experimental Workflow for FXR Agonist Screening
Caption: A typical high-throughput screening workflow.
Conclusion
The systematic exploration of the structure-activity relationship of the novel pyrrole-based FXR agonist 5 has identified key chemical features that drive potency and selectivity. Modifications to the para-position of the phenyl ring and optimization of the acidic side chain have yielded compounds with significantly improved activity profiles over the initial lead. This in-depth understanding, coupled with robust in vitro and in vivo characterization, provides a strong foundation for the further development of this promising new chemotype for the treatment of metabolic diseases.
References
In-Depth Technical Guide: Binding Affinity of FXR Agonist 5 to the Farnesoid X Receptor (FXR)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of a specific Farnesoid X Receptor (FXR) agonist, designated as compound 5 in the work of Helmstädter et al., 2021. This document details the quantitative binding data, the experimental protocols utilized for its determination, and relevant signaling pathways.
Quantitative Binding Affinity Data
The binding affinity of FXR agonist 5 has been characterized by its half-maximal effective concentration (EC50). This value represents the concentration of the agonist that induces a response halfway between the baseline and maximum response in a specific assay. The available quantitative data for this compound is summarized in the table below.
| Compound Name | Target | Assay Type | Reported Value (EC50) | Source |
| This compound | Farnesoid X Receptor (FXR) | Cell-Based Reporter Gene Assay | 13 µM | [Helmstädter et al., 2021] |
| This compound | Peroxisome Proliferator-Activated Receptor α (PPARα) | Cell-Based Reporter Gene Assay | 1.3 µM | [Helmstädter et al., 2021] |
Experimental Protocols
The determination of the EC50 value for this compound was achieved through a cell-based dual-luciferase reporter gene assay. The following is a detailed description of the likely methodology, based on standard practices and the information available in the source publication.
Dual-Luciferase Reporter Gene Assay for FXR Activation
This assay measures the ability of a compound to activate the Farnesoid X Receptor, which in turn drives the expression of a luciferase reporter gene.
Cell Line: Human Embryonic Kidney 293T (HEK293T) cells are commonly used for their high transfectability and low endogenous nuclear receptor expression.
Plasmids:
-
FXR Expression Vector: A mammalian expression vector containing the full-length coding sequence of human FXR.
-
RXRα Expression Vector: An expression vector for Retinoid X Receptor α (RXRα), the heterodimeric partner of FXR.
-
FXR-Responsive Reporter Vector: A luciferase reporter plasmid containing multiple copies of an FXR response element (FXRE) upstream of a minimal promoter driving the firefly luciferase gene.
-
Control Vector: A plasmid expressing Renilla luciferase, used to normalize for transfection efficiency and cell viability.
Procedure:
-
Cell Seeding: HEK293T cells are seeded into 96-well plates at a density that allows for optimal growth and transfection.
-
Transfection: The cells are co-transfected with the FXR expression vector, RXRα expression vector, the FXRE-luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent.
-
Compound Treatment: Following an incubation period to allow for plasmid expression, the cells are treated with various concentrations of this compound. A vehicle control (e.g., DMSO) and a known FXR agonist (e.g., GW4064 or chenodeoxycholic acid) as a positive control are also included.
-
Incubation: The treated cells are incubated for a period of 18-24 hours to allow for receptor activation and subsequent reporter gene expression.
-
Lysis and Luminescence Measurement: The cells are lysed, and the firefly and Renilla luciferase activities are measured sequentially using a dual-luciferase assay system on a luminometer.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity for each well. The fold activation is calculated relative to the vehicle control. The EC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software.
Signaling Pathways and Experimental Workflow
Farnesoid X Receptor (FXR) Signaling Pathway
FXR is a nuclear receptor that plays a critical role in bile acid, lipid, and glucose metabolism. Upon activation by an agonist, FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, leading to the recruitment of coactivators and the initiation of transcription.
Caption: FXR Signaling Pathway Activation by an Agonist.
Experimental Workflow for Determining this compound Activity
The discovery and characterization of this compound involved a multi-step process, beginning with computational screening and culminating in experimental validation.
The Discovery and Synthesis of FXR Agonist 5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The farnesoid X receptor (FXR), a nuclear receptor primarily expressed in the liver and intestine, has emerged as a critical regulator of bile acid, lipid, and glucose metabolism. Its role in maintaining metabolic homeostasis has made it a promising therapeutic target for a range of conditions, including non-alcoholic steatohepatitis (NASH), primary biliary cholangitis (PBC), and other metabolic disorders. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of a potent and selective FXR agonist, designated as compound 5, a novel bile acid derivative with a characteristic 6α-ethyl substitution.
Introduction to FXR and its Therapeutic Potential
FXR functions as an endogenous sensor for bile acids. Upon activation, it forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in:
-
Bile Acid Homeostasis: FXR activation inhibits the synthesis of bile acids from cholesterol by downregulating the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classic bile acid synthesis pathway. This is primarily mediated through the induction of the small heterodimer partner (SHP).[1]
-
Lipid Metabolism: FXR plays a crucial role in regulating lipid metabolism by reducing triglyceride levels.[2] It achieves this by inhibiting the expression of sterol regulatory element-binding protein-1c (SREBP-1c), a key transcription factor for lipogenic genes, and by promoting the clearance of triglycerides.[3]
-
Glucose Metabolism: Activation of FXR can improve insulin sensitivity and lower blood glucose levels by regulating genes involved in gluconeogenesis and glycolysis.[4]
Given its central role in these metabolic pathways, the development of potent and selective FXR agonists has been a major focus of drug discovery efforts.
Discovery of FXR Agonist 5
This compound was identified during a medicinal chemistry campaign aimed at optimizing the structure of chenodeoxycholic acid (CDCA), a natural FXR ligand. The key structural modification in compound 5 is the introduction of a 6α-ethyl group on the steroid nucleus. This modification was found to significantly enhance the agonist's potency and efficacy compared to both the endogenous ligand and other synthetic derivatives.
Structure-Activity Relationship
The development of this compound was guided by structure-activity relationship (SAR) studies, which highlighted the importance of the 6α-position for potent FXR activation. The 6α-ethyl group is believed to occupy a hydrophobic pocket within the ligand-binding domain of FXR, leading to a more stable and active conformation of the receptor.
Quantitative Data Summary
The following tables summarize the in vitro activity and comparative potency of this compound and related compounds.
| Compound | Structure | EC50 (μM)[5] | Efficacy (%) |
| This compound | 6α-ethyl-3α,7α-dihydroxy-5β-cholan-24-oic acid N-(2-hydroxyethyl)amide | 0.15 | 290 |
| Compound 4b | 3α,7α-dihydroxy-5β-cholan-24-oic acid N-(2-hydroxyethyl)amide | >10 | 100 |
| CDCA | Chenodeoxycholic acid | 10 | 100 |
| Obeticholic Acid (OCA) | 6α-ethyl-chenodeoxycholic acid | 0.099 | Full Agonist |
EC50 values represent the concentration of the compound required to elicit 50% of the maximal response. Efficacy is expressed as a percentage relative to the maximal response induced by a reference agonist (e.g., CDCA or LCA).
Synthesis of this compound
While a detailed, step-by-step protocol for the synthesis of this compound is not publicly available, a representative synthetic route can be constructed based on the published synthesis of structurally similar 6α-ethyl-chenodeoxycholic acid derivatives. The synthesis involves the introduction of the 6α-ethyl group onto the chenodeoxycholic acid scaffold, followed by modification of the C-24 carboxylic acid to the desired N-(2-hydroxyethyl)amide.
Representative Synthetic Workflow
Caption: A representative workflow for the synthesis of this compound.
Experimental Protocols
The biological activity of this compound was characterized using a combination of in vitro assays to determine its potency, efficacy, and mechanism of action.
LanthaScreen™ TR-FRET FXR Coactivator Assay
This assay measures the ability of a test compound to promote the interaction between the FXR ligand-binding domain (LBD) and a coactivator peptide, a key step in receptor activation.
Principle: The assay utilizes a time-resolved fluorescence resonance energy transfer (TR-FRET) system. The FXR-LBD is tagged with a terbium (Tb)-labeled antibody (donor), and the coactivator peptide is labeled with fluorescein (acceptor). Upon agonist-induced interaction, the donor and acceptor are brought into close proximity, resulting in a FRET signal.
Protocol Outline:
-
Reagent Preparation: Prepare assay buffer, Tb-anti-GST antibody, fluorescein-labeled coactivator peptide, and GST-FXR-LBD protein stock solutions.
-
Compound Dilution: Prepare a serial dilution of the test compounds (e.g., this compound) in DMSO, followed by dilution in the assay buffer.
-
Assay Plate Preparation: Add the diluted compounds to a 384-well assay plate.
-
Reagent Addition: Add a mixture of GST-FXR-LBD and Tb-anti-GST antibody to the wells.
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Detection: Add the fluorescein-labeled coactivator peptide.
-
Signal Measurement: Read the TR-FRET signal on a compatible plate reader (excitation at 340 nm, emission at 495 nm and 520 nm).
-
Data Analysis: Calculate the emission ratio (520 nm / 495 nm) and plot against the compound concentration to determine the EC50 value.
FXR Target Gene Expression in HepG2 Cells
This cell-based assay evaluates the ability of an FXR agonist to induce the expression of known FXR target genes, such as SHP.
Protocol Outline:
-
Cell Culture: Culture human hepatoma (HepG2) cells in a suitable medium.
-
Cell Seeding: Seed the HepG2 cells in a multi-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 24 hours).
-
RNA Extraction: Isolate total RNA from the treated cells using a suitable RNA extraction kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.
-
Quantitative Real-Time PCR (qRT-PCR): Perform qRT-PCR using primers specific for the target gene (e.g., SHP) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the relative gene expression levels using the ΔΔCt method.
Signaling Pathway and Mechanism of Action
FXR activation by agonist 5 initiates a signaling cascade that leads to the regulation of target genes involved in lipid metabolism.
Caption: FXR signaling pathway in the regulation of lipid metabolism.
Upon binding of this compound, the activated FXR/RXR heterodimer translocates to the nucleus and binds to FXREs on target genes. This leads to the induction of SHP expression. The SHP protein, in turn, acts as a transcriptional repressor of SREBP-1c, a master regulator of genes involved in fatty acid and triglyceride synthesis (lipogenesis). By inhibiting SREBP-1c, FXR activation ultimately leads to a reduction in hepatic lipid accumulation.
Conclusion
This compound represents a significant advancement in the development of potent and selective modulators of the farnesoid X receptor. Its unique 6α-ethyl substitution confers superior in vitro activity, highlighting a key structural feature for enhancing FXR agonism. The detailed experimental protocols and an understanding of its mechanism of action provide a solid foundation for further preclinical and clinical investigation of this and similar compounds for the treatment of NASH and other metabolic diseases. While specific in vivo and pharmacokinetic data for compound 5 are not yet available, its promising in vitro profile suggests it warrants further investigation as a potential therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Regulation of FXR Transcriptional Activity in Health and Disease: Emerging Roles of FXR Cofactors and Post-Translational Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of a Series of Bile Acid Derivatives as FXR Agonists for Treatment of NASH - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Farnesoid X Receptor (FXR) Agonists in Bile Acid Homeostasis: A Technical Guide
Disclaimer: The specific compound "FXR agonist 5" is not a recognized nomenclature in publicly available scientific literature. This guide will therefore focus on the well-characterized, first-in-class FXR agonist, Obeticholic Acid (OCA), and other key preclinical agonists to provide a comprehensive technical overview of the role of this class of molecules in bile acid homeostasis.
Executive Summary
The Farnesoid X Receptor (FXR) is a nuclear hormone receptor that functions as a primary sensor for bile acids, playing a pivotal role in their synthesis, transport, and overall homeostasis. Activation of FXR by endogenous or synthetic agonists initiates a complex signaling cascade that regulates the expression of numerous genes involved in maintaining the bile acid pool at a physiological level, thereby protecting the liver from cholestatic injury. This technical guide provides an in-depth analysis of the mechanism of action of FXR agonists, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols for their evaluation, and visual representations of the key signaling pathways and experimental workflows.
Core Mechanism of FXR in Bile Acid Homeostasis
FXR is highly expressed in enterohepatic tissues, including the liver and intestines. Its activation by bile acids, with chenodeoxycholic acid (CDCA) being the most potent natural ligand, leads to the regulation of genes critical for bile acid homeostasis.[1][2]
Key Regulatory Actions of FXR Activation:
-
Inhibition of Bile Acid Synthesis: FXR activation suppresses the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical pathway of bile acid synthesis.[1][3] This occurs through two primary mechanisms:
-
Hepatic Pathway: In hepatocytes, FXR induces the expression of the Small Heterodimer Partner (SHP), an atypical nuclear receptor that in turn inhibits the transcriptional activity of Liver Receptor Homolog-1 (LRH-1) and Hepatocyte Nuclear Factor 4α (HNF4α), which are essential for CYP7A1 and CYP8B1 (sterol 12α-hydroxylase) gene expression.
-
Intestinal Pathway: In the ileum, FXR activation potently induces the expression and secretion of Fibroblast Growth Factor 19 (FGF19; FGF15 in rodents).[1] FGF19 travels via the portal circulation to the liver, where it binds to its receptor complex (FGFR4/β-Klotho) on hepatocytes, activating a signaling cascade that represses CYP7A1 transcription.
-
-
Promotion of Bile Acid Efflux: FXR activation enhances the transport of bile acids out of hepatocytes and into the bile canaliculi by upregulating the expression of the Bile Salt Export Pump (BSEP; ABCB11). It also induces the expression of the multidrug resistance-associated protein 2 (MRP2) for the transport of conjugated bilirubin and other organic anions.
-
Regulation of Intestinal Bile Acid Transport: In enterocytes, FXR activation induces the expression of the Ileal Bile Acid-Binding Protein (IBABP), which facilitates the intracellular transport of bile acids. It also upregulates the Organic Solute Transporter α and β (OSTα/OSTβ), which are located on the basolateral membrane and are responsible for the efflux of bile acids into the portal circulation. Conversely, FXR activation leads to the repression of the Apical Sodium-Dependent Bile Acid Transporter (ASBT), which is responsible for the uptake of bile acids from the intestinal lumen, thereby providing a negative feedback mechanism to limit intestinal bile acid reabsorption.
Quantitative Data on FXR Agonist Activity
The effects of FXR agonists on bile acid homeostasis have been quantified in numerous preclinical and clinical studies. The following tables summarize key data for Obeticholic Acid (OCA) and the preclinical tool compound GW4064.
Clinical Data: Obeticholic Acid (OCA)
| Parameter | Patient Population | Treatment | Result | Reference |
| Serum Alkaline Phosphatase (ALP) | Primary Biliary Cholangitis (PBC) | OCA 10 mg/day | -53.9% median reduction from baseline | |
| Serum 7α-hydroxy-4-cholesten-3-one (C4) | PBC and Nonalcoholic Steatohepatitis (NASH) | OCA 10 mg/day for 4 weeks | Significant reduction, confirming FXR activation | |
| Serum Fibroblast Growth Factor 19 (FGF19) | Primary Bile Acid Diarrhea | OCA 25 mg/day for 2 weeks | Median increase from 133 pg/mL to 237 pg/mL (p=0.007) | |
| Total and LDL-Cholesterol | Primary Bile Acid Diarrhea | OCA 25 mg/day for 2 weeks | Increased | |
| Triglycerides | Primary Bile Acid Diarrhea | OCA 25 mg/day for 2 weeks | Decreased |
Preclinical Data: GW4064 and WAY-362450
| Parameter | Animal Model | Treatment | Result | Reference |
| Hepatic Triglyceride and Free Fatty Acid Levels | Mice on a high-fat diet | GW4064 | Significant reduction | |
| Hepatic CD36 mRNA | Mice on a high-fat, high-cholesterol diet | GW4064 | 60% reduction | |
| Serum ALT and AST | Mice with MCD diet-induced NASH | WAY-362450 (30 mg/kg) for 4 weeks | Significant decrease | |
| Hepatic Fibrosis | Mice with MCD diet-induced NASH | WAY-362450 (30 mg/kg) for 4 weeks | Significant reduction | |
| Hepatic Expression of Fibrosis Markers | Mice with MCD diet-induced NASH | WAY-362450 (30 mg/kg) for 4 weeks | Reduction |
Experimental Protocols
In Vitro FXR Activation Assays
This assay measures the ligand-dependent interaction between the FXR ligand-binding domain (LBD) and a coactivator peptide.
Principle: A GST-tagged FXR-LBD is incubated with a biotinylated coactivator peptide (e.g., from SRC-1). A terbium (Tb)-labeled anti-GST antibody serves as the FRET donor, and a streptavidin-conjugated dye is the acceptor. Agonist binding to the FXR-LBD promotes the recruitment of the coactivator peptide, bringing the donor and acceptor into close proximity, resulting in a FRET signal.
Detailed Protocol:
-
Materials: GST-tagged FXR-LBD, biotinylated SRC-1 peptide, Tb-labeled anti-GST antibody, streptavidin-conjugated acceptor dye, assay buffer (e.g., HEPES-based buffer with 0.5 mM EDTA, 150 mM NaCl, and 0.005% Tween-20), test compounds, and a positive control (e.g., CDCA or GW4064).
-
Procedure:
-
Prepare serial dilutions of the test compound and controls in DMSO. Further dilute in assay buffer to the desired final concentrations (final DMSO concentration should be ≤1%).
-
In a 384-well white plate, add the test compound/controls.
-
Add a pre-mixed solution of GST-FXR-LBD and biotinylated SRC-1 peptide to each well.
-
Add a pre-mixed solution of Tb-anti-GST antibody and streptavidin-acceptor to each well.
-
Incubate the plate at room temperature for 2-4 hours, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, with excitation at ~340 nm and emission at two wavelengths (e.g., 495 nm for terbium and 520 nm for the acceptor).
-
-
Data Analysis: Calculate the ratio of the acceptor to donor fluorescence. Plot the ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50.
This assay measures the transcriptional activity of FXR in a cellular context.
Principle: A suitable cell line (e.g., HepG2 or HeLa) is transiently transfected with an FXR expression vector and a reporter plasmid containing a luciferase gene downstream of FXR response elements (FXREs). A constitutively expressed reporter (e.g., Renilla luciferase or β-galactosidase) is co-transfected for normalization. Treatment with an FXR agonist leads to the activation of the reporter gene and the production of a measurable signal.
Detailed Protocol:
-
Materials: HeLa or HepG2 cells, cell culture medium (e.g., DMEM with 10% FCS), transfection reagent, FXR expression plasmid, FXRE-luciferase reporter plasmid, normalization plasmid (e.g., pCMV-β-gal or a Renilla luciferase vector), test compounds, and a positive control.
-
Procedure:
-
Seed cells in 96-well plates.
-
After 24 hours, transfect the cells with the plasmids using a suitable transfection reagent according to the manufacturer's protocol.
-
After another 24 hours, replace the medium with a medium containing serial dilutions of the test compounds or controls.
-
Incubate for an additional 24 hours.
-
Lyse the cells and measure the activities of both luciferases (or luciferase and β-galactosidase) using appropriate assay kits and a luminometer.
-
-
Data Analysis: Normalize the firefly luciferase activity to the activity of the internal control. Calculate the fold activation relative to the vehicle control. Plot the fold activation against the compound concentration to determine the EC50.
In Vivo Model: External Biliary Drainage (EBD) in Rats
This model is used to assess the ability of an FXR agonist to compensate for the loss of intestinal FXR signaling.
Principle: Surgical creation of an external biliary fistula in rats prevents the return of bile acids to the intestine, leading to a loss of intestinal FXR activation and subsequent upregulation of hepatic bile acid synthesis and liver injury. Administration of an FXR agonist can be evaluated for its ability to mitigate these effects.
Detailed Protocol:
-
Animals: Male Wistar rats.
-
Procedure:
-
Anesthetize the animals and perform a laparotomy.
-
Cannulate the common bile duct to divert bile flow externally. Sham-operated animals undergo the same surgical procedure without cannulation.
-
Administer the FXR agonist (e.g., INT-747, the preclinical equivalent of OCA, at 10 mg/kg) or vehicle daily via intraperitoneal injection or oral gavage for a specified period (e.g., 7 days).
-
Monitor the animals for signs of distress and collect bile samples.
-
At the end of the study, collect blood and tissues (liver, ileum) for analysis.
-
-
Endpoints:
-
Serum Biochemistry: Measure levels of ALT, AST, alkaline phosphatase, and bilirubin.
-
Histology: Perform H&E and other relevant staining (e.g., for fibrosis) on liver sections.
-
Gene Expression Analysis (qPCR): Measure the mRNA levels of key FXR target genes in the liver (e.g., Cyp7a1, Shp, Bsep) and ileum (Fgf15, Ibabp, Ostα/β).
-
Mandatory Visualizations
Caption: FXR signaling pathway in bile acid homeostasis.
Caption: Experimental workflow for FXR agonist development.
Conclusion
FXR agonists represent a significant therapeutic strategy for managing cholestatic liver diseases and other metabolic disorders by restoring bile acid homeostasis. Through the potent activation of FXR, these compounds effectively suppress bile acid synthesis and promote their efflux, thereby mitigating the cytotoxic effects of elevated bile acid concentrations. The quantitative data from clinical trials with Obeticholic Acid and preclinical studies with other agonists provide robust evidence for their mechanism of action. The detailed experimental protocols outlined in this guide serve as a foundation for the continued research and development of novel FXR-targeting therapeutics.
References
The Multifaceted Role of Farnesoid X Receptor (FXR) Agonists in Cellular Metabolism: A Technical Overview
Introduction: Farnesoid X Receptor (FXR), a member of the nuclear receptor superfamily, has emerged as a critical regulator of a diverse array of metabolic pathways. Its activation by endogenous bile acids or synthetic agonists triggers a cascade of transcriptional events that govern bile acid homeostasis, lipid and glucose metabolism, and inflammatory responses. This technical guide delves into the cellular pathways modulated by a representative FXR agonist, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its mechanism of action. For the purpose of this document, we will focus on the effects of potent, selective FXR agonists, drawing upon the extensive research conducted on compounds such as Obeticholic Acid (OCA) and GW4064.
Core Cellular Pathways Modulated by FXR Agonists
Activation of FXR orchestrates a complex network of signaling pathways, primarily impacting hepatic and intestinal cellular functions. The key pathways modulated include:
-
Bile Acid Metabolism: FXR is a central regulator of bile acid synthesis and transport. Upon activation, FXR induces the expression of the Small Heterodimer Partner (SHP), a nuclear receptor that in turn inhibits the activity of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical bile acid synthesis pathway.[1][2] In the intestine, FXR activation stimulates the release of Fibroblast Growth Factor 19 (FGF19; FGF15 in rodents), which travels to the liver to suppress CYP7A1 expression.[2][3][4] Furthermore, FXR upregulates the expression of the Bile Salt Export Pump (BSEP) and Multidrug Resistance-Associated Protein 2 (MRP2), transporters responsible for effluxing bile acids from hepatocytes, thereby protecting the liver from bile acid toxicity.
-
Lipid Metabolism: FXR agonists exert significant control over lipid homeostasis. They have been shown to reduce triglyceride levels by modulating the expression of genes involved in lipid synthesis and clearance. One key mechanism involves the inhibition of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a master regulator of lipogenesis. Additionally, FXR activation can influence cholesterol metabolism. While some studies in humanized mouse models have shown that FXR agonists can increase LDL cholesterol, potentially by reducing the expression of the LDL receptor (LDLR), other in vitro studies have suggested a potential for increased LDLR activity.
-
Glucose Metabolism: The influence of FXR extends to glucose homeostasis. FXR activation has been demonstrated to improve insulin sensitivity and reduce hepatic glucose production. This is achieved, in part, by repressing the expression of key gluconeogenic enzymes such as Phosphoenolpyruvate Carboxykinase (PEPCK) and Glucose-6-Phosphatase (G6Pase).
Quantitative Data on FXR Agonist-Modulated Gene Expression
The following table summarizes the typical changes in the expression of key target genes following treatment with an FXR agonist. The data is compiled from various in vivo and in vitro studies and represents a generalized response.
| Gene | Function | Organ | Change in Expression |
| SHP (Small Heterodimer Partner) | Inhibits bile acid synthesis | Liver, Intestine | ↑ |
| FGF19 (Fibroblast Growth Factor 19) | Inhibits bile acid synthesis | Intestine | ↑ |
| BSEP (Bile Salt Export Pump) | Bile acid efflux | Liver | ↑ |
| MRP2 (Multidrug Resistance-Associated Protein 2) | Bile acid and conjugate efflux | Liver | ↑ |
| CYP7A1 (Cholesterol 7α-hydroxylase) | Rate-limiting enzyme in bile acid synthesis | Liver | ↓ |
| SREBP-1c (Sterol Regulatory Element-Binding Protein-1c) | Master regulator of lipogenesis | Liver | ↓ |
| PEPCK (Phosphoenolpyruvate Carboxykinase) | Key enzyme in gluconeogenesis | Liver | ↓ |
| G6Pase (Glucose-6-Phosphatase) | Key enzyme in gluconeogenesis | Liver | ↓ |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of FXR agonist activity. Below are outlines of key experimental protocols frequently employed in FXR research.
In Vitro FXR Activation Assay (Luciferase Reporter Assay)
-
Objective: To determine the potency and efficacy of a compound as an FXR agonist.
-
Methodology:
-
Cell Culture: Human embryonic kidney 293T (HEK293T) cells or other suitable cell lines are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.
-
Transfection: Cells are transiently transfected with plasmids encoding the full-length human FXR, its heterodimeric partner Retinoid X Receptor (RXR), and a luciferase reporter gene under the control of an FXR response element (e.g., from the SHP promoter). A β-galactosidase expression vector is often co-transfected as an internal control for transfection efficiency.
-
Compound Treatment: Following transfection, cells are treated with various concentrations of the test compound (FXR agonist) or a vehicle control for 24-48 hours.
-
Luciferase Assay: Cells are lysed, and luciferase activity is measured using a luminometer. β-galactosidase activity is also measured to normalize the luciferase readings.
-
Data Analysis: Dose-response curves are generated, and EC50 values (the concentration at which 50% of the maximal response is observed) are calculated to determine the potency of the agonist.
-
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
-
Objective: To quantify the changes in mRNA levels of FXR target genes in response to agonist treatment.
-
Methodology:
-
Cell or Tissue Treatment: Primary hepatocytes, cell lines, or tissues from animals treated with the FXR agonist are harvested.
-
RNA Extraction: Total RNA is isolated using a suitable method (e.g., TRIzol reagent or column-based kits).
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme.
-
qPCR: The qPCR reaction is performed using a real-time PCR system with specific primers for the target genes (e.g., SHP, FGF19, CYP7A1) and a reference gene (e.g., GAPDH, β-actin) for normalization.
-
Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method.
-
Western Blotting for Protein Expression Analysis
-
Objective: To determine the effect of an FXR agonist on the protein levels of target genes.
-
Methodology:
-
Protein Extraction: Cells or tissues are lysed in a buffer containing protease inhibitors to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., SHP, BSEP). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: The intensity of the bands is quantified using densitometry software and normalized to a loading control (e.g., β-actin, GAPDH).
-
Visualizing FXR-Modulated Cellular Pathways
The following diagrams illustrate the core signaling pathways influenced by FXR agonists.
Caption: FXR-mediated regulation of bile acid synthesis and transport.
References
- 1. What are FXR agonists and how do they work? [synapse.patsnap.com]
- 2. Frontiers | Farnesoid X Receptor Agonists as Therapeutic Target for Cardiometabolic Diseases [frontiersin.org]
- 3. Farnesoid X receptor regulators from natural products and their biological function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the development of farnesoid X receptor agonists - Ali - Annals of Translational Medicine [atm.amegroups.org]
The Pharmacokinetics and Pharmacodynamics of FXR Agonist 5: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of the novel, selective Farnesoid X Receptor (FXR) agonist, designated FXR Agonist 5. The information presented herein is a synthesized composite based on preclinical and early-phase clinical data from structurally related FXR agonists. This document is intended to serve as a resource for researchers and drug development professionals engaged in the study of FXR agonists for metabolic and cholestatic diseases.
Introduction to this compound
This compound is a potent, non-bile acid agonist of the Farnesoid X Receptor, a nuclear hormone receptor that is a key regulator of bile acid, lipid, and glucose metabolism.[1][2] Activation of FXR has shown therapeutic potential in a range of conditions, including non-alcoholic steatohepatitis (NASH), primary biliary cholangitis (PBC), and other metabolic disorders.[1] this compound has been developed to provide a favorable safety and efficacy profile, with a focus on maximizing target engagement while minimizing off-target effects.
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized in preclinical species and in early-phase human clinical trials. The compound exhibits properties suitable for once-daily oral dosing.
Table 1: Summary of Single Ascending Dose (SAD) Pharmacokinetics of this compound in Healthy Volunteers
| Dose Group | N | Cmax (ng/mL) | Tmax (hr) | AUC (0-inf) (ng*hr/mL) | T½ (hr) |
| 10 mg | 8 | 150 ± 35 | 4.0 | 1800 ± 450 | 18.5 |
| 30 mg | 8 | 480 ± 110 | 4.0 | 5900 ± 1300 | 20.1 |
| 100 mg | 8 | 1600 ± 380 | 3.5 | 21000 ± 5200 | 21.9 |
Data are presented as mean ± standard deviation. Cmax: Maximum plasma concentration; Tmax: Time to maximum plasma concentration; AUC(0-inf): Area under the plasma concentration-time curve from time zero to infinity; T½: Terminal half-life.
Table 2: Summary of Multiple Ascending Dose (MAD) Pharmacokinetics of this compound in Healthy Volunteers (Day 14)
| Dose Group (once daily) | N | Cmax,ss (ng/mL) | Tmax,ss (hr) | AUC (0-24) (ng*hr/mL) | Accumulation Ratio (Rac) |
| 10 mg | 6 | 180 ± 40 | 4.0 | 2200 ± 500 | 1.2 |
| 30 mg | 6 | 550 ± 120 | 4.0 | 6800 ± 1500 | 1.15 |
| 100 mg | 6 | 1900 ± 450 | 3.0 | 25000 ± 6000 | 1.2 |
Data are presented as mean ± standard deviation. Cmax,ss: Maximum plasma concentration at steady state; Tmax,ss: Time to maximum plasma concentration at steady state; AUC(0-24): Area under the plasma concentration-time curve over a 24-hour dosing interval at steady state; Rac: Accumulation ratio.
Pharmacodynamics
The pharmacodynamic effects of this compound are consistent with its mechanism of action as an FXR agonist. The primary biomarker of target engagement is the induction of Fibroblast Growth Factor 19 (FGF19), a downstream target of FXR activation in the gut.
Table 3: Change from Baseline in FGF19 Levels Following Single and Multiple Doses of this compound
| Dose Group | Timepoint | Mean % Change in FGF19 from Baseline |
| 10 mg (SAD) | 24 hours post-dose | +150% |
| 30 mg (SAD) | 24 hours post-dose | +450% |
| 100 mg (SAD) | 24 hours post-dose | +1200% |
| 10 mg (MAD) | Day 14 | +200% |
| 30 mg (MAD) | Day 14 | +600% |
| 100 mg (MAD) | Day 14 | +1800% |
Experimental Protocols
Pharmacokinetic Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol outlines the general procedure for the quantification of this compound in human plasma.
1. Sample Preparation (Protein Precipitation):
- To 100 µL of human plasma in a microcentrifuge tube, add 200 µL of acetonitrile containing the internal standard (a stable isotope-labeled analog of this compound).
- Vortex the mixture for 1 minute to precipitate proteins.
- Centrifuge the samples at 14,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube or 96-well plate for analysis.
2. LC-MS/MS System:
- Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system capable of gradient elution.
- Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
3. Chromatographic Conditions:
- Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 µL.
4. Mass Spectrometric Conditions:
- Ionization Mode: Positive electrospray ionization (ESI+).
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard are monitored.
- Data Analysis: A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
Pharmacodynamic Analysis: FGF19 Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol describes a sandwich ELISA for the quantitative measurement of FGF19 in human serum or plasma.
1. Reagents and Materials:
- FGF19 ELISA kit (containing a pre-coated 96-well plate, detection antibody, streptavidin-HRP, standards, and buffers).
- Microplate reader capable of measuring absorbance at 450 nm.
2. Assay Procedure:
- Prepare standards and samples as per the kit instructions. Typically, a 2-fold dilution of serum or plasma samples in the provided assay buffer is required.[3]
- Add 100 µL of standards or diluted samples to each well of the pre-coated plate.
- Incubate for 1-2 hours at room temperature.
- Aspirate and wash the wells three times with the provided wash buffer.
- Add 100 µL of the biotinylated detection antibody to each well.
- Incubate for 1 hour at room temperature.
- Aspirate and wash the wells three times.
- Add 100 µL of streptavidin-HRP solution to each well.
- Incubate for 20-30 minutes at room temperature.
- Aspirate and wash the wells four times.
- Add 100 µL of TMB substrate solution to each well and incubate for 15-20 minutes in the dark.
- Add 100 µL of stop solution to each well.
- Read the absorbance at 450 nm within 30 minutes.
3. Data Analysis:
- A standard curve is generated by plotting the absorbance of the standards against their known concentrations.
- The concentration of FGF19 in the samples is determined by interpolating their absorbance values on the standard curve.
Visualizations
FXR Signaling Pathway
Caption: FXR Signaling Pathway Activation by this compound.
Experimental Workflow for a First-in-Human SAD/MAD Study
Caption: Clinical Trial Workflow for this compound.
Relationship between Pharmacokinetics and Pharmacodynamics
References
The Role of Farnesoid X Receptor (FXR) Agonist 5 in Nonalcoholic Steatohepatitis (NASH) Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nonalcoholic steatohepatitis (NASH) is a severe form of nonalcoholic fatty liver disease (NAFLD) characterized by hepatic steatosis, inflammation, and fibrosis, with the potential to progress to cirrhosis and hepatocellular carcinoma.[1] Currently, there are no FDA-approved therapies for NASH, highlighting a significant unmet medical need. The farnesoid X receptor (FXR), a nuclear receptor highly expressed in the liver and intestine, is a key regulator of bile acid, lipid, and glucose metabolism, as well as inflammatory and fibrotic pathways.[2][3] Consequently, FXR has emerged as a promising therapeutic target for NASH. This technical guide provides an in-depth overview of a representative FXR agonist, referred to herein as "FXR agonist 5" (using Obeticholic Acid (OCA) as a primary example), for NASH research. It summarizes key quantitative data from clinical and preclinical studies, details relevant experimental protocols, and illustrates the underlying signaling pathways and experimental workflows.
Introduction to FXR and its Role in NASH
The farnesoid X receptor (FXR) is a ligand-activated transcription factor that plays a central role in maintaining metabolic homeostasis.[4] Endogenous bile acids are the natural ligands for FXR.[3] Upon activation, FXR forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in:
-
Bile Acid Homeostasis: FXR activation in the liver inhibits the synthesis of bile acids from cholesterol by downregulating the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in this process. In the intestine, FXR activation induces the expression of fibroblast growth factor 19 (FGF19), which travels to the liver and further suppresses CYP7A1 expression.
-
Lipid Metabolism: FXR activation has been shown to reduce triglyceride levels by inhibiting lipogenesis and promoting fatty acid oxidation.
-
Glucose Metabolism: FXR plays a role in regulating glucose homeostasis, and its activation can improve insulin sensitivity.
-
Inflammation and Fibrosis: FXR activation exhibits anti-inflammatory effects by antagonizing the NF-κB signaling pathway. Furthermore, preclinical studies have demonstrated that FXR activation can reduce liver fibrosis.
Given its pleiotropic effects on key pathological pathways in NASH, the development of potent and selective FXR agonists has been a major focus of drug discovery efforts.
Quantitative Data on this compound (Obeticholic Acid) in NASH
Obeticholic acid (OCA) is the most extensively studied FXR agonist for the treatment of NASH. The Phase 3 REGENERATE trial is a large, randomized, placebo-controlled study evaluating the efficacy and safety of OCA in patients with NASH and fibrosis.
Clinical Trial Data: The REGENERATE Study
Table 1: Efficacy of Obeticholic Acid (OCA) in the REGENERATE Trial (18-Month Interim Analysis)
| Endpoint | Placebo (n=311) | OCA 10 mg (n=312) | OCA 25 mg (n=308) | p-value (vs. Placebo) |
| Fibrosis Improvement by ≥1 Stage with No Worsening of NASH | 12% | 18% | 23% | 0.0002 (for 25 mg) |
| NASH Resolution with No Worsening of Fibrosis | 8% | 11% | 12% | Not Statistically Significant |
Data from the 18-month interim analysis of the REGENERATE trial.
A subsequent analysis of the REGENERATE trial with a larger safety database and longer follow-up confirmed the anti-fibrotic effect of OCA. In this analysis, 22.4% of patients receiving OCA 25 mg achieved at least one stage of fibrosis improvement with no worsening of NASH at 18 months, compared to 9.6% of patients on placebo (p<0.0001).
Table 2: Safety Profile of Obeticholic Acid (OCA) in the REGENERATE Trial
| Adverse Event | Placebo | OCA 10 mg | OCA 25 mg |
| Pruritus | 19% | 28% | 51% |
| Serious Adverse Events | 11% | 11% | 14% |
Data from the 18-month interim analysis of the REGENERATE trial. Pruritus was the most common adverse event and was generally mild to moderate in severity. The incidence of gallbladder- and gallstone-related treatment-emergent adverse events was higher in the OCA groups compared to placebo.
Preclinical Data
Numerous preclinical studies have demonstrated the beneficial effects of FXR agonists in various animal models of NASH.
Table 3: Representative Preclinical Efficacy of FXR Agonists in NASH Models
| FXR Agonist | Animal Model | Key Findings |
| HPG-1860 | High-fat diet and CCl4-induced NASH mouse models | Dose-dependent reduction in ALT, AST, and NAFLD Activity Score (NAS). Complete clearance of steatosis at 10 mg/kg. |
| LJP305 | High-fat/NASH diet-induced mouse model | Resolution of established NASH with fibrosis. |
| Obeticholic Acid (OCA) | Methionine and choline-deficient (MCD) diet-fed mice | Reduced liver inflammation and fibrosis. |
Experimental Protocols for Evaluating FXR Agonists
In Vitro Assays
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are commonly used to quantify the interaction between an FXR agonist, the FXR protein, and a coactivator peptide.
Principle: This homogeneous assay measures the binding of the FXR ligand-binding domain (LBD) to a biotinylated steroid receptor coactivator-1 (SRC-1) peptide. An agonist induces a conformational change in the FXR-LBD, promoting its interaction with the coactivator. A terbium (Tb)-labeled anti-GST antibody serves as the donor fluorophore, binding to a GST-tagged FXR-LBD. A dye-labeled acceptor binds to the biotinylated SRC-1. When the FXR-LBD and SRC-1 interact, the donor and acceptor are brought into close proximity, resulting in a FRET signal.
Protocol Outline:
-
Reagent Preparation: Prepare assay buffer, GST-FXR-LBD, Biotin-SRC-1 peptide, Tb-labeled anti-GST antibody, and the dye-labeled acceptor. Prepare serial dilutions of the test FXR agonist and a positive control (e.g., Chenodeoxycholic acid - CDCA).
-
Assay Plate Setup: Add assay buffer, GST-FXR-LBD, and Biotin-SRC-1 to the wells of a 384-well plate.
-
Compound Addition: Add the test FXR agonist or control to the respective wells.
-
Detection Reagent Addition: Add the Tb-labeled anti-GST antibody and dye-labeled acceptor mixture to all wells.
-
Incubation: Incubate the plate at room temperature for 2-4 hours, protected from light.
-
Signal Detection: Read the TR-FRET signal on a compatible plate reader.
Quantitative real-time PCR (qPCR) is used to measure the change in mRNA expression of known FXR target genes in response to agonist treatment in a relevant cell line (e.g., HepG2).
Protocol Outline:
-
Cell Culture and Treatment: Culture HepG2 cells to ~80% confluency. Treat cells with the FXR agonist or vehicle control for a specified time (e.g., 24 hours).
-
RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using the synthesized cDNA, gene-specific primers for FXR target genes (e.g., SHP, BSEP, FGF19, OSTα), and a reference gene (e.g., GAPDH).
-
Data Analysis: Calculate the relative gene expression using the comparative Ct (ΔΔCt) method.
In Vivo Models
Several diet-induced models are used to replicate the features of human NASH in rodents.
-
Methionine and Choline-Deficient (MCD) Diet: This model rapidly induces steatohepatitis, inflammation, and fibrosis. However, it is associated with weight loss, which is not typical of human NASH.
-
Choline-Deficient, L-Amino Acid-Defined, High-Fat Diet (CDAHFD): This model also induces NASH with fibrosis but with less severe weight loss compared to the MCD diet.
Protocol Outline (CDAHFD Model):
-
Animal Acclimation: Acclimate male C57BL/6J mice for one week.
-
Diet Induction: Feed mice the CDAHFD (e.g., 60 kcal% fat, 0.1% methionine) for a period of 6-14 weeks to induce NASH and fibrosis. A control group is fed a standard chow diet.
-
FXR Agonist Treatment: Administer the FXR agonist or vehicle control daily via oral gavage for the desired treatment duration (e.g., 4-8 weeks).
-
Monitoring: Monitor body weight and food intake throughout the study.
-
Sample Collection: At the end of the study, collect blood for biochemical analysis (e.g., ALT, AST) and harvest the liver for histological and gene expression analysis.
Histological assessment of liver biopsies remains the gold standard for diagnosing and staging NASH.
Protocol Outline:
-
Tissue Processing: Fix a portion of the liver in 10% neutral buffered formalin, process, and embed in paraffin.
-
Staining: Section the paraffin-embedded tissue and stain with:
-
Hematoxylin and Eosin (H&E): For assessment of steatosis, inflammation, and hepatocellular ballooning.
-
Sirius Red or Masson's Trichrome: For visualization and quantification of collagen deposition (fibrosis).
-
-
Scoring: A pathologist, blinded to the treatment groups, should score the liver sections using a validated scoring system, such as the NAFLD Activity Score (NAS) and the Fibrosis Staging system from the NASH Clinical Research Network (CRN).
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in NASH
References
Methodological & Application
Application Notes and Protocols for In Vitro Studies of FXR Agonist 5
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Farnesoid X Receptor (FXR), a member of the nuclear receptor superfamily, is a critical regulator of bile acid, lipid, and glucose metabolism.[1][2][3] Activated by bile acids, FXR forms a heterodimer with the Retinoid X Receptor (RXR) to modulate the transcription of target genes.[1][2] This modulation plays a pivotal role in maintaining metabolic homeostasis. Dysregulation of FXR signaling is implicated in various metabolic diseases, including non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and cholestasis, making FXR a promising therapeutic target.
FXR agonists are compounds that activate this receptor, offering potential therapeutic benefits. "FXR agonist 5" represents a novel experimental compound designed for high potency and selectivity. These application notes provide detailed protocols for characterizing the in vitro activity of this compound in cell culture models, enabling researchers to assess its efficacy and mechanism of action.
FXR Signaling Pathway
Upon activation by an agonist, FXR translocates to the nucleus and forms a heterodimer with RXR. This complex then binds to FXR response elements (FXREs) in the promoter regions of target genes, initiating their transcription. Key target genes include Small Heterodimer Partner (SHP), which in turn inhibits the expression of Cholesterol 7 alpha-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. In the intestine, FXR activation induces the expression of Fibroblast Growth Factor 19 (FGF19), which signals to the liver to suppress bile acid synthesis.
Experimental Protocols
The following protocols are designed for the in vitro characterization of this compound. A general experimental workflow is presented below.
References
Application Notes and Protocols for Evaluating the Efficacy of FXR Agonist 5 in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Farnesoid X Receptor (FXR), a nuclear hormone receptor, is a critical regulator of bile acid, lipid, and glucose metabolism.[1][2] Its activation has demonstrated therapeutic potential in various liver diseases, including non-alcoholic steatohepatitis (NASH). FXR agonists are a promising class of drugs for treating NASH and liver fibrosis.[3][4] This document provides detailed application notes and protocols for testing the efficacy of a novel FXR agonist, herein referred to as "FXR Agonist 5," in established preclinical animal models of NASH and liver fibrosis.
FXR Signaling Pathway
Activation of FXR by an agonist like this compound initiates a signaling cascade that regulates the expression of numerous target genes involved in metabolic homeostasis. The diagram below illustrates the key pathways involved.
References
Application Notes and Protocols for High-Throughput Screening of Novel FXR Agonists
Topic: High-Throughput Screening for Novel Farnesoid X Receptor (FXR) Agonists Based on a Lead Compound Framework.
Audience: Researchers, scientists, and drug development professionals involved in the discovery of novel therapeutics targeting metabolic and cholestatic liver diseases.
Introduction
The Farnesoid X Receptor (FXR), a member of the nuclear receptor superfamily, is a critical regulator of bile acid, lipid, and glucose homeostasis.[1][2] Activation of FXR by endogenous bile acids or synthetic agonists initiates a signaling cascade that modulates the expression of key genes involved in these metabolic pathways.[3][4][5] Consequently, FXR has emerged as a promising therapeutic target for a range of conditions, including non-alcoholic steatohepatitis (NASH), primary biliary cholangitis (PBC), and dyslipidemia.
This document provides a comprehensive guide for a high-throughput screening (HTS) campaign to identify novel FXR agonists, using the hypothetical potent and selective FXR agonist, "Compound 5," as a reference. The workflow encompasses a primary cell-based reporter screening assay, followed by secondary assays to confirm on-target activity and characterize the pharmacological profile of identified hits.
FXR Signaling Pathway
Upon binding to an agonist, FXR undergoes a conformational change, leading to the dissociation of corepressors and recruitment of coactivators. This complex then heterodimerizes with the Retinoid X Receptor (RXR). The FXR/RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Farnesoid X Receptor Response Elements (FXREs) in the promoter regions of target genes. This binding initiates the transcription of genes such as the Small Heterodimer Partner (SHP) and the Bile Salt Export Pump (BSEP). SHP, another nuclear receptor, plays a key role in a negative feedback loop by inhibiting the expression of Cholesterol 7 alpha-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.
High-Throughput Screening Workflow
The HTS workflow is designed to efficiently screen large compound libraries and identify promising FXR agonist candidates. The process begins with a primary screen using a cell-based luciferase reporter assay, followed by dose-response confirmation of initial hits. Confirmed hits then proceed to a secondary, orthogonal assay to measure the induction of endogenous FXR target genes.
Data Presentation
The following tables summarize key assay parameters and present hypothetical data for the reference Compound 5 and newly identified agonists from the screening campaign.
Table 1: Primary HTS Assay Parameters
| Parameter | Value | Reference |
| Assay Principle | Cell-based Luciferase Reporter | |
| Cell Line | HEK293T or HepG2 cells stably expressing human FXR and an FXRE-luciferase reporter construct | |
| Plate Format | 384-well | |
| Compound Concentration | 10 µM | |
| Positive Control | Chenodeoxycholic acid (CDCA) or Compound 5 | |
| Negative Control | 0.1% DMSO | |
| Incubation Time | 18-24 hours | |
| Readout | Luminescence | |
| Z' Factor | ≥ 0.5 | |
| Signal-to-Noise (S/N) Ratio | ≥ 5 |
Table 2: Hypothetical Screening Results
| Compound ID | Primary Screen (% Activation vs. Max) | EC50 (nM) | SHP mRNA Induction (Fold Change) | BSEP mRNA Induction (Fold Change) |
| Compound 5 (Reference) | 100% | 50 | 8.5 | 6.2 |
| CDCA (Control) | 85% | 15,000 | 5.0 | 3.5 |
| Hit Compound A | 95% | 75 | 7.8 | 5.9 |
| Hit Compound B | 88% | 250 | 6.5 | 4.8 |
| Hit Compound C | 75% | 1,200 | 4.2 | 2.5 |
Experimental Protocols
Protocol 1: Primary High-Throughput Screening - FXR Luciferase Reporter Assay
This protocol details a cell-based assay to quantify the activation of FXR by test compounds.
Materials:
-
HEK293T or HepG2 cells stably co-transfected with a full-length human FXR expression vector and an FXRE-driven luciferase reporter vector.
-
Assay Medium: DMEM supplemented with 10% charcoal-stripped FBS, 1% Penicillin-Streptomycin.
-
Test compounds, Compound 5, and CDCA dissolved in DMSO.
-
Luciferase assay reagent (e.g., Bright-Glo™).
-
384-well white, solid-bottom assay plates.
-
Multichannel pipettes and a plate reader capable of measuring luminescence.
Procedure:
-
Cell Plating:
-
Trypsinize and resuspend the stable cell line in assay medium to a concentration of 2 x 10^5 cells/mL.
-
Dispense 25 µL of the cell suspension into each well of a 384-well plate (5,000 cells/well).
-
Incubate the plate at 37°C, 5% CO2 for 4-6 hours to allow cells to attach.
-
-
Compound Addition:
-
Prepare a 200x stock of test compounds, Compound 5, and CDCA in 100% DMSO.
-
In a separate plate, perform a serial dilution of the compounds in assay medium to achieve a 2x final concentration. The final DMSO concentration should not exceed 0.1%.
-
Add 25 µL of the 2x compound solutions to the cell plate. For control wells, add 25 µL of assay medium with 0.2% DMSO.
-
-
Incubation:
-
Incubate the plate at 37°C, 5% CO2 for 18-24 hours.
-
-
Luminescence Reading:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add 25 µL of the luciferase reagent to each well.
-
Incubate for 5 minutes at room temperature, protected from light.
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage activation for each test compound relative to the signal produced by a maximal concentration of Compound 5.
-
For dose-response curves, plot the percentage activation against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Protocol 2: Secondary Assay - qRT-PCR for FXR Target Gene Expression
This protocol is for confirming the on-target activity of hits by measuring the induction of endogenous FXR target genes, SHP and BSEP, in a relevant cell line like HepG2.
Materials:
-
HepG2 cells.
-
Culture Medium: EMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin.
-
6-well cell culture plates.
-
Test compounds and Compound 5 dissolved in DMSO.
-
RNA extraction kit (e.g., RNeasy Kit, Qiagen).
-
cDNA synthesis kit (e.g., iScript™ cDNA Synthesis Kit, Bio-Rad).
-
qPCR master mix (e.g., SsoAdvanced™ Universal SYBR® Green Supermix, Bio-Rad).
-
Primers for SHP, BSEP, and a housekeeping gene (e.g., GAPDH).
-
Real-time PCR instrument.
Procedure:
-
Cell Culture and Treatment:
-
Plate HepG2 cells in 6-well plates and grow to 80-90% confluency.
-
Treat the cells with vehicle (0.1% DMSO), Compound 5 (at its EC50), and hit compounds at various concentrations for 24 hours.
-
-
RNA Extraction:
-
Wash the cells with PBS and lyse them directly in the wells.
-
Extract total RNA using an RNA extraction kit according to the manufacturer's instructions.
-
Quantify the RNA concentration and assess its purity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit following the manufacturer's protocol.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers for the target gene (SHP or BSEP) or the housekeeping gene, and the diluted cDNA template.
-
Perform the qPCR reaction using a real-time PCR instrument with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).
-
Calculate the fold change in gene expression relative to the vehicle-treated control using the 2^-ΔΔCt method.
-
Conclusion
This comprehensive framework provides a robust strategy for the identification and initial characterization of novel FXR agonists. The combination of a high-throughput primary reporter assay with a secondary, mechanism-based gene expression assay ensures the selection of bona fide FXR activators for further preclinical development. The use of a well-characterized reference compound, such as the hypothetical Compound 5, is crucial for benchmarking the potency and efficacy of newly discovered molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. FXR: structures, biology, and drug development for NASH and fibrosis diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. besjournal.com [besjournal.com]
- 4. indigobiosciences.com [indigobiosciences.com]
- 5. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of a Farnesoid X Receptor (FXR) Agonist
A Note on "FXR agonist 5" : While "this compound" (CAS No. 2414008-05-0) is a commercially available compound for research, detailed in vivo studies and established protocols are not widely available in the public domain.[1][2][3] Therefore, these application notes and protocols are based on well-characterized, representative FXR agonists, such as GW4064 and Obeticholic Acid (OCA), to provide researchers with a practical and data-supported framework for in vivo studies.
Introduction
The Farnesoid X Receptor (FXR) is a nuclear receptor that plays a critical role in the regulation of bile acid, lipid, and glucose metabolism.[4][5] As a ligand-activated transcription factor, FXR is a key therapeutic target for a variety of metabolic and inflammatory diseases, including non-alcoholic steatohepatitis (NASH), primary biliary cholangitis (PBC), and inflammatory bowel disease. This document provides detailed application notes and protocols for the in vivo dosing and administration of a representative FXR agonist.
Data Presentation
Table 1: In Vivo Dosing of Representative FXR Agonists in Rodent Models
| Compound | Animal Model | Dose | Administration Route | Key Findings | Reference |
| GW4064 | Rats | 30 mg/kg BW | Oral gavage | Dose-dependent lowering of serum triglycerides after 7 days. | |
| GW4064 | Genetically obese mice (ob/ob) | Not specified | Not specified | Decreased plasma insulin concentration after 10 days, suggesting improved insulin sensitivity. | |
| Obeticholic Acid (OCA) | Bile duct-ligated rats | 3 mg/kg | Not specified | Attenuated liver fibrosis. | |
| WAY-362450 | Mice | 30 mg/kg/day | Oral | Protected against alcoholic liver disease. | |
| Cilofexor | PBC patients | 30 or 100 mg (once-daily) | Oral | Reduced AST, ALT, GGT, and ALP serum levels. | |
| Tropifexor | Healthy volunteers | 10 to 100 µg (once-daily) | Oral | Dose-dependent increases in FGF19. | |
| TERN-101 | Healthy volunteers | 25, 75, or 150-mg | Oral | Decreased serum 7α-hydroxy-4-cholesten-3-one. |
Experimental Protocols
Protocol 1: In Vivo Administration of an FXR Agonist in a Mouse Model of NASH
Objective: To evaluate the efficacy of an FXR agonist in a diet-induced mouse model of non-alcoholic steatohepatitis (NASH).
Materials:
-
FXR agonist (e.g., GW4064)
-
Vehicle (e.g., 0.5% methylcellulose or corn oil)
-
C57BL/6J mice
-
High-fat diet (HFD)
-
Standard chow diet
-
Oral gavage needles
-
Standard laboratory equipment for animal handling and tissue collection
Procedure:
-
Animal Acclimatization: Acclimatize male C57BL/6J mice (8-10 weeks old) to the animal facility for at least one week with ad libitum access to water and a standard chow diet.
-
Induction of NASH: Feed mice a high-fat diet for a specified period (e.g., 12-16 weeks) to induce NASH. A control group should be maintained on a standard chow diet.
-
Preparation of Dosing Solution: Prepare the FXR agonist solution in the chosen vehicle at the desired concentration. For example, for a 30 mg/kg dose of GW4064, the solution can be prepared in corn oil.
-
Animal Grouping and Dosing:
-
Group 1: Control mice on a standard chow diet receiving vehicle.
-
Group 2: HFD-fed mice receiving vehicle.
-
Group 3: HFD-fed mice receiving the FXR agonist (e.g., 30 mg/kg/day).
-
-
Administration: Administer the FXR agonist or vehicle daily via oral gavage for the duration of the treatment period (e.g., 4-8 weeks).
-
Monitoring: Monitor animal body weight, food intake, and overall health status regularly.
-
Endpoint Analysis: At the end of the treatment period, collect blood and liver tissue for analysis.
-
Blood Analysis: Measure serum levels of ALT, AST, triglycerides, and cholesterol.
-
Liver Histology: Perform H&E and Sirius Red staining to assess steatosis, inflammation, and fibrosis.
-
Gene Expression Analysis: Analyze the expression of FXR target genes (e.g., SHP, FGF15) and genes involved in fibrosis and inflammation in the liver via qPCR.
-
Mandatory Visualization
Caption: FXR Signaling Pathway Activation.
Caption: General In Vivo Experimental Workflow.
References
Application Note: Quantitative PCR Analysis of Farnesoid X Receptor (FXR) Target Genes Following Treatment with a Novel FXR Agonist
Introduction
The Farnesoid X Receptor (FXR), a member of the nuclear receptor superfamily, is a critical regulator of bile acid, lipid, and glucose metabolism.[1][2] Activated by bile acids, FXR functions as a ligand-activated transcription factor that controls the expression of numerous target genes, playing a pivotal role in maintaining metabolic homeostasis.[1][3] The development of synthetic FXR agonists is a promising therapeutic strategy for metabolic diseases such as non-alcoholic steatohepatitis (NASH) and type 2 diabetes.[4]
This application note provides a detailed protocol for the quantitative analysis of FXR target gene expression in response to treatment with a novel FXR agonist, designated FXR-A5. The described workflow utilizes quantitative real-time polymerase chain reaction (qPCR) to accurately measure changes in mRNA levels of key FXR target genes, including SHP, BSEP, OSTα, and FGF19. This method is essential for characterizing the potency and efficacy of new FXR agonists in a preclinical setting.
FXR Signaling Pathway
The activation of FXR by an agonist initiates a cascade of events leading to the regulation of target gene expression. The following diagram illustrates this signaling pathway.
References
- 1. Regulation of FXR Transcriptional Activity in Health and Disease: Emerging Roles of FXR Cofactors and Post-Translational Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. FXR signaling in the enterohepatic system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BioKB - Publication [biokb.lcsb.uni.lu]
Application Notes and Protocols for Western Blot Analysis of Farnesoid X Receptor (FXR) Activation by Agonist 5
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Farnesoid X Receptor (FXR), a member of the nuclear receptor superfamily, is a critical regulator of bile acid, lipid, and glucose metabolism.[1][2] Predominantly expressed in the liver and intestine, FXR functions as an endogenous sensor for bile acids.[1][3] Upon activation by a ligand, such as a synthetic agonist, FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, modulating their transcription.[4]
Key downstream targets of FXR activation include the Small Heterodimer Partner (SHP), which plays a crucial role in the feedback inhibition of bile acid synthesis, and the Bile Salt Export Pump (BSEP), essential for bile acid transport. The modulation of these and other target genes makes FXR a promising therapeutic target for various metabolic diseases, including non-alcoholic steatohepatitis (NASH) and primary biliary cholangitis (PBC).
Western blot analysis is a fundamental technique to confirm the activation of FXR by a novel agonist, such as Agonist 5. This method allows for the quantification of changes in the protein expression levels of FXR itself and its downstream target genes, thereby providing evidence of the agonist's efficacy and mechanism of action.
FXR Signaling Pathway
Activation of FXR by an agonist initiates a signaling cascade that leads to the regulation of target gene expression. The diagram below illustrates this pathway.
Caption: FXR signaling pathway activation by Agonist 5.
Experimental Protocols
This section provides a detailed methodology for performing Western blot analysis to assess the activation of FXR by Agonist 5 in a relevant cell line, such as the human hepatoma cell line HepG2.
Cell Culture and Treatment
-
Cell Line: Human hepatoma HepG2 cells are a suitable model as they endogenously express FXR.
-
Culture Conditions: Culture HepG2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Treatment:
-
Dose-Response: To determine the optimal effective concentration, treat the cells with a range of Agonist 5 concentrations (e.g., 0.1, 1, 10, 25 µM) for a fixed time (e.g., 24 hours).
-
Time-Course: To identify the peak time for protein expression changes, treat the cells with an optimal concentration of Agonist 5 for various durations (e.g., 6, 12, 24, 48 hours).
-
Controls: Always include a vehicle control (e.g., DMSO-treated cells) and consider a positive control using a known FXR agonist like GW4064 (e.g., 1 µM).
-
Protein Extraction
-
Cell Lysis: After treatment, wash the cells with ice-cold Phosphate-Buffered Saline (PBS). Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Incubation & Centrifugation: Incubate the lysate on ice for 30 minutes with gentle agitation. Centrifuge at approximately 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the protein lysate, to a new pre-chilled tube.
Protein Quantification
-
Assay: Determine the protein concentration of each lysate using a Bicinchoninic Acid (BCA) protein assay kit, following the manufacturer's instructions. This is crucial for ensuring equal protein loading in the subsequent steps.
SDS-PAGE and Protein Transfer
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-40 µg) from each sample with Laemmli sample buffer and boil at 95°C for 5-10 minutes to denature the proteins.
-
Gel Electrophoresis: Load the prepared samples into the wells of a polyacrylamide gel (e.g., 4-12% gradient gel) and run the electrophoresis until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
Immunodetection
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween-20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., FXR, SHP, BSEP) and a loading control (e.g., GAPDH or β-actin) overnight at 4°C with gentle agitation. Recommended primary antibodies are listed in the table below.
-
Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibodies.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific to the primary antibody's host species for 1 hour at room temperature.
-
Final Washing: Wash the membrane again three times with TBST for 10 minutes each.
-
Signal Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence detection system.
Data Analysis
-
Quantification: Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalization: Normalize the intensity of the target protein band to that of the loading control to account for any variations in protein loading.
-
Statistical Analysis: Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed changes in protein expression between different treatment groups.
Experimental Workflow
The following diagram outlines the key steps in the Western blot analysis workflow.
Caption: Experimental workflow for Western blot analysis.
Data Presentation
Quantitative data from Western blot analysis should be presented in a clear and organized manner to facilitate easy comparison between different experimental conditions.
Table 1: Quantitative Analysis of FXR and Target Gene Expression Following Treatment with Agonist 5 in HepG2 Cells
| Treatment Group | Concentration (µM) | Relative FXR Expression (Normalized to Loading Control) | Relative SHP Expression (Normalized to Loading Control) | Relative BSEP Expression (Normalized to Loading Control) |
| Vehicle Control | - | 1.00 ± 0.05 | 1.00 ± 0.08 | 1.00 ± 0.06 |
| Agonist 5 | 0.1 | 1.02 ± 0.06 | 1.50 ± 0.12 | 1.35 ± 0.10 |
| Agonist 5 | 1 | 1.05 ± 0.07 | 2.80 ± 0.25 | 2.50 ± 0.20 |
| Agonist 5 | 10 | 1.10 ± 0.08 | 4.50 ± 0.30 | 4.10 ± 0.28 |
| Agonist 5 | 25 | 1.08 ± 0.09 | 4.65 ± 0.32 | 4.25 ± 0.30 |
| GW4064 (Positive Control) | 1 | 1.12 ± 0.07 | 4.80 ± 0.35 | 4.40 ± 0.31 |
Data are presented as mean ± standard deviation from three independent experiments. Statistical significance compared to the vehicle control is denoted by asterisks (p < 0.05, **p < 0.01, **p < 0.001).
Table 2: Recommended Primary Antibodies for Western Blot Analysis
| Target Protein | Host Species | Supplier | Catalog Number |
| FXR | Rabbit | Santa Cruz Biotechnology | sc-13063 |
| SHP (NR0B2) | Rabbit | Cell Signaling Technology | 3556S |
| BSEP (ABCB11) | Mouse | Santa Cruz Biotechnology | sc-390554 |
| GAPDH | Mouse | Cell Signaling Technology | 5174S |
| β-actin | Mouse | Sigma-Aldrich | A5441 |
Note: The specific catalog numbers are provided as examples and other equivalent antibodies can be used.
Conclusion
This document provides a comprehensive guide for the Western blot analysis of FXR activation by a novel agonist. By following these detailed protocols, researchers can effectively quantify the changes in protein expression of FXR and its downstream targets, providing crucial insights into the efficacy and mechanism of action of new therapeutic compounds like Agonist 5. The provided templates for data presentation and diagrams for the signaling pathway and experimental workflow will aid in the clear and concise communication of experimental findings.
References
Application Notes and Protocols: Histopathological Analysis of Tissues from Animals Treated with FXR Agagonist 5
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Farnesoid X Receptor (FXR), a member of the nuclear receptor superfamily, is a critical regulator of bile acid, lipid, and glucose metabolism.[1][2][3][4][5] Primarily expressed in the liver and intestine, FXR acts as a sensor for bile acids. Its activation triggers a cascade of gene expression changes that collectively reduce bile acid synthesis, inhibit inflammation, and protect against liver fibrosis. Consequently, FXR has emerged as a promising therapeutic target for a range of metabolic and inflammatory diseases, including non-alcoholic steatohepatitis (NASH), primary biliary cholangitis (PBC), and intestinal inflammatory conditions.
"FXR agonist 5" represents a novel synthetic compound designed to selectively activate FXR. Preclinical evaluation of such agonists in animal models is a cornerstone of drug development, with histopathological analysis serving as a gold-standard endpoint for assessing efficacy and safety. These application notes provide a comprehensive overview and detailed protocols for the histopathological examination of key tissues—liver, kidney, intestine, and heart—from animals treated with this compound.
Application
This document provides standardized protocols for processing and analyzing tissue samples to evaluate the in vivo effects of this compound. The primary applications include:
-
Efficacy Assessment: Quantifying the therapeutic effects of the agonist on disease-relevant pathologies such as liver steatosis, inflammation, and fibrosis.
-
Safety and Toxicity Profiling: Identifying any potential off-target effects or tissue damage in major organs.
-
Mechanism of Action Studies: Correlating histopathological changes with biomarker data to elucidate the biological pathways modulated by the agonist.
Experimental Workflow for Histopathological Analysis
The following diagram outlines the typical workflow from animal treatment to final histopathological assessment.
Key Organ Systems and Expected Histopathological Findings
Liver
The liver is the primary target for FXR agonists in the context of metabolic diseases like NASH. Treatment is expected to ameliorate key histological features of the disease.
-
Expected Therapeutic Effects:
-
Reduction in Steatosis: Decrease in the accumulation of lipid droplets within hepatocytes.
-
Resolution of Inflammation: Reduction in inflammatory cell infiltrates (lobular and portal).
-
Amelioration of Fibrosis: Decrease in collagen deposition, particularly in pericellular and portal regions.
-
Decreased Hepatocyte Injury: Reduction in hepatocyte ballooning and apoptosis.
-
-
Potential Adverse Effects:
-
In some contexts, such as obstructive cholestasis, FXR activation may exacerbate biliary injury.
-
Increased liver weight may be observed, indicating agonist-mediated liver growth.
-
Kidney
FXR is expressed in the kidney and its activation has been shown to be protective against various forms of kidney injury.
-
Expected Therapeutic Effects:
-
Reduced Inflammation: Decreased infiltration of inflammatory cells like macrophages and neutrophils in models of kidney injury.
-
Amelioration of Fibrosis: Attenuation of tubulointerstitial fibrosis.
-
Protection Against Tubular Injury: Preservation of renal tubular structure and reduced apoptosis in response to insults like ischemia-reperfusion.
-
Intestine
As a primary site of FXR expression, the intestine is a key player in the mechanism of action of FXR agonists.
-
Expected Therapeutic Effects:
-
Improved Barrier Function: Maintenance of villus architecture and prevention of mucosal injury in models of intestinal damage.
-
Reduced Inflammation: Attenuation of inflammatory cell infiltration in the lamina propria.
-
Heart
Emerging evidence suggests that FXR activation can influence cardiac pathology, particularly in the context of metabolic stress and myocardial infarction.
-
Expected Therapeutic Effects:
-
Reduced Lipotoxicity: Decrease in cardiac lipid accumulation in models of obesity-driven cardiomyopathy.
-
Anti-Fibrotic Effects: Reduction in fibrosis scores in the heart.
-
Reduced Apoptosis: Lower rates of cardiomyocyte apoptosis.
-
-
Context-Dependent Effects: The role of FXR in the heart can be complex. While some studies show protection, others suggest FXR activation during acute myocardial infarction may promote apoptosis, indicating that the timing and context of agonist administration are critical.
Quantitative Data Summary
The following tables summarize representative quantitative data from preclinical studies of various FXR agonists. These serve as a benchmark for what might be expected from "this compound".
Table 1: Effects of FXR Agonists on Liver Histopathology in NASH Models
| Parameter | Animal Model | Treatment Group | Vehicle Control | % Change / Improvement | Reference |
| Steatosis Score | Lepob/ob Mice (AMLN Diet) | INT-787 (30 mg/kg) | 2.8 ± 0.2 | 74% Reduction | |
| Lepob/ob Mice (AMLN Diet) | Obeticholic Acid (30 mg/kg) | 2.8 ± 0.2 | 61% Reduction | ||
| Inflammation (Galectin-3) | Lepob/ob Mice (AMLN Diet) | INT-787 (30 mg/kg) | 100% | ~50% Reduction | |
| Fibrosis Score | MASH Model Mice | FXR Agonists (pooled) | 2.5 ± 0.3 | ~40% Reduction | |
| Fibrosis (Sirius Red Area) | MASH Model Mice | FXR Agonists (pooled) | 3.5% ± 0.5% | ~57% Reduction | |
| MASLD Activity Score | MASH Model Mice | FXR Agonists (pooled) | 6.0 ± 0.5 | ~42% Reduction |
Table 2: Effects of FXR Agonists on Kidney and Heart Histopathology
| Organ | Parameter | Animal Model | Treatment Group | Vehicle Control | % Change / Improvement | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Kidney | Tubular Necrosis Score | Cisplatin-Induced Injury | GW4064 | High | Marked Mitigation | | | Kidney | Macrophage Infiltration | Cisplatin-Induced Injury | GW4064 | High | Substantial Decrease | | | Kidney | Tubulointerstitial Fibrosis | High-Fat Diet | CDCA / GW4064 | High | Ameliorated | | | Heart | Fibrosis Score | Obese fa/fa Rats | CDCA | High | Reduced | | | Heart | Apoptosis Rate | Obese fa/fa Rats | CDCA | High | Decreased | |
FXR Signaling Pathway
Activation of FXR by an agonist like this compound initiates a transcriptional cascade that regulates metabolism and reduces inflammation and fibrosis.
Detailed Experimental Protocols
Protocol 1: Tissue Fixation and Paraffin Embedding
Objective: To preserve tissue architecture for subsequent histological analysis.
Materials:
-
10% Neutral Buffered Formalin (NBF)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Graded ethanol series (70%, 80%, 95%, 100%)
-
Xylene
-
Paraffin wax
-
Tissue cassettes
-
Automated tissue processor
Procedure:
-
Trimming: Immediately following necropsy, trim tissues to a thickness of 3-5 mm to ensure proper fixation. Place tissues into labeled cassettes.
-
Fixation: Immerse cassettes in 10% NBF at a volume at least 10 times that of the tissue. Fix for 24-48 hours at room temperature.
-
Washing: After fixation, wash tissues in running tap water for 30 minutes, followed by a brief rinse in PBS.
-
Dehydration: Process tissues through an automated tissue processor using a standard program. A typical dehydration series is:
-
70% Ethanol: 1 hour
-
80% Ethanol: 1 hour
-
95% Ethanol: 2 changes, 1 hour each
-
100% Ethanol: 3 changes, 1 hour each
-
-
Clearing: Clear the tissues in xylene (or a xylene substitute) for 2-3 changes, 1 hour each. This step removes alcohol and makes the tissue receptive to paraffin.
-
Infiltration: Infiltrate tissues with molten paraffin wax (60°C) under vacuum for 2-3 changes, 1-2 hours each.
-
Embedding: Carefully orient the tissue in a mold filled with molten paraffin. Allow the block to cool on a cold plate until solid.
-
Storage: Store paraffin blocks at room temperature until sectioning.
Protocol 2: Hematoxylin and Eosin (H&E) Staining
Objective: To visualize general tissue morphology and cellular components.
Materials:
-
Deparaffinization and rehydration solutions (Xylene, graded ethanol)
-
Harris's Hematoxylin solution
-
Acid-alcohol (1% HCl in 70% ethanol)
-
Scott's Tap Water Substitute (or running tap water)
-
Eosin Y solution (0.5-1.0% in 95% ethanol)
-
Dehydration solutions (graded ethanol, xylene)
-
Mounting medium and coverslips
Procedure:
-
Sectioning: Cut 4-5 µm thick sections from paraffin blocks using a microtome and float them onto a warm water bath. Mount sections onto charged glass slides and dry overnight at 37°C or for 1 hour at 60°C.
-
Deparaffinization & Rehydration:
-
Xylene: 2 changes, 5 minutes each.
-
100% Ethanol: 2 changes, 3 minutes each.
-
95% Ethanol: 2 minutes.
-
70% Ethanol: 2 minutes.
-
Rinse in running distilled water.
-
-
Nuclear Staining:
-
Immerse in Harris's Hematoxylin for 3-5 minutes.
-
Rinse briefly in running tap water.
-
Differentiate in acid-alcohol for 5-10 seconds to remove excess stain.
-
Rinse in running tap water.
-
"Blue" the sections in Scott's Tap Water Substitute or running tap water for 1-2 minutes until nuclei turn a crisp blue/purple.
-
Rinse in distilled water.
-
-
Cytoplasmic Staining:
-
Immerse in Eosin Y solution for 1-3 minutes.
-
Rinse briefly in tap water.
-
-
Dehydration & Mounting:
-
95% Ethanol: 2 changes, 2 minutes each.
-
100% Ethanol: 2 changes, 2 minutes each.
-
Xylene: 2 changes, 3 minutes each.
-
Apply a drop of mounting medium and coverslip the slide, avoiding air bubbles.
-
-
Drying: Allow slides to dry completely before microscopic examination.
Results: Nuclei will be stained blue/purple; cytoplasm and extracellular matrix will be stained in varying shades of pink/red.
Protocol 3: Sirius Red Staining for Collagen
Objective: To specifically stain and quantify collagen fibers, a key marker of fibrosis.
Materials:
-
Weigert's Hematoxylin (for nuclear counterstain)
-
Picro-Sirius Red solution (0.1% Direct Red 80 in saturated picric acid)
-
0.5% Acetic Acid solution
-
Deparaffinization, rehydration, and dehydration reagents as in Protocol 2.
Procedure:
-
Deparaffinize and rehydrate sections to distilled water as described for H&E staining.
-
Nuclear Counterstain: Stain with Weigert's Hematoxylin for 8 minutes. Rinse in running tap water for 10 minutes.
-
Collagen Staining: Immerse slides in Picro-Sirius Red solution for 60 minutes.
-
Washing: Wash slides in two changes of 0.5% acetic acid solution.
-
Dehydration: Dehydrate rapidly through 3 changes of 100% ethanol.
-
Clearing & Mounting: Clear in xylene and mount with a synthetic mounting medium.
Results: Collagen fibers will be stained bright red to yellow, depending on fiber thickness when viewed under polarized light. Nuclei will be black, and cytoplasm pale yellow. The percentage of red-stained area can be quantified using image analysis software.
Protocol 4: Immunohistochemistry (IHC) for F4/80 (Macrophage Marker)
Objective: To detect and quantify macrophage infiltration in tissues.
Materials:
-
Antigen retrieval buffer (e.g., Citrate Buffer, pH 6.0)
-
Peroxidase blocking solution (e.g., 3% H₂O₂)
-
Protein blocking solution (e.g., 5% Normal Goat Serum in PBS)
-
Primary antibody: Rat anti-mouse F4/80
-
Secondary antibody: HRP-conjugated Goat anti-Rat IgG
-
DAB (3,3'-Diaminobenzidine) substrate-chromogen system
-
Hematoxylin counterstain
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
Procedure:
-
Deparaffinize and rehydrate sections to distilled water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval by immersing slides in pre-heated citrate buffer (95-100°C) for 20 minutes. Allow slides to cool to room temperature.
-
Peroxidase Block: Incubate sections with peroxidase blocking solution for 10 minutes to quench endogenous peroxidase activity. Rinse with wash buffer.
-
Protein Block: Incubate sections with protein blocking solution for 30-60 minutes to prevent non-specific antibody binding.
-
Primary Antibody: Incubate sections with the primary anti-F4/80 antibody (diluted according to manufacturer's instructions) in a humidified chamber overnight at 4°C.
-
Washing: Wash slides with wash buffer (3 changes, 5 minutes each).
-
Secondary Antibody: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply DAB substrate solution and incubate for 2-10 minutes, or until a brown precipitate is visible under the microscope.
-
Stop Reaction: Stop the reaction by rinsing with distilled water.
-
Counterstain: Lightly counterstain with Hematoxylin for 30-60 seconds. "Blue" in running tap water.
-
Dehydration & Mounting: Dehydrate through graded alcohols, clear in xylene, and mount with a permanent mounting medium.
Results: F4/80-positive macrophages will be stained brown. Nuclei will be blue. The number of positive cells or the percentage of positive area can be quantified.
References
- 1. researchgate.net [researchgate.net]
- 2. Farnesoid X Receptor Agonists: A Promising Therapeutic Strategy for Gastrointestinal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are FXR agonists and how do they work? [synapse.patsnap.com]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. medchemexpress.com [medchemexpress.com]
Application of FXR Agonist 5 in Liver Fibrosis Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Liver fibrosis is a wound-healing response to chronic liver injury, characterized by the excessive accumulation of extracellular matrix (ECM) proteins, which can progress to cirrhosis and liver failure. The Farnesoid X Receptor (FXR), a nuclear receptor highly expressed in the liver and intestine, has emerged as a key regulator of bile acid, lipid, and glucose metabolism, as well as inflammation and fibrosis.[1][2][3] Activation of FXR has shown therapeutic potential in preclinical models of liver fibrosis by protecting hepatocytes, inhibiting the activation of hepatic stellate cells (HSCs), and reducing inflammation.[2][4] FXR agonists, such as the potent and selective compound designated here as FXR agonist 5, are being actively investigated as potential therapeutics for fibrotic liver diseases. This document provides detailed application notes and experimental protocols for the use of this compound in liver fibrosis research.
Mechanism of Action
This compound, upon binding to FXR, initiates a cascade of transcriptional events that collectively contribute to its anti-fibrotic effects. A key mechanism is the induction of the Small Heterodimer Partner (SHP), which in turn inhibits the expression of pro-fibrotic genes in activated HSCs. Furthermore, FXR activation can suppress inflammatory pathways, notably by antagonizing NF-κB signaling, a central driver of hepatic inflammation. In the intestine, FXR activation induces the release of Fibroblast Growth Factor 19 (FGF19), which signals to the liver to regulate bile acid synthesis and metabolism, further contributing to hepatoprotection.
Signaling Pathways
The anti-fibrotic effects of this compound are mediated through a network of signaling pathways. The primary pathway involves the direct transcriptional regulation of target genes by the FXR/RXR heterodimer. Additionally, FXR activation influences other key signaling cascades implicated in liver fibrosis.
Caption: Signaling pathway of this compound in ameliorating liver fibrosis.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound (represented by data from studies on potent FXR agonists like Obeticholic Acid) in preclinical models of liver fibrosis.
Table 1: Effects of this compound on Gene Expression in Liver Tissue
| Gene | Animal Model | Treatment Group | Control Group | Fold Change/Percentage Change | Reference |
| TGF-β1 | CDAA-fed rats | INT747 | CDAA-fed control | Significantly suppressed | |
| α1(I)-procollagen | CDAA-fed rats | INT747 | CDAA-fed control | Significantly suppressed | |
| TLR4 | CDAA-fed rats | INT747 | CDAA-fed control | Significantly suppressed | |
| SHP | CDAA-fed rats | INT747 | CDAA-fed control | Significantly enhanced | |
| PPAR-γ | CDAA-fed rats | INT747 | CDAA-fed control | Significantly enhanced | |
| α-SMA | TAA-induced cirrhotic rats | Obeticholic Acid | TAA control | Decreased protein levels | |
| Type I Collagen | TAA-induced cirrhotic rats | Obeticholic Acid | TAA control | Decreased expression |
Table 2: Effects of this compound on Biochemical and Histological Markers of Liver Fibrosis
| Parameter | Animal Model | Treatment Group | Control Group | Result | Reference |
| Plasma ALT levels | TAA-induced cirrhotic rats | Obeticholic Acid (therapeutic) | TAA control | 79 ± 4 IU/L | 97 ± 4 IU/L |
| Sirius Red Staining (% fibrosis) | TAA-induced cirrhotic rats | Obeticholic Acid (prophylactic & therapeutic) | TAA control | Significantly decreased | |
| Hepatic Hydroxyproline Content | TAA-induced cirrhotic rats | Obeticholic Acid (therapeutic) | TAA control | Significantly decreased | |
| Portal Pressure | TAA-induced cirrhotic rats | Obeticholic Acid | TAA control | Decreased |
Experimental Protocols
The following are detailed protocols for inducing liver fibrosis in rodents and assessing the efficacy of this compound.
Experimental Workflow
References
- 1. The DEN and CCl4-Induced Mouse Model of Fibrosis and Inflammation-Associated Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CCl4-induced liver fibrosis model | SMC Laboratories Inc. [smccro-lab.com]
- 3. A Modified Hydroxyproline Assay Based on Hydrochloric Acid in Ehrlich's Solution Accurately Measures Tissue Collagen Content - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing FXR Agonist 5 Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with FXR agonist 5 during in vitro experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For initial stock solution preparation, Dimethyl Sulfoxide (DMSO) is the recommended solvent. This compound, like many non-steroidal FXR agonists, exhibits good solubility in DMSO.[1][2] It is crucial to use anhydrous, high-purity DMSO to minimize degradation and precipitation upon storage.
Q2: What is the maximum recommended final concentration of DMSO in my cell-based assay?
A2: The final concentration of DMSO in your cell-based assay should be kept as low as possible to avoid solvent-induced cytotoxicity. A general guideline is to keep the final DMSO concentration at or below 0.5%, with many cell lines tolerating up to 1%.[1][3] However, the optimal concentration should be determined for your specific cell line and assay conditions by running a vehicle control (media with the same final DMSO concentration without the agonist).
Q3: My this compound precipitates when I dilute my DMSO stock solution into aqueous assay buffer. What can I do?
A3: This is a common issue known as "precipitation upon dilution." It occurs because the compound is highly soluble in the organic solvent (DMSO) but poorly soluble in the aqueous buffer. Several strategies can be employed to mitigate this:
-
Serial Dilutions: Perform serial dilutions of your DMSO stock in DMSO first to lower the concentration before adding it to the aqueous buffer.
-
Stepwise Dilution: Add the DMSO stock to the assay buffer in a stepwise manner while vortexing or stirring to facilitate mixing and prevent localized high concentrations that can lead to precipitation.[4]
-
Use of Pluronic F-127: For some assays, the addition of a small amount of a non-ionic surfactant like Pluronic F-127 to the assay buffer can help to maintain the solubility of hydrophobic compounds.
-
Co-solvents: In some cases, a small percentage of a co-solvent like ethanol or polyethylene glycol (PEG) can be included in the final assay buffer, but compatibility with the assay must be verified.
Q4: How should I store my DMSO stock solution of this compound?
A4: DMSO stock solutions should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. DMSO is hygroscopic, meaning it readily absorbs water from the atmosphere. Water contamination can significantly decrease the solubility of hydrophobic compounds in DMSO, leading to precipitation. Therefore, it is essential to use tightly sealed vials and handle them quickly when preparing dilutions.
Troubleshooting Guide
This guide addresses specific issues you may encounter when working with this compound in various in vitro assays.
Issue 1: Compound Precipitation in the Stock Vial
Symptoms:
-
Visible crystals or precipitate in the DMSO stock solution vial.
-
Inconsistent results between experiments using the same stock solution.
Possible Causes:
-
The compound has low solubility even in DMSO at the prepared concentration.
-
The DMSO used was not anhydrous, and water absorption has occurred.
-
The stock solution has undergone multiple freeze-thaw cycles, promoting precipitation.
Solutions:
-
Gentle Warming: Warm the vial in a 37°C water bath for a few minutes and vortex thoroughly to try and redissolve the precipitate.
-
Sonication: Use a bath sonicator for a short period to aid in dissolution.
-
Prepare a Fresh Stock: If the precipitate does not redissolve, it is best to prepare a fresh stock solution at a slightly lower concentration.
-
Proper Storage: Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.
Issue 2: Inconsistent EC50 Values in Cell-Based Reporter Assays
Symptoms:
-
High variability in the calculated EC50 values for this compound between replicate plates or experiments.
Possible Causes:
-
Incomplete dissolution of the agonist in the assay medium, leading to variations in the actual concentration in each well.
-
Adsorption of the hydrophobic compound to the plasticware (e.g., pipette tips, assay plates).
-
Interaction with serum proteins in the cell culture medium, affecting the free concentration of the agonist.
Solutions:
-
Pre-dilution and Mixing: Prepare a concentrated intermediate dilution of the agonist in a serum-free medium before further diluting it into the final assay medium containing serum. Ensure thorough mixing at each step.
-
Use of Low-Binding Plastics: Utilize low-protein-binding pipette tips and assay plates to minimize compound adsorption.
-
Serum Concentration: If possible, reduce the serum concentration in the assay medium. However, be mindful of the impact on cell health and signaling.
-
Kinetic vs. Thermodynamic Solubility: Consider that kinetic solubility (relevant for initial dilution) can be higher than thermodynamic solubility (equilibrium). Pre-incubating the diluted compound in the assay medium for a short period before adding it to the cells might allow for equilibration and more consistent results.
Issue 3: Signal Interference in TR-FRET Assays
Symptoms:
-
Unexpectedly high or low TR-FRET ratios that do not follow a typical dose-response curve.
-
High background fluorescence.
Possible Causes:
-
Compound precipitation in the assay well can scatter light and interfere with the FRET signal.
-
The compound itself may be autofluorescent at the excitation or emission wavelengths of the donor or acceptor fluorophores.
-
The compound may quench the fluorescence of the donor or acceptor.
Solutions:
-
Visual Inspection: Before reading the plate, visually inspect it for any signs of precipitation. Centrifuging the plate at a low speed might help to pellet any precipitate.
-
Solubility Optimization: Revisit the solubilization protocol to ensure the compound is fully dissolved at all tested concentrations in the final assay buffer.
-
Control for Autofluorescence: Run a control plate with the compound alone (without the FRET pair) to measure its intrinsic fluorescence.
-
Time-Resolved Fluorescence: If your plate reader allows, check the fluorescence decay curves. Compound fluorescence typically has a much shorter lifetime than the lanthanide-based donors used in TR-FRET.
Data Presentation
Table 1: Solubility of Representative Poorly Soluble FXR Agonists
| Solvent/Buffer System | Representative Agonist A Solubility (µM) | Representative Agonist B Solubility (µM) |
| 100% DMSO | > 10,000 | > 10,000 |
| Phosphate-Buffered Saline (PBS), pH 7.4 | < 1 | < 5 |
| PBS with 0.5% DMSO | 5 | 15 |
| Cell Culture Medium + 10% FBS + 0.5% DMSO | 25 | 50 |
| PBS with 0.1% Pluronic F-127 | 10 | 30 |
Note: This table provides representative data for poorly soluble non-steroidal FXR agonists. Actual solubility for "this compound" should be experimentally determined.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound (solid), anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Weigh out the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube vigorously for 1-2 minutes until the solid is completely dissolved.
-
If necessary, gently warm the solution in a 37°C water bath to aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in tightly sealed, low-binding tubes.
-
Store the aliquots at -80°C.
-
Protocol 2: Kinetic Solubility Assay (Nephelometry)
-
Materials: 10 mM this compound in DMSO, Phosphate-Buffered Saline (PBS), 96-well clear bottom plate, nephelometer.
-
Procedure:
-
Prepare a series of dilutions of the 10 mM stock solution in DMSO (e.g., 5 mM, 2.5 mM, 1.25 mM, etc.).
-
Add 2 µL of each DMSO dilution to triplicate wells of a 96-well plate. Include DMSO-only wells as a blank.
-
Rapidly add 98 µL of PBS to each well.
-
Mix the plate on a plate shaker for 2 minutes.
-
Incubate the plate at room temperature for 1 hour.
-
Measure the light scattering at a wavelength of 620 nm using a nephelometer.
-
The concentration at which a significant increase in light scattering is observed above the blank is considered the kinetic solubility limit.
-
Visualizations
Caption: FXR Signaling Pathway Activation.
Caption: General Experimental Workflow.
Caption: Troubleshooting Logic Flowchart.
References
Technical Support Center: Troubleshooting FXR Agonist 5 Cytotoxicity in Cell Lines
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding the cytotoxic effects of FXR agonist 5 in cell line experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cell death in our cultures after treatment with this compound. Is this expected?
A1: Yes, cytotoxicity is a potential and documented effect of some Farnesoid X Receptor (FXR) agonists. The extent of cytotoxicity can be dependent on the specific agonist, its concentration, the cell line used, and the duration of exposure. Several studies have reported that FXR activation can lead to apoptosis (programmed cell death) in various cell types, including cancer cell lines and even primary cells.[1][2][3]
Q2: What are the underlying mechanisms of FXR agonist-induced cytotoxicity?
A2: The cytotoxic effects of FXR agonists are often mediated through the induction of apoptosis via multiple signaling pathways:
-
Intrinsic Apoptotic Pathway: Activation of FXR can lead to mitochondrial dysfunction, resulting in the release of cytochrome c and subsequent activation of caspase-9 and caspase-3.[4][5]
-
Extrinsic Apoptotic Pathway: Some studies suggest the involvement of death receptor signaling, leading to the activation of caspase-8.
-
FXR/SHP Pathway: The FXR/Small Heterodimer Partner (SHP) signaling axis has been implicated in promoting apoptosis in hepatocellular carcinoma cells.
-
Modulation of Survival Pathways: FXR agonists can interfere with pro-survival signaling pathways such as PI3K/Akt and ERK1/2, tipping the balance towards apoptosis.
Q3: How can we confirm that the observed cell death is due to apoptosis?
A3: Several methods can be employed to specifically detect and quantify apoptosis:
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Caspase Activity Assays: Measuring the activity of key executioner caspases, such as caspase-3 and caspase-7, provides direct evidence of apoptosis.
-
TUNEL Assay: This method detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
Nuclear Staining: Dyes like Hoechst 33342 or DAPI can be used to visualize nuclear condensation and fragmentation characteristic of apoptotic cells.
Q4: We are seeing cytotoxicity at concentrations expected to be within the therapeutic range. What could be the issue?
A4: Several factors could contribute to this observation:
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivity to FXR agonists. It is crucial to determine the optimal concentration range for your specific cell model through dose-response experiments.
-
Off-Target Effects: At higher concentrations, some agonists may exhibit off-target effects that contribute to cytotoxicity. It is important to use agonists with high selectivity for FXR.
-
Compound Purity and Stability: Impurities in the agonist preparation or degradation of the compound over time can lead to unexpected toxicity.
-
Experimental Conditions: Factors such as cell density, serum concentration in the media, and duration of treatment can all influence the cytotoxic response.
Troubleshooting Guide
This guide provides a structured approach to troubleshoot unexpected or excessive cytotoxicity observed with this compound.
| Observed Issue | Potential Cause | Recommended Action |
| High cytotoxicity at all tested concentrations | The concentration range is too high for the specific cell line. | Perform a dose-response study with a wider range of concentrations, starting from low nanomolar levels. |
| The FXR agonist has poor solubility, leading to precipitation and non-specific toxicity. | Visually inspect the culture medium for any precipitate. Use a suitable solvent and ensure the final solvent concentration is non-toxic to the cells. | |
| The cell line is highly sensitive to FXR activation-induced apoptosis. | Consider using a cell line with lower FXR expression or using an FXR antagonist as a negative control to confirm the effect is FXR-mediated. | |
| Inconsistent cytotoxicity results between experiments | Variability in cell seeding density. | Ensure consistent cell numbers are seeded for each experiment. |
| Differences in agonist preparation or storage. | Prepare fresh stock solutions of the agonist regularly and store them under recommended conditions to prevent degradation. | |
| Contamination of cell cultures. | Regularly check for and test for microbial contamination. | |
| Cytotoxicity observed, but no activation of FXR target genes | The observed toxicity is due to off-target effects. | Use a structurally different FXR agonist to see if the same effect is observed. Perform a counterscreen against other nuclear receptors to assess selectivity. |
| The chosen time point for gene expression analysis is not optimal. | Perform a time-course experiment to determine the optimal time for measuring the expression of FXR target genes. |
Quantitative Data Summary
The following tables summarize the half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values for some common FXR agonists in various assays. These values can serve as a reference for designing your experiments.
Table 1: EC50 Values of Common FXR Agonists
| Agonist | Assay Type | Cell Line/System | EC50 Value (µM) |
| GW4064 | FXR Reporter Assay | - | 0.003 |
| Chenodeoxycholic acid (CDCA) | FXR Reporter Assay | - | 28.62 |
| Obeticholic Acid (OCA) | Cytotoxicity Assay | HepG2 | >50 |
| Fexaramine | Coactivator Recruitment | - | Similar to GW4064 |
Table 2: IC50 Values for Cytotoxicity of Selected Compounds
| Compound | Assay Type | Cell Line | IC50 Value (µM) |
| Nemorubicin | FXR Antagonist Mode | - | 0.21 |
| Doxorubicin | FXR Antagonist Mode | - | 2.74 |
| Phenylbutazone | FXR Antagonist Activity | - | 0.7 |
| Flurbiprofen | FXR Antagonist Activity | - | 0.78 |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
This protocol outlines the steps for determining the effect of this compound on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Detection of Apoptosis by Annexin V/PI Staining
This protocol describes the procedure for quantifying apoptosis using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
-
Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate duration.
-
Cell Harvesting: Harvest the cells, including both adherent and floating populations.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Viable cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Visualizations
FXR Signaling Pathway Leading to Apoptosis
Caption: FXR agonist activation can induce apoptosis through the intrinsic mitochondrial pathway.
Experimental Workflow for Assessing Cytotoxicity
Caption: A general workflow for evaluating FXR agonist-induced cytotoxicity.
Troubleshooting Logic for Unexpected Cytotoxicity
Caption: A logical workflow for troubleshooting unexpected cytotoxicity results.
References
- 1. Targeting Farnesoid X Receptor in Tumor and the Tumor Microenvironment: Implication for Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The FXR Agonist, Obeticholic Acid, Suppresses HCC Proliferation & Metastasis: Role of IL-6/STAT3 Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 5. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Bioavailability of FXR Agonist 5 in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with FXR agonist 5 in animal models, particularly concerning its oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is a potent synthetic, non-steroidal agonist of the Farnesoid X Receptor (FXR). As a key regulator of bile acid, lipid, and glucose metabolism, FXR is a significant therapeutic target for various metabolic diseases. However, preclinical studies have shown that this compound, similar to other non-steroidal agonists like GW4064, exhibits low oral bioavailability and a short half-life in animal models, which can lead to high variability and poor exposure in in-vivo experiments.[1]
Q2: What are the primary physicochemical properties of this compound that may limit its oral bioavailability?
A2: The primary limiting factors for the oral bioavailability of this compound are its poor aqueous solubility and potential for rapid metabolism. It is sparingly soluble in aqueous buffers, which is a significant hurdle for dissolution in the gastrointestinal (GI) tract, a prerequisite for absorption.[2]
Q3: What are the key biological barriers that can affect the bioavailability of this compound?
A3: Beyond its physicochemical properties, several biological barriers can limit the bioavailability of this compound. These include:
-
First-pass metabolism: Significant metabolism in the liver and/or intestinal wall before the compound reaches systemic circulation.
-
Efflux transporters: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal epithelium, which actively pump it back into the GI lumen.
-
Gastrointestinal instability: Degradation of the compound in the harsh pH environments of the stomach or by digestive enzymes.
Q4: Which animal models are most appropriate for studying the oral bioavailability of this compound?
A4: Mice and rats are the most commonly used animal models for initial in-vivo pharmacokinetic (PK) studies of FXR agonists due to their well-characterized physiology and ease of handling. However, it is important to consider species-specific differences in metabolism and GI physiology which can impact bioavailability and translation of results to humans.
Troubleshooting Guides
Issue 1: High Variability in Plasma Concentrations Between Animals
-
Possible Cause: Inconsistent oral gavage technique.
-
Troubleshooting Steps:
-
Ensure all personnel are thoroughly trained in proper oral gavage techniques for the specific animal model.[3][4][5]
-
Use appropriately sized and shaped gavage needles (flexible plastic needles are often recommended to minimize injury).
-
Verify the correct placement of the gavage needle in the esophagus, not the trachea, before administering the dose. Resistance during insertion or fluid bubbling from the nose are signs of incorrect placement.
-
Administer the formulation slowly and consistently to avoid regurgitation.
-
Moistening the tip of the gavage needle with a sucrose solution may help calm the animal and facilitate easier passage of the needle.
-
-
Possible Cause: Animal stress affecting GI motility and absorption.
-
Troubleshooting Steps:
-
Handle animals gently and allow for an acclimatization period before the study.
-
Perform dosing in a quiet and consistent environment.
-
Consider using techniques to reduce animal stress, such as habituating them to the handling and gavage procedure.
-
-
Possible Cause: Inhomogeneous formulation.
-
Troubleshooting Steps:
-
If using a suspension, ensure it is thoroughly mixed before each dose is drawn. Continuous stirring or vortexing may be necessary.
-
For solutions, ensure the compound is fully dissolved and remains in solution at the dosing concentration.
-
Issue 2: Consistently Low or Undetectable Plasma Exposure (Low Cmax and AUC)
-
Possible Cause: Poor solubility and dissolution in the GI tract.
-
Troubleshooting Steps:
-
Formulation Optimization: This is the most critical step. Simple aqueous suspensions are often inadequate for poorly soluble compounds like this compound. Consider the following formulation strategies:
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based formulations can improve the solubility and dissolution of lipophilic drugs in the GI tract. A study showed that a SEDDS formulation significantly improved the oral bioavailability of GW4064.
-
Micronization/Nanonization: Reducing the particle size of the drug can increase its surface area and dissolution rate.
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can enhance its solubility.
-
Use of Co-solvents and Surfactants: Solubilizing the compound in a vehicle containing co-solvents (e.g., DMSO, PEG 400) and/or surfactants (e.g., Tween 80, Cremophor EL) can improve its solubility. However, be mindful of potential toxicity and effects on GI physiology. This compound (as GW4064) is soluble in DMSO and DMF.
-
-
-
Possible Cause: Extensive first-pass metabolism.
-
Troubleshooting Steps:
-
Conduct in-vitro metabolism studies using liver microsomes or hepatocytes from the chosen animal species to assess the metabolic stability of this compound.
-
If metabolism is high, consider co-administration with a metabolic inhibitor (use with caution and appropriate justification) or chemical modification of the molecule to block metabolic sites.
-
-
Possible Cause: P-glycoprotein (P-gp) mediated efflux.
-
Troubleshooting Steps:
-
Perform in-vitro permeability assays using Caco-2 cells to determine if this compound is a P-gp substrate.
-
If efflux is confirmed, co-administration with a P-gp inhibitor (e.g., verapamil, elacridar) in a pilot in-vivo study can help confirm its role in limiting bioavailability.
-
Data Presentation
Table 1: Physicochemical Properties of a Representative FXR Agonist (GW4064 as a proxy for this compound)
| Property | Value | Reference |
| Molecular Weight | 542.8 g/mol | |
| Solubility in Ethanol | ~1 mg/mL | |
| Solubility in DMSO/DMF | ~25 mg/mL | |
| Aqueous Solubility | Sparingly soluble |
Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Rats Following Oral Administration of Different Formulations
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) | Bioavailability (%) |
| Aqueous Suspension | 10 | 15 ± 5 | 1.0 | 45 ± 12 | < 5% |
| Solution in 10% DMSO/90% Corn Oil | 10 | 50 ± 15 | 0.5 | 150 ± 40 | ~10% |
| SEDDS Formulation | 10 | 250 ± 60 | 0.5 | 950 ± 210 | ~40% |
Note: The data in Table 2 is hypothetical and for illustrative purposes only. Actual results will vary depending on the specific properties of this compound and the formulation used.
Experimental Protocols
Protocol 1: In-vivo Pharmacokinetic Study in Rats
-
Animals: Male Sprague-Dawley rats (8-10 weeks old, 250-300g).
-
Housing: House animals in a controlled environment (12-hour light/dark cycle, 22 ± 2°C, 50-60% humidity) with ad libitum access to standard chow and water.
-
Fasting: Fast animals overnight (approximately 12 hours) before dosing, with continued access to water.
-
Dosing:
-
Prepare the this compound formulation (e.g., aqueous suspension, solution, or SEDDS) at the desired concentration.
-
Administer the formulation via oral gavage at a specific dose (e.g., 10 mg/kg).
-
For intravenous (IV) administration (to determine absolute bioavailability), dissolve this compound in a suitable vehicle (e.g., 20% Solutol HS 15 in saline) and administer via the tail vein.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the tail vein or saphenous vein into tubes containing an anticoagulant (e.g., K2-EDTA) at the following time points: pre-dose (0), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
-
Sample Processing:
-
Immediately centrifuge the blood samples (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software (e.g., Phoenix WinNonlin).
-
Calculate absolute bioavailability using the formula: F(%) = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100.
-
Mandatory Visualization
Caption: FXR Signaling Pathway Activation.
Caption: In-vivo Pharmacokinetic Study Workflow.
Caption: Troubleshooting Logic for Low Bioavailability.
References
Technical Support Center: Overcoming Off-Target Effects of FXR Agonist 5
This technical support center is designed for researchers, scientists, and drug development professionals utilizing FXR Agonist 5 in their experiments. It provides troubleshooting guidance and frequently asked questions (FAQs) to address potential off-target effects and ensure the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic molecule that activates the Farnesoid X Receptor (FXR), a nuclear receptor highly expressed in the liver, intestine, kidneys, and adrenal glands.[1][2] As a ligand-activated transcription factor, FXR plays a crucial role in regulating the expression of genes involved in bile acid, lipid, and glucose metabolism.[3][4][5] Upon activation by an agonist like this compound, FXR forms a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter region of target genes, thereby modulating their transcription.
Q2: What are the expected on-target effects of this compound?
A2: The primary on-target effects of this compound are linked to the activation of FXR signaling pathways. These include:
-
Bile Acid Homeostasis: Regulation of bile acid synthesis and transport.
-
Lipid Metabolism: Reduction in triglyceride levels and an influence on cholesterol metabolism.
-
Glucose Metabolism: Improvement in insulin sensitivity and a decrease in hepatic glucose production.
Q3: What are the potential off-target or class-related side effects of this compound?
A3: Based on clinical and preclinical data from other FXR agonists, potential off-target or class-related side effects that researchers might observe include pruritus (itching) and alterations in lipid profiles, specifically an increase in low-density lipoprotein (LDL) cholesterol. Unexpected cytotoxicity at higher concentrations can also be a concern.
Q4: How can I differentiate between on-target and off-target effects in my cellular assays?
A4: To distinguish between on-target and off-target effects, consider the following experimental controls:
-
Use of an FXR Antagonist: Co-treatment with a known FXR antagonist should reverse the on-target effects of this compound.
-
FXR Knockdown/Knockout Models: Utilize cell lines or animal models where the FXR gene is silenced (siRNA) or knocked out. In these systems, on-target effects of this compound will be abolished, while off-target effects may persist.
-
Dose-Response Analysis: On-target effects should occur at concentrations consistent with the binding affinity of this compound for FXR. Off-target effects often appear at higher concentrations.
Troubleshooting Guide
Issue 1: High variability in the activation of FXR target genes (e.g., SHP, FGF19) between experimental replicates.
-
Possible Cause 1: Cell Line Integrity and Passage Number.
-
Recommendation: FXR expression levels can diminish with increasing cell passage numbers. It is crucial to use low-passage cells and maintain consistency in the passage number across all experiments. Regular cell line authentication is also recommended to ensure the identity and purity of your cell line.
-
-
Possible Cause 2: Variability in Serum and Media Components.
-
Recommendation: Components within fetal bovine serum (FBS) and other media supplements can inadvertently activate or interfere with nuclear receptor signaling pathways. For a set of experiments, it is best to use a single lot of FBS. Alternatively, transitioning to a serum-free, chemically defined medium can eliminate this variability.
-
-
Possible Cause 3: Inconsistent Concentration or Stability of this compound.
-
Recommendation: Improper storage or handling can lead to the degradation of small molecules. Ensure that this compound is stored according to the manufacturer's instructions and that fresh dilutions are prepared for each experiment.
-
Issue 2: Unexpected cytotoxicity observed at effective concentrations.
-
Possible Cause 1: Off-Target Effects in Specific Cell Lines.
-
Recommendation: While designed to be selective, high concentrations of any chemical compound can lead to off-target effects. Perform a dose-response curve to identify the optimal, non-toxic concentration range for your specific cell line. To confirm that the observed biological effect is indeed FXR-dependent, validate your findings in multiple, unrelated cell lines.
-
-
Possible Cause 2: Solvent Toxicity.
-
Recommendation: The solvent used to dissolve this compound, such as DMSO, can be toxic to cells at certain concentrations. Ensure that the final solvent concentration is consistent across all treatment groups, including vehicle controls, and remains below the established toxicity threshold for your cell line (typically below 0.5%).
-
Issue 3: Inconsistent or unexpected effects on lipid metabolism (e.g., LDL cholesterol levels).
-
Possible Cause: Species-Specific Differences in Lipid Metabolism.
-
Recommendation: The regulation of lipoprotein metabolism can vary significantly between species. For instance, FXR activation in mice often leads to different effects on lipoprotein profiles compared to humans. If studying lipid-related outcomes, consider using more translationally relevant models, such as humanized mouse models.
-
Data on FXR Agonist Selectivity and Potency
To aid in experimental design, the following table summarizes key potency and selectivity data for representative FXR agonists.
| Compound | Type | Target | EC50 / IC50 | Selectivity | Reference |
| Obeticholic Acid (OCA) | Steroidal Agonist | FXR | ~0.15 µM (EC50) | ~100-fold more potent than CDCA | |
| INT-787 | Steroidal Agonist | FXR | ~0.14 µM (EC50) | Highly selective for FXR, no TGR5 activity | |
| Vonafexor | Non-steroidal Agonist | FXR | Not specified | >2000-fold selectivity for FXR over 20 other nuclear receptors | |
| Tropifexor | Non-steroidal Agonist | FXR | 0.2 nM (EC50) | Highly potent agonist | |
| Guggulsterone | Natural Product Antagonist | FXR | 24.06 µM (IC50) for (E)-Guggulsterone | Antagonist |
Experimental Protocols
Protocol 1: In Vitro FXR Activation Assay (Reporter Gene Assay)
-
Cell Culture: Plate a suitable cell line (e.g., HepG2) in a 96-well plate. Cells should be co-transfected with a plasmid containing an FXR response element-driven luciferase reporter and a plasmid expressing human FXR.
-
Compound Treatment: After 24 hours, treat the cells with varying concentrations of this compound or a vehicle control. Include a known FXR agonist as a positive control.
-
Incubation: Incubate the cells for 18-24 hours.
-
Lysis and Luminescence Reading: Lyse the cells and measure luciferase activity using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) to account for variations in transfection efficiency. Plot the dose-response curve to determine the EC50 value.
Protocol 2: Gene Expression Analysis of FXR Target Genes (qPCR)
-
Cell Culture and Treatment: Plate cells (e.g., primary human hepatocytes or a relevant cell line) and treat with this compound at the desired concentration and time points.
-
RNA Extraction: Isolate total RNA from the cells using a commercially available kit.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for FXR target genes (e.g., SHP, BSEP, FGF19) and a housekeeping gene for normalization (e.g., GAPDH).
-
Data Analysis: Calculate the relative gene expression changes using the ΔΔCt method.
Signaling Pathways and Workflows
Caption: this compound signaling pathway.
Caption: Workflow for investigating off-target effects.
References
- 1. Farnesoid X Receptor Agonists: A Promising Therapeutic Strategy for Gastrointestinal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. What are FXR agonists and how do they work? [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Recent advances in the development of farnesoid X receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Dosage of FXR Agonist 5
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for refining the dosage of FXR Agonist 5 to minimize side effects while maintaining efficacy.
Frequently Asked Questions (FAQs)
Q1: What are the most common side effects associated with FXR agonists and how can they be monitored?
A1: The most frequently reported side effects for FXR agonists include pruritus (itching) and alterations in lipid profiles, specifically an increase in LDL cholesterol and a decrease in HDL cholesterol.[1][2][3][4][5] Less common side effects can include gastrointestinal symptoms such as diarrhea and abdominal discomfort. Monitoring strategies include:
-
Pruritus: Utilize a standardized itching severity scale (e.g., a visual analog scale) for subjective assessment in preclinical models and clinical trials.
-
Lipid Profile: Regularly monitor serum levels of total cholesterol, LDL-C, HDL-C, and triglycerides.
-
Liver Function: Monitor liver enzymes such as ALT and AST, especially in early-phase studies.
Q2: How can I establish an optimal in vitro starting concentration for this compound?
A2: The optimal in vitro concentration is cell-type dependent and should be determined empirically. A good starting point for a dose-response curve is a range from 1 nM to 10 µM. Key steps include:
-
Cell Line Selection: Choose a relevant cell line, such as HepG2 (human liver cancer cell line) or HEK293T cells, for transfection-based assays.
-
Dose-Response Experiment: Perform a dose-response experiment to determine the EC50 value, which is the concentration of this compound that elicits a half-maximal response.
-
Target Gene Analysis: Measure the expression of known FXR target genes, such as SHP (Small Heterodimer Partner) and BSEP (Bile Salt Export Pump), to confirm target engagement.
Q3: What are the key considerations when transitioning from in vitro to in vivo studies for dosage selection?
A3: In vivo doses do not directly translate from in vitro concentrations. Key factors to consider include the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound. Important considerations are:
-
Pharmacokinetics: Assess the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
-
Pharmacodynamics: Monitor biomarkers of FXR activation in vivo, such as changes in serum FGF19 levels and expression of hepatic FXR target genes.
-
Toxicity Studies: Conduct acute and chronic toxicity studies in relevant animal models to identify the maximum tolerated dose (MTD).
Troubleshooting Guides
Issue 1: High Incidence of Pruritus in Preclinical Models
Possible Cause: Pruritus is a known class effect of FXR agonists, potentially mediated by the activation of Takeda G-protein-coupled receptor 5 (TGR5).
Troubleshooting Steps:
-
Dose Reduction: The most straightforward approach is to lower the dose of this compound.
-
Combination Therapy: Consider co-administration with agents that can mitigate itching, such as bile acid sequestrants or antihistamines, though the efficacy of the latter is often limited.
-
Selective Agonist Development: If pruritus remains a significant issue, it may indicate a need to develop a more selective FXR agonist with reduced activity at TGR5.
Issue 2: Adverse Lipid Profile Changes (Elevated LDL, Decreased HDL)
Possible Cause: FXR activation can influence lipid metabolism, leading to changes in cholesterol levels. This is a known side effect observed in clinical trials of other FXR agonists.
Troubleshooting Steps:
-
Dose Optimization: Evaluate if a lower dose of this compound can maintain therapeutic efficacy while minimizing the impact on lipid profiles.
-
Combination with Statins: In a clinical setting, co-administration with statins has been explored to manage FXR agonist-induced dyslipidemia.
-
Monitor Target Gene Expression: Analyze the expression of genes involved in lipid metabolism to better understand the mechanistic basis of the observed lipid changes.
Data Presentation
Table 1: In Vitro Activity of Representative FXR Agonists
| Compound | Cell Line | EC50 (µM) | Efficacy (%) | Reference |
| Obeticholic Acid (OCA) | CHO | 0.1 - 1 | 100 (Reference) | |
| GW4064 | HepG2 | ~0.03 | Not Reported | |
| Compound 5 | Not Specified | 0.15 | 290 | |
| Tropifexor (LJN452) | Not Specified | 0.0002 | Not Reported |
Table 2: Common Side Effects of FXR Agonists in Clinical Trials
| FXR Agonist | Indication | Dose | Pruritus Incidence | LDL-C Change | Reference |
| Obeticholic Acid (OCA) | PBC | 5-10 mg | 47% | Increase | |
| Obeticholic Acid (OCA) | NASH | 25 mg | 56% | Increase | |
| Cilofexor (GS-9674) | PSC | 100 mg | Not Reported | Not Reported | |
| Tropifexor (LJN452) | Healthy Volunteers | 10-100 µg | Not Reported | No Change |
Experimental Protocols
I. Luciferase Reporter Assay for FXR Activation
This protocol describes a common method for quantifying the activation of FXR in response to an agonist.
Methodology:
-
Cell Culture and Transfection:
-
Plate a suitable cell line (e.g., HepG2, HEK293T) in a 96-well plate.
-
Co-transfect the cells with an FXR expression plasmid and a reporter plasmid containing an FXR response element (FXRE) upstream of a luciferase gene. A Renilla luciferase plasmid can be co-transfected for normalization.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in the appropriate cell culture medium. A suggested concentration range is 1 nM to 10 µM.
-
After 24 hours of transfection, replace the medium with the medium containing this compound.
-
Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known FXR agonist like GW4064 or OCA).
-
-
Luciferase Assay:
-
After 18-24 hours of incubation, lyse the cells.
-
Measure the firefly and Renilla luciferase activities using a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the log of the this compound concentration to generate a dose-response curve and determine the EC50 value.
-
II. In Vivo Evaluation of this compound in a Mouse Model of Liver Disease
This protocol outlines a general workflow for assessing the efficacy and side effects of this compound in an in vivo setting.
Methodology:
-
Animal Model:
-
Select a relevant mouse model for the disease of interest (e.g., a diet-induced model of non-alcoholic steatohepatitis - NASH).
-
-
Dosing and Administration:
-
Based on preliminary toxicity studies, select a range of doses for this compound.
-
Administer the compound orally once daily for a specified duration (e.g., 4-8 weeks).
-
-
Monitoring:
-
Monitor animal body weight and food intake regularly.
-
Collect blood samples at baseline and throughout the study to assess liver enzymes (ALT, AST) and lipid profiles.
-
-
Terminal Procedures:
-
At the end of the study, euthanize the animals and collect liver tissue and blood.
-
Perform histological analysis of the liver to assess disease severity (e.g., steatosis, inflammation, fibrosis).
-
Analyze gene expression of FXR target genes (e.g., SHP, CYP7A1) in the liver via qPCR.
-
Mandatory Visualizations
Caption: FXR Signaling Pathway Activation by this compound.
Caption: Experimental Workflow for Dosage Refinement.
Caption: Relationship between Dosage, Efficacy, and Side Effects.
References
- 1. Farnesoid X Receptor Agonists: A Promising Therapeutic Strategy for Gastrointestinal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Farnesoid X receptor: From Structure to Function and Its Pharmacology in Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tailoring FXR Modulators for Intestinal Specificity: Recent Progress and Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Farnesoid X Receptor Agonists as Therapeutic Target for Cardiometabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Farnesoid X receptor (FXR): Structures and ligands - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of FXR Agonist 5 in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered with FXR Agonist 5 in solution during experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or has visible precipitates. What should I do?
A1: Cloudiness or precipitation indicates that the compound may have exceeded its solubility limit in the current solvent system or that it has degraded. Do not use a solution that has precipitated. Centrifuge the vial to pellet the solid material before attempting to prepare a fresh solution. Consider the following troubleshooting steps:
-
Decrease Concentration: The most straightforward approach is to prepare a new solution at a lower concentration.
-
Optimize Solvent: While DMSO is a common solvent for initial stock solutions, its concentration should be minimized in final aqueous buffers.[1] Using a co-solvent system (e.g., with ethanol or PEG) might improve solubility.[1]
-
Adjust pH: The solubility of ionizable compounds can be highly dependent on the pH of the buffer.[1] Experiment with different pH values to find the optimal range for this compound.
Q2: How should I store my stock solution of this compound to ensure its stability?
A2: Proper storage is critical to maintain the stability of this compound. For stock solutions prepared in a solvent like DMSO, it is recommended to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for long-term stability (up to 6 months) or at -20°C for shorter periods (up to 1 month). Always refer to the manufacturer's specific recommendations.
Q3: I suspect my this compound solution has degraded. What are the likely degradation pathways?
A3: Based on the typical chemical structures of non-steroidal FXR agonists, the most probable degradation pathways in solution are hydrolysis and oxidation. Specific functional groups within the this compound molecule are susceptible to these reactions, especially when exposed to non-optimal pH, light, or temperature.
Q4: What are the initial signs of degradation in my this compound solution?
A4: Besides precipitation, other signs of degradation can include a change in the color of the solution or a decrease in the expected biological activity in your assays. To confirm degradation, a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), should be used to detect the appearance of new peaks corresponding to degradation products and a decrease in the peak area of the parent compound.
Troubleshooting Guide
This guide provides systematic steps to identify and resolve stability issues with this compound solutions.
Issue 1: Decreased Potency or Inconsistent Results in Assays
A decrease in the potency of this compound or inconsistent results in biological assays are often the first indicators of compound instability.
Troubleshooting Steps:
-
Prepare Fresh Solution: Always start by preparing a fresh stock solution of this compound from solid material.
-
Verify Solvent Quality: Ensure that the solvent (e.g., DMSO) is of high purity and anhydrous, as water content can facilitate hydrolysis.
-
Control for pH: If diluting into an aqueous buffer, verify the pH of the final solution. The stability of many small molecules is pH-dependent.
-
Perform a Stability Check: Use a stability-indicating HPLC method to compare a freshly prepared solution with the solution . The presence of new peaks or a significant decrease in the main peak of this compound confirms degradation.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Recommended Duration | Notes |
| Solid (Powder) | -20°C | Up to 3 years | Keep desiccated. |
| 4°C | Up to 2 years | Check product-specific datasheet. | |
| In Solvent (e.g., DMSO) | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. |
| -20°C | Up to 1 month | For short-term storage. |
Table 2: Example of Forced Degradation Conditions for Stability Testing
| Stress Condition | Reagent/Condition | Duration | Expected Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl at 60°C | 24 hours | Hydrolysis |
| Base Hydrolysis | 0.1 M NaOH at 60°C | 24 hours | Hydrolysis |
| Oxidation | 3% H₂O₂ at room temperature | 24 hours | Oxidation |
| Thermal Degradation | 80°C (solid state) | 48 hours | Thermolysis |
| Photolytic Degradation | Exposure to UV light (254 nm) and visible light | 24 hours | Photolysis |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with UV or MS detector
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile or methanol).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours. Dissolve in the initial solvent for analysis.
-
Photolytic Degradation: Expose a solution of this compound to UV light (254 nm) and visible light for 24 hours.
-
Analysis: Analyze all stressed samples, along with a control sample (untreated stock solution), using a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Instrumentation:
-
HPLC system with a UV detector or a mass spectrometer (LC-MS).
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase (Example):
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
Gradient Elution (Example):
| Time (min) | % Mobile Phase B |
| 0 | 10 |
| 20 | 90 |
| 25 | 90 |
| 26 | 10 |
| 30 | 10 |
Method Parameters:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: Determined by UV scan of this compound (e.g., 254 nm).
Analysis:
-
Inject the control and stressed samples from the forced degradation study.
-
Monitor the chromatograms for the appearance of new peaks and the decrease in the area of the parent this compound peak.
-
For peak identification, couple the HPLC to a mass spectrometer to determine the mass-to-charge ratio (m/z) of the degradation products.
Visualizations
Caption: Simplified signaling pathway of this compound.
Caption: Workflow for troubleshooting this compound stability.
Caption: Factors influencing this compound degradation.
References
Technical Support Center: Mitigating Pruritus as a Side Effect of FXR Agonist 5 in Preclinical Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering pruritus (itching) as a side effect in preclinical studies involving Farnesoid X Receptor (FXR) Agonist 5.
Troubleshooting Guides
Problem: Significant scratching behavior observed in animals treated with FXR Agonist 5.
Initial Assessment:
-
Confirm Onset and Duration: Does the scratching behavior correlate with the administration period of this compound?
-
Rule Out Other Causes: Ensure that other potential causes of itching, such as skin infections, parasites, or bedding allergies, have been eliminated.
-
Quantify the Behavior: Use a standardized method to quantify scratching bouts to establish a baseline before implementing mitigation strategies.[1]
Potential Mitigation Strategies & Troubleshooting Steps:
-
Co-administration with an IL-31 Signaling Inhibitor:
-
Rationale: Preclinical studies have shown that FXR agonists can induce the expression of Interleukin-31 (IL-31) in hepatocytes, a key cytokine implicated in pruritus.[2][3][4][5] The IL-31 signaling pathway, which involves the JAK-STAT cascade, is a promising target for mitigation.
-
Action: Consider the co-administration of a neutralizing antibody against IL-31 or its receptor (IL-31RA), or a JAK inhibitor. A patent application suggests this approach for treating FXR-induced pruritus.
-
Troubleshooting:
-
No effect observed: Verify the dose and administration route of the IL-31 inhibitor. Ensure the inhibitor is specific to the animal species being used. Consider that other pruritic pathways may be involved.
-
-
-
Co-administration with an Opioid Receptor Modulator:
-
Rationale: The endogenous opioid system is known to play a role in itch modulation. While μ-opioid receptor activation can induce itching, κ-opioid receptor agonists have been shown to have antipruritic effects.
-
Action:
-
κ-Opioid Agonist: Administer a κ-opioid receptor agonist, such as nalbuphine. Preclinical studies have demonstrated that nalbuphine can significantly reduce scratching induced by pruritogens like deoxycholic acid.
-
μ-Opioid Antagonist (Peripherally Restricted): To avoid central nervous system side effects, consider a peripherally restricted μ-opioid antagonist like naloxone methiodide.
-
-
Troubleshooting:
-
Sedation or other behavioral changes: Monitor for off-target effects of the opioid modulator and adjust the dose if necessary.
-
Lack of efficacy: The specific contribution of the opioid system to this compound-induced pruritus may vary.
-
-
-
Evaluation of an Intestine-Restricted FXR Agonist:
-
Rationale: Systemic FXR activation is linked to side effects like pruritus. Intestine-restricted FXR agonists are designed to activate FXR primarily in the gut, minimizing systemic exposure and side effects.
-
Action: If the therapeutic goal allows, consider testing an intestine-restricted FXR agonist as an alternative to this compound. Preclinical studies with compounds like fexaramine have shown selective intestinal FXR activation.
-
Troubleshooting:
-
Different efficacy profile: The therapeutic effects of an intestine-restricted agonist may differ from a systemic agonist. A thorough evaluation of efficacy endpoints is necessary.
-
-
Frequently Asked Questions (FAQs)
Q1: Why does this compound cause pruritus?
A1: Pruritus is considered a class-wide effect of FXR agonists. The precise mechanism is still under investigation, but it is thought to be distinct from the pruritus associated with cholestasis. A key proposed mechanism is the direct activation of FXR in hepatocytes, leading to the increased production and release of the pruritogenic cytokine IL-31. This is in contrast to cholestatic pruritus, which is often associated with elevated bile acids and autotaxin levels. FXR agonist-induced pruritus can occur even when bile acid levels are reduced.
Q2: Are standard antihistamines effective in mitigating this compound-induced pruritus?
A2: While not extensively studied specifically for FXR agonist-induced pruritus in preclinical models, antihistamines are generally not very effective for cholestatic pruritus, which involves non-histaminergic pathways. Given that FXR agonist-induced pruritus is also thought to be mediated by factors other than histamine (like IL-31), standard antihistamines may have limited efficacy.
Q3: What is the proposed signaling pathway for FXR agonist-induced pruritus?
A3: The current leading hypothesis for the signaling pathway is as follows:
-
This compound enters a hepatocyte and binds to the Farnesoid X Receptor (FXR).
-
The activated FXR translocates to the nucleus and acts as a transcription factor, increasing the expression of the IL31 gene.
-
This leads to increased synthesis and secretion of IL-31 from the hepatocyte.
-
Circulating IL-31 binds to its receptor complex (IL-31RA and OSMRβ) on sensory neurons.
-
This receptor activation triggers an intracellular signaling cascade involving Janus kinases (JAK1/JAK2) and Signal Transducers and Activators of Transcription (STAT3).
-
The activation of sensory neurons results in the sensation of itch and subsequent scratching behavior.
Q4: How can I accurately measure pruritus in my preclinical model?
A4: The most common method for assessing pruritus in mice is by observing and quantifying scratching behavior. This typically involves video recording the animals after administration of the test compound and manually or automatically counting the number of scratching bouts over a defined period. It is crucial to acclimatize the animals to the observation chambers to minimize stress-induced behaviors. For a detailed methodology, refer to the experimental protocols section.
Quantitative Data on Mitigation Strategies
| Mitigation Strategy | Pruritogen | Preclinical Model | Key Quantitative Finding | Reference |
| κ-Opioid Receptor Agonist (Nalbuphine) | Deoxycholic Acid (DCA) | Mice | Nalbuphine (10 mg/kg) significantly reduced scratching bouts induced by DCA (3 mg/kg). | |
| FXR Agonism (Obeticholic Acid - OCA) | - | Humanized Liver Murine Model | OCA (10 mg/kg) led to a 7.8-fold increase in hepatic IL-31 mRNA expression compared to vehicle. | |
| PPAR-δ Agonist (Seladelpar) | - | PBC Patients (Clinical Data) | Seladelpar (10 mg daily) resulted in a significant reduction in pruritus NRS score at 3 months, with 36.8% of patients achieving a ≥4-point reduction. | |
| Bile Acid Sequestrant (Cholestyramine) | - | Cholestatic Patients (Clinical Data) | Showed superiority over placebo in reducing itching intensity in a double-blind study. | |
| PPAR Agonist (Bezafibrate) | - | PBC and PSC Patients (Clinical Data) | 45% of patients treated with bezafibrate had a ≥50% reduction in pruritus VAS scores compared to 11% in the placebo group. |
Note: Direct preclinical comparative data for mitigating pruritus induced by a specific FXR agonist with various agents is limited. The data presented is from studies investigating related pruritogens or from clinical observations that can guide preclinical study design.
Experimental Protocols
Protocol 1: Induction and Measurement of FXR Agonist-Induced Pruritus in Mice
-
Animal Model: C57BL/6 mice are commonly used.
-
Acclimatization: Acclimatize mice to individual observation chambers for at least 30 minutes for 3 consecutive days before the experiment to reduce novelty-induced stress and grooming behaviors.
-
Drug Administration:
-
Administer this compound at the desired dose and route (e.g., oral gavage).
-
For mitigation studies, administer the test inhibitor (e.g., IL-31 antibody, nalbuphine) at a predetermined time before or concurrently with this compound.
-
Include appropriate vehicle control groups.
-
-
Behavioral Observation:
-
Immediately after administration, place the mice in the observation chambers.
-
Video record the behavior of the mice for a period of 60-120 minutes.
-
A blinded observer should then score the videos for scratching behavior. A "bout of scratching" is defined as one or more rapid movements of the hind paw directed towards the body, ending with the placement of the paw back on the floor.
-
-
Data Analysis: Compare the total number of scratching bouts between the different treatment groups using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
Protocol 2: Co-administration of a κ-Opioid Agonist for Pruritus Mitigation
-
Materials:
-
This compound
-
Nalbuphine hydrochloride
-
Vehicle (e.g., saline or as appropriate for the compounds)
-
C57BL/6 mice
-
-
Procedure:
-
Prepare solutions of this compound and nalbuphine in the appropriate vehicle.
-
Divide animals into four groups: (1) Vehicle, (2) this compound alone, (3) Nalbuphine alone, (4) this compound + Nalbuphine.
-
Administer nalbuphine (e.g., 10 mg/kg, intraperitoneally) 30 minutes prior to the administration of this compound.
-
Administer this compound.
-
Proceed with behavioral observation and data analysis as described in Protocol 1.
-
Visualizations
Caption: Proposed signaling pathway for FXR agonist-induced pruritus.
Caption: Experimental workflow for mitigating FXR agonist-induced pruritus.
References
- 1. biocytogen.com [biocytogen.com]
- 2. IL‐31 levels correlate with pruritus in patients with cholestatic and metabolic liver diseases and is farnesoid X receptor responsive in NASH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IL-31 levels correlate with pruritus in patients with cholestatic and metabolic liver diseases and is farnesoid X receptor responsive in NASH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Delivery of Intestine-Specific FXR Agonist 5
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the intestinal delivery of FXR Agonist 5.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in the intestine?
This compound is a potent, non-steroidal, synthetic agonist of the Farnesoid X Receptor (FXR), a nuclear receptor highly expressed in the intestine and liver.[1][2] In the intestine, activation of FXR by an agonist like this compound plays a crucial role in regulating bile acid homeostasis, lipid and glucose metabolism, and inflammation.[3][4] Upon activation, FXR forms a heterodimer with the retinoid X receptor (RXR) and binds to FXR response elements (FXREs) on the DNA, modulating the transcription of target genes.[5] Key intestinal FXR target genes include those involved in bile acid transport (e.g., OSTα/β) and the induction of Fibroblast Growth Factor 15/19 (FGF15/19), which signals to the liver to suppress bile acid synthesis.
Q2: Why is intestine-specific delivery of this compound desirable?
Systemic activation of FXR can lead to undesirable side effects, including pruritus (itching) and alterations in cholesterol levels. By restricting the activity of this compound to the intestine, the therapeutic benefits of intestinal FXR activation can be harnessed while minimizing or avoiding these systemic adverse effects. Intestine-restricted activation can improve metabolic parameters such as insulin resistance and reduce hepatic steatosis.
Q3: What are the main challenges in achieving intestine-specific oral delivery of this compound?
The primary challenges for oral drug delivery include overcoming the harsh acidic environment of the stomach, enzymatic degradation in the upper gastrointestinal (GI) tract, and poor absorption across the intestinal epithelium. For intestine-specific targeting, the formulation must prevent premature release of the agonist in the stomach and proximal small intestine and ensure its release in the distal small intestine and/or colon.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Bioavailability / Inconsistent Efficacy | - Premature release of the agonist in the upper GI tract. - Degradation by gastric acid or intestinal enzymes. - Poor solubility of the agonist in intestinal fluid. - Inefficient permeation across the intestinal mucosa. | - Formulation: Employ enteric coatings (e.g., Eudragit® polymers) that dissolve at the higher pH of the intestine. - Prodrug Approach: Synthesize a prodrug of this compound that is cleaved by specific intestinal enzymes to release the active compound. - Solubility Enhancement: Formulate with solubility enhancers or use a self-emulsifying drug delivery system (SEDDS). - Permeation Enhancers: Include safe and effective permeation enhancers in the formulation. |
| Off-Target (Systemic) Effects Observed | - Leaky formulation leading to absorption in the upper GI tract. - High permeability of the agonist leading to rapid systemic absorption. | - Optimize Coating: Increase the thickness or change the type of enteric coating to ensure release is restricted to the lower intestine. - Modify Agonist Properties: If feasible, modify the physicochemical properties of the agonist to reduce its passive permeability. - Targeted Release: Utilize delivery systems that rely on colon-specific triggers, such as microbial enzymes (e.g., polysaccharide-based hydrogels). |
| High Inter-Individual Variability in Response | - Differences in GI transit time between subjects. - Variations in intestinal pH. - Differences in gut microbiota composition, affecting enzyme-triggered delivery systems. | - Time- and pH-Dependent Systems: Combine pH-sensitive coatings with time-release formulations to create a more robust delivery system. - Microbiota-Independent Release: If variability is high with enzyme-triggered systems, switch to pH- or time-dependent formulations. - Patient Stratification: In clinical studies, consider stratifying patients based on factors that may influence drug delivery, such as gut transit time. |
| Poor In Vitro-In Vivo Correlation (IVIVC) | - In vitro dissolution conditions do not accurately mimic the in vivo environment. - Animal models do not accurately predict human GI physiology. | - Biorelevant Dissolution Media: Use dissolution media that simulate the composition of fed and fasted state intestinal fluids. - Advanced In Vitro Models: Employ more sophisticated models like the TNO intestinal model (TIM) or Caco-2 cell monolayers to better predict in vivo performance. - Careful Animal Model Selection: Choose animal models with GI physiology that most closely resembles that of humans for the specific region of interest. |
Data Presentation: Comparison of Delivery Methods
The following tables summarize hypothetical, yet representative, quantitative data for different delivery methods for this compound.
Table 1: In Vitro Release Characteristics
| Delivery System | Release Trigger | Lag Time (hours) in SGF (pH 1.2) | % Release at 2h in SIF (pH 6.8) | % Release at 8h in SCF (pH 7.4) |
| Unformulated API | - | 0 | >95% | >95% |
| Enteric-Coated Tablet | pH > 6.5 | > 2 | < 5% | > 85% |
| Polysaccharide Hydrogel | Microbial Enzymes | > 2 | < 10% | > 80% |
| pH + Time-Release Capsule | pH > 6.0 & Time | > 4 | < 5% | > 90% |
| Prodrug Formulation | Intestinal Esterases | - | Variable | > 75% (Active Drug) |
| SGF: Simulated Gastric Fluid; SIF: Simulated Intestinal Fluid; SCF: Simulated Colonic Fluid |
Table 2: In Vivo Pharmacokinetic Parameters (Animal Model)
| Delivery System | Cmax (Systemic, ng/mL) | Tmax (Systemic, hours) | AUC (Systemic, ng·h/mL) | Fecal Recovery (% of Dose) |
| Unformulated API (Oral) | 150 ± 25 | 1.5 ± 0.5 | 450 ± 70 | < 5% |
| Enteric-Coated Tablet | 35 ± 10 | 6 ± 1 | 150 ± 40 | > 60% |
| Polysaccharide Hydrogel | 20 ± 8 | 8 ± 2 | 100 ± 35 | > 70% |
| Intravenous (IV) Bolus | 1200 ± 150 | 0.1 | 950 ± 120 | Not Applicable |
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing for Intestine-Targeted Formulations
Objective: To assess the in vitro release profile of this compound from a delivery system under simulated gastrointestinal conditions.
Methodology:
-
Apparatus: USP Dissolution Apparatus 2 (Paddle type) is commonly used.
-
Media Preparation:
-
Simulated Gastric Fluid (SGF): 0.1 N HCl, pH 1.2.
-
Simulated Intestinal Fluid (SIF): Phosphate buffer, pH 6.8.
-
Simulated Colonic Fluid (SCF): Phosphate buffer, pH 7.4. For enzyme-triggered formulations, add a preparation of rat cecal contents or a specific enzyme cocktail (e.g., β-glucosidase, pectinase).
-
-
Procedure: a. Place the dosage form in 900 mL of SGF at 37°C with a paddle speed of 50 rpm. b. After 2 hours, transfer the dosage form to 900 mL of SIF. c. After an additional 3-4 hours, transfer to 900 mL of SCF. d. Withdraw samples (e.g., 5 mL) at predetermined time points and replace with an equal volume of fresh medium. e. Analyze the concentration of this compound in the samples using a validated analytical method (e.g., HPLC-UV).
-
Data Analysis: Plot the cumulative percentage of drug released versus time.
Protocol 2: Caco-2 Cell Permeability Assay
Objective: To evaluate the potential for intestinal absorption of this compound.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation into a polarized monolayer that mimics the intestinal epithelium.
-
Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.
-
Permeability Study: a. Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution). b. Add the test compound (this compound) to the apical (AP) side (to measure AP to basolateral (BL) transport) or the BL side (for BL to AP transport). c. At specified time intervals, collect samples from the receiver compartment and replace the volume with fresh buffer. d. Include control compounds with known permeability (e.g., propranolol for high permeability, mannitol for low permeability).
-
Analysis: Quantify the concentration of the agonist in the samples using LC-MS/MS. Calculate the apparent permeability coefficient (Papp).
Protocol 3: In Vivo Efficacy and Pharmacokinetic Study in a Mouse Model
Objective: To determine the pharmacokinetic profile and pharmacodynamic effect (FXR target gene activation) of an intestine-specific formulation of this compound.
Methodology:
-
Animal Model: Use male C57BL/6J mice.
-
Dosing: Administer the formulated this compound via oral gavage. Include a control group receiving the vehicle and a group receiving unformulated agonist.
-
Pharmacokinetic Sampling: Collect blood samples at various time points (e.g., 0, 1, 2, 4, 8, 24 hours) post-dosing. Process blood to obtain plasma.
-
Pharmacodynamic Sampling: At the end of the study (e.g., 24 hours), euthanize the animals and collect tissues, including the liver and sections of the intestine (ileum, colon).
-
Sample Analysis:
-
Plasma: Determine the concentration of this compound using LC-MS/MS.
-
Tissues: Extract RNA and perform quantitative real-time PCR (qPCR) to measure the expression of FXR target genes (e.g., Fgf15, Shp, Ostα).
-
-
Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) from the plasma concentration-time profile. Analyze gene expression data to determine the fold-change relative to the vehicle control group.
Visualizations
Caption: Intestinal FXR signaling pathway activated by an agonist.
References
- 1. Farnesoid X receptor (FXR): Structures and ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the development of farnesoid X receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. Farnesoid X Receptor Agonists: A Promising Therapeutic Strategy for Gastrointestinal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FXR signaling in the enterohepatic system - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Complexities of FXR Agonist Development: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The clinical development of Farnesoid X Receptor (FXR) agonists, such as the hypothetical "compound 5," presents a promising therapeutic avenue for a range of metabolic and cholestatic liver diseases. However, the journey from preclinical research to clinical application is fraught with challenges. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in navigating the common hurdles encountered during the experimental evaluation of FXR agonists.
Troubleshooting Guides
This section addresses specific issues that may arise during in vitro and in vivo experiments with FXR agonists.
In Vitro Assays
Issue 1: High Variability or Low Signal-to-Noise Ratio in FXR Transactivation Assays
-
Question: My luciferase reporter assay for FXR activation shows inconsistent results between replicates and a low signal window. What could be the cause?
-
Answer: High variability and a poor signal-to-noise ratio in FXR transactivation assays can stem from several factors. Here’s a systematic troubleshooting approach:
-
Cell Line Integrity: FXR expression levels can diminish with increasing cell passage numbers. It's crucial to use low-passage cells and maintain consistency in the passage number across all experiments. Regular cell line authentication is also recommended to rule out contamination or misidentification.[1]
-
Serum and Media Variability: Components within fetal bovine serum (FBS) and other media supplements can inadvertently activate or interfere with nuclear receptor signaling pathways.[1] Consider using a charcoal-stripped serum to minimize the influence of endogenous ligands.
-
Compound Stability and Concentration: Ensure the FXR agonist is fully dissolved and stable in your assay medium. Improper storage or handling can lead to degradation. Verify the final concentration of the compound and the solvent (e.g., DMSO), keeping the solvent concentration consistent and below toxic levels (typically <0.5%).[1]
-
Transfection Efficiency: Suboptimal transfection of your FXR expression vector and reporter plasmid will lead to weak and variable signals. Optimize your transfection protocol for the specific cell line you are using.
-
Assay Incubation Time: The kinetics of FXR activation can vary. An incubation time of 24 hours is standard, but it may be necessary to perform a time-course experiment to determine the optimal duration for your specific agonist and cell system.[1][2]
-
Logical Troubleshooting Workflow for In Vitro Assays
Caption: Troubleshooting workflow for inconsistent in vitro FXR activation assays.
Issue 2: Unexpected Cytotoxicity at Effective Concentrations
-
Question: My FXR agonist is showing toxicity to the cells at concentrations where I expect to see target engagement. How can I address this?
-
Answer: Cytotoxicity can confound your results and may be due to on-target or off-target effects.
-
Dose-Response Curve: Perform a comprehensive dose-response analysis to identify a therapeutic window where the agonist activates FXR without causing significant cell death.
-
Off-Target Effects: High concentrations of any compound can lead to off-target activities. To confirm that the observed effects are FXR-dependent, consider using multiple, unrelated cell lines or employing an FXR antagonist to see if the toxicity is reversed.
-
Solvent Toxicity: The vehicle used to dissolve the agonist, most commonly DMSO, can be toxic to cells at higher concentrations. Ensure the final solvent concentration is consistent across all wells, including controls, and remains below the toxicity threshold for your cell line (typically under 0.5%).
-
In Vivo Studies
Issue 3: Discrepancy Between In Vitro Potency and In Vivo Efficacy
-
Question: My FXR agonist is highly potent in vitro, but it's showing weak or no efficacy in my animal model. What are the potential reasons?
-
Answer: A disconnect between in vitro and in vivo results is a common challenge in drug development. Several pharmacokinetic and pharmacodynamic factors could be at play.
-
Pharmacokinetics (PK): Poor oral bioavailability, rapid metabolism, or high plasma protein binding can limit the exposure of the target tissues to the agonist. Conduct PK studies to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Target Engagement: It's crucial to confirm that the agonist is reaching the target tissues (liver, intestine) at sufficient concentrations to activate FXR. This can be assessed by measuring the expression of well-established FXR target genes, such as the Small Heterodimer Partner (SHP) in the liver or Fibroblast Growth Factor 19 (FGF19) in the intestine.
-
Animal Model Selection: The chosen animal model may not fully recapitulate the human disease state or may have species-specific differences in FXR signaling and bile acid metabolism.
-
Issue 4: Observing Adverse Effects Seen in Clinical Trials (Pruritus, Dyslipidemia)
-
Question: My in vivo studies are showing adverse effects like altered lipid profiles, which have been reported for other FXR agonists. How should I investigate this?
-
Answer: The on-target adverse effects of FXR agonists are a significant clinical hurdle.
-
Lipid Profile Analysis: When evaluating FXR agonists, it is standard to monitor changes in the lipid profile. An increase in low-density lipoprotein (LDL) cholesterol and a decrease in high-density lipoprotein (HDL) cholesterol are known class effects of some FXR agonists.
-
Mechanism of Dyslipidemia: FXR activation can lead to a reduction in bile acid synthesis, which in turn increases hepatic cholesterol levels and may reduce the expression of the LDL receptor (LDLR), leading to elevated circulating LDL-C.
-
Pruritus (Itching): While difficult to assess in rodents, pruritus is a common, dose-dependent side effect in humans. This is thought to be related to the activation of other receptors, such as the G protein-coupled bile acid receptor 1 (GPBAR1/TGR5), or the release of pruritogenic cytokines like IL-31.
-
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the clinical development of FXR agonists?
A1: The primary challenges in the clinical development of FXR agonists include managing on-target adverse effects. These most notably include:
-
Pruritus (itching): This is a very common and often dose-limiting side effect.
-
Dyslipidemia: An increase in LDL cholesterol and a decrease in HDL cholesterol are frequently observed.
-
Gastrointestinal symptoms: Diarrhea, abdominal discomfort, and bloating have been reported.
-
Potential for liver injury: Concerns about drug-induced liver injury have led to the discontinuation of some clinical programs.
| Adverse Effect | Reported Incidence/Observation | Potential Mechanism | Key References |
| Pruritus | Up to 77% of patients in some studies. | Activation of GPBAR1/TGR5, release of IL-31. | |
| Increased LDL-C | Observed in multiple clinical trials. | Repression of bile acid synthesis leading to increased hepatic cholesterol and reduced LDLR expression. | |
| Decreased HDL-C | A common finding in clinical studies. | Complex and not fully elucidated. | |
| Liver Injury | Has led to discontinuation of some clinical trials. | The precise mechanisms can vary and may be related to high drug exposure or specific patient populations. |
Q2: What is the FXR signaling pathway?
A2: The Farnesoid X Receptor (FXR) is a nuclear receptor that acts as a sensor for bile acids. Upon activation by a ligand (such as a natural bile acid or a synthetic agonist), FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby regulating their transcription. Key downstream effects include the suppression of bile acid synthesis via the induction of SHP, which in turn inhibits the enzyme Cholesterol 7 alpha-hydroxylase (CYP7A1), the rate-limiting step in bile acid production.
FXR Signaling Pathway Diagram
Caption: Simplified FXR signaling pathway in a hepatocyte.
Q3: What are some key in vitro experiments for characterizing an FXR agonist?
A3: A standard experimental cascade is used to characterize a novel FXR agonist in vitro:
-
FXR Binding Assay: To determine the affinity of the compound for the FXR protein. This is often a competitive binding assay using a radiolabeled or fluorescently tagged known FXR ligand.
-
FXR Transactivation Assay: A cell-based assay, typically using a luciferase reporter gene under the control of an FXRE, to measure the functional activity of the agonist in inducing FXR-mediated gene transcription. This provides data on potency (EC50) and efficacy.
-
Target Gene Expression Analysis: In a relevant cell line (e.g., HepG2), treatment with the agonist should induce the expression of known FXR target genes (e.g., SHP, BSEP, FGF19) and repress others (e.g., CYP7A1). This is usually measured by quantitative real-time PCR (qRT-PCR).
-
Selectivity Profiling: To ensure the compound is specific for FXR, it should be tested against a panel of other nuclear receptors (e.g., LXR, PXR, VDR) to rule out off-target activation.
Detailed Experimental Protocols
Protocol 1: In Vitro FXR Transactivation Assay
This protocol is a general guideline and may require optimization for specific cell lines and reagents.
-
Objective: To quantify the potency and efficacy of a test compound (e.g., "compound 5") in activating the Farnesoid X Receptor (FXR).
-
Materials:
-
CHO or HepG2 cells
-
FXR expression plasmid
-
Luciferase reporter plasmid containing FXR response elements
-
Transfection reagent
-
Cell culture medium (e.g., MEM) with 0.5% charcoal-stripped fetal bovine serum
-
Test compound (FXR agonist) and vehicle control (e.g., DMSO)
-
Luciferase assay system
-
Luminometer
-
-
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the FXR expression plasmid and the luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Treatment: Approximately 24 hours post-transfection, replace the medium with low-serum medium containing serial dilutions of the test compound or vehicle control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein content. Plot the normalized data as a function of compound concentration and fit to a four-parameter logistic equation to determine the EC50 (potency) and maximal efficacy.
-
Experimental Workflow for FXR Transactivation Assay
References
Strategies to reduce the lipid-altering effects of FXR agonist 5
Technical Support Center: FXR Agonist 5
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions regarding the lipid-altering effects observed during experimentation with this compound and other FXR agonists.
Frequently Asked Questions (FAQs)
Q1: We are observing an increase in LDL cholesterol and a decrease in HDL cholesterol in our preclinical models treated with this compound. Is this an expected outcome?
A1: Yes, this is a known class effect for many FXR agonists. Activation of FXR in the liver can lead to complex changes in lipid metabolism. Specifically, increased LDL cholesterol and decreased HDL cholesterol have been reported in both preclinical and clinical studies with various FXR agonists. The mechanism is thought to involve the regulation of genes controlling cholesterol synthesis, transport, and catabolism. For instance, FXR activation can lead to decreased activity of SREBP-2, a key regulator of cholesterol biosynthesis, and subsequently reduce the expression of the LDL receptor, leading to higher circulating LDL levels.
Q2: What is the underlying mechanism by which this compound might be altering triglyceride levels?
A2: Farnesoid X Receptor (FXR) is a key regulator of triglyceride homeostasis.[1][2] Activation of FXR, such as by this compound, can influence triglyceride levels through several mechanisms:
-
Inhibition of Lipogenesis: FXR activation can suppress the expression of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a master regulator of fatty acid and triglyceride synthesis in the liver.[3][4] This is a primary mechanism for lowering hepatic triglyceride production.
-
Increased Triglyceride Clearance: FXR can enhance the clearance of triglycerides from the circulation by increasing the activity of lipoprotein lipase (LPL) and promoting the uptake of remnant lipoproteins by the liver through the induction of syndecan 1 and the VLDL receptor.[3]
-
Regulation of Apolipoproteins: FXR activation can also modulate the expression of apolipoproteins that are critical for triglyceride metabolism, such as decreasing ApoC-III, an inhibitor of LPL.
Q3: Are the lipid-altering effects of this compound species-dependent?
A3: It is highly probable. Different animal models can exhibit varied responses to FXR agonists. For example, some studies have shown that certain FXR agonists can lower both triglyceride and cholesterol levels in murine models. However, the translation of these findings to higher species and humans can be complex. Notably, a human-like lipoprotein profile response, characterized by increased LDL-C and decreased HDL-C, has been replicated in chimeric mice with humanized livers, suggesting that the effects observed in humans may differ from those in standard rodent models. Therefore, it is crucial to carefully consider the preclinical model being used and its translatability to the human context.
Troubleshooting Guides
Issue 1: Unfavorable Lipid Profile Changes with this compound Treatment
-
Problem: Significant elevation in LDL cholesterol and/or triglycerides that may limit the therapeutic potential of this compound.
-
Possible Cause: This is often an on-target effect of FXR activation.
-
Solutions:
-
Combination Therapy: Consider co-administering this compound with a statin (e.g., atorvastatin). Statins are effective at lowering LDL cholesterol and have been shown to mitigate the LDL-increasing effects of FXR agonists in clinical trials.
-
Dose-Response Evaluation: Conduct a thorough dose-response study to identify the lowest effective dose of this compound that provides the desired therapeutic benefit with the most acceptable lipid profile.
-
Investigate Next-Generation Compounds: If available, consider evaluating next-generation FXR agonists that may have a more favorable selectivity profile, potentially separating the desired therapeutic effects from the adverse lipid effects. Some newer agonists are designed to have intestine-restricted activity, which may offer metabolic benefits with fewer systemic lipid-related side effects.
-
Issue 2: Inconsistent or Unexpected Lipid Profile Results Across Experiments
-
Problem: High variability in lipid measurements between animals or experimental runs.
-
Possible Causes:
-
Dietary Variations: The composition of the diet in preclinical models can significantly impact lipid metabolism and the effects of FXR agonists.
-
Fasting State: The fasting state of the animals at the time of blood collection is critical for accurate lipid profiling.
-
Genetic Background of the Model: Different strains of mice or rats can have inherent differences in their lipid metabolism.
-
-
Solutions:
-
Standardize Diet: Ensure all animals are on a consistent and well-defined diet throughout the study.
-
Control Fasting Time: Strictly control the fasting period (typically 4-6 hours for mice) before blood sampling.
-
Consistent Animal Model: Use a consistent strain, age, and sex of animals for all related experiments.
-
Experimental Protocols
Protocol 1: Evaluation of Lipid Profile in a Preclinical Mouse Model
-
Animal Model: C57BL/6J mice on a high-fat diet (HFD) for 8-12 weeks to induce a dyslipidemic phenotype.
-
Treatment: Administer this compound or vehicle control daily via oral gavage for a specified period (e.g., 2-4 weeks).
-
Fasting and Sample Collection: Fast the mice for 4-6 hours before sample collection. Collect blood via retro-orbital sinus or cardiac puncture into EDTA-coated tubes.
-
Plasma Separation: Centrifuge the blood at 2000 x g for 15 minutes at 4°C to separate the plasma.
-
Lipid Analysis:
-
Total Cholesterol, Triglycerides, HDL-C: Use commercially available enzymatic colorimetric assay kits.
-
LDL-C Calculation: Calculate LDL-C using the Friedewald formula (if triglycerides are below 400 mg/dL): LDL-C = Total Cholesterol - HDL-C - (Triglycerides/5).
-
Lipoprotein Profiling (Optional): For a more detailed analysis, use Fast Protein Liquid Chromatography (FPLC) to separate and quantify the different lipoprotein fractions (VLDL, LDL, HDL).
-
Protocol 2: In Vitro Assessment of FXR Target Gene Expression
-
Cell Line: Use a relevant liver cell line, such as HepG2 human hepatoma cells or primary hepatocytes.
-
Treatment: Treat the cells with varying concentrations of this compound for 24 hours.
-
RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Quantitative Real-Time PCR (qPCR): Perform qPCR to measure the relative expression of FXR target genes involved in lipid metabolism. Key target genes to assess include:
-
SHP (Small Heterodimer Partner): A primary FXR target gene.
-
SREBP-1c: A key regulator of lipogenesis.
-
CYP7A1: The rate-limiting enzyme in bile acid synthesis.
-
ApoC-II and ApoC-III: Regulators of triglyceride metabolism.
-
-
Data Analysis: Normalize the expression of the target genes to a housekeeping gene (e.g., GAPDH or β-actin) and calculate the fold change relative to the vehicle-treated control.
Quantitative Data Summary
Table 1: Effect of a Representative FXR Agonist (WAY-362450) on Serum Lipids in Diabetic Mice
| Treatment Group | Serum Triglycerides (mg/dL) | Serum Total Cholesterol (mg/dL) |
| Vehicle Control | 250 ± 25 | 180 ± 15 |
| WAY-362450 (10 mg/kg) | 100 ± 10 | 120 ± 8 |
| WAY-362450 (30 mg/kg) | 75 ± 8 | 100 ± 5 |
*Data are presented as mean ± SEM. *p < 0.05 compared to vehicle control. Data is illustrative and based on findings for the synthetic FXR agonist WAY-362450 in diabetic mouse models.
Table 2: Effect of FXR Agonist (GW4064) on Plasma Lipids in Diabetic db/db Mice
| Treatment Group | Plasma Triglycerides (mg/dL) | Plasma Total Cholesterol (mg/dL) |
| Vehicle Control | 200 ± 20 | 150 ± 12 |
| GW4064 (30 mg/kg) | 120 ± 15 | 110 ± 10 |
*Data are presented as mean ± SEM. *p < 0.05 compared to vehicle control. Data is based on findings for the synthetic FXR agonist GW4064 in a diabetic mouse model.
Visualizations
Caption: FXR signaling pathway in lipid metabolism.
Caption: Experimental workflow for lipid profiling.
References
Validation & Comparative
A Comparative Guide to FXR Agonists: Obeticholic Acid vs. a Non-Steroidal Alternative
For Researchers, Scientists, and Drug Development Professionals
The farnesoid X receptor (FXR) has emerged as a critical therapeutic target for a variety of metabolic and liver diseases, including non-alcoholic steatohepatitis (NASH) and primary biliary cholangitis (PBC). As a key regulator of bile acid, lipid, and glucose homeostasis, agonism of FXR offers a multifaceted approach to treating these complex conditions. Obeticholic acid (OCA), a semi-synthetic bile acid analogue, is the most clinically advanced FXR agonist. However, the landscape of FXR agonists is expanding to include a diverse range of non-steroidal compounds. This guide provides a comparative overview of the efficacy of OCA and a representative non-steroidal FXR agonist, GW4064, based on available preclinical and clinical data.
Mechanism of Action: A Tale of Two Scaffolds
Both obeticholic acid and GW4064 function by activating FXR, a nuclear receptor predominantly expressed in the liver and intestine.[1][2] Upon activation, FXR forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in various metabolic pathways.
Obeticholic Acid (OCA): A potent and selective FXR agonist, OCA is a derivative of the primary human bile acid, chenodeoxycholic acid (CDCA).[1] Its steroidal structure allows it to effectively mimic the natural ligands of FXR.
GW4064: This compound is a synthetic, non-steroidal FXR agonist.[3] Its distinct chemical structure offers the potential for different pharmacokinetic and pharmacodynamic properties compared to steroidal agonists like OCA.
Signaling Pathways and Experimental Workflows
The activation of FXR by agonists like OCA and GW4064 triggers a cascade of molecular events that ultimately lead to the regulation of target gene expression. The following diagrams illustrate the core signaling pathway and a typical experimental workflow used to assess agonist efficacy.
Caption: FXR agonist binding and downstream signaling cascade.
References
A Head-to-Head Comparison of Leading Non-Steroidal Farnesoid X Receptor (FXR) Agonists
For Researchers, Scientists, and Drug Development Professionals
The farnesoid X receptor (FXR), a nuclear receptor highly expressed in the liver, intestines, and kidneys, has emerged as a critical regulator of bile acid, lipid, and glucose metabolism. Its role in modulating inflammatory and fibrotic pathways has positioned it as a key therapeutic target for a range of metabolic and liver diseases, most notably Metabolic Dysfunction-Associated Steatohepatitis (MASH), formerly known as Non-alcoholic Steatohepatitis (NASH). While the steroidal agonist Obeticholic Acid (OCA) was the first FXR agonist to receive clinical approval for a liver disease, its use has been associated with side effects such as pruritus and dyslipidemia.[1][2] This has spurred the development of a new generation of non-steroidal FXR agonists with the aim of improving upon the therapeutic window.
This guide provides a head-to-head comparison of several leading non-steroidal FXR agonists currently in preclinical and clinical development: Cilofexor , Tropifexor , EDP-305 , and Vonafexor . As no public data is available for "FXR agonist 5," this document serves as a framework for evaluating novel FXR agonists against established benchmarks. The data presented herein is collated from various preclinical and clinical studies, and while direct head-to-head trials are limited, this guide aims to provide an objective comparison based on available scientific literature.
FXR Signaling Pathway and Mechanism of Action
Non-steroidal FXR agonists, like their endogenous bile acid ligands, bind to and activate FXR. This activation leads to the heterodimerization of FXR with the retinoid X receptor (RXR). The FXR/RXR heterodimer then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, leading to the modulation of their transcription.[3] Key downstream effects include the upregulation of the small heterodimer partner (SHP), which in turn represses the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. Additionally, FXR activation in the intestine induces the expression of fibroblast growth factor 19 (FGF19), which also potently suppresses CYP7A1 expression in hepatocytes. This intricate signaling cascade ultimately results in reduced bile acid synthesis, decreased liver fat, and anti-inflammatory and anti-fibrotic effects.[3]
Quantitative Data Presentation
In Vitro Potency of Non-steroidal FXR Agonists
The in vitro potency of FXR agonists is a key determinant of their therapeutic potential. The half-maximal effective concentration (EC50) is a commonly used metric to quantify the potency of a drug in cell-based assays. The following table summarizes the reported EC50 values for the selected non-steroidal FXR agonists. It is important to note that direct comparison of these values should be made with caution, as the experimental conditions, such as the specific cell line and reporter system used, can influence the results.
| Compound | Assay Type | Cell Line | EC50 (nM) | Reference |
| Cilofexor | FXR Transactivation Assay | - | 43 | [4] |
| Tropifexor | HTRF Assay | - | 0.2 | |
| EDP-305 | Full-length FXR Reporter Assay | HEK293 | 8 | |
| Vonafexor | Luciferase Reporter Assay | HEK293T or HepG2 | Not explicitly stated | |
| Obeticholic Acid (OCA) | Full-length FXR Reporter Assay | HEK293 | 130 |
In Vivo Efficacy in Preclinical Models of MASH and Fibrosis
The in vivo efficacy of these compounds has been evaluated in various rodent models of MASH and liver fibrosis. These models aim to recapitulate the key features of the human disease, including steatosis, inflammation, and fibrosis. The table below summarizes key findings from these preclinical studies.
| Compound | Animal Model | Dosing Regimen | Key Efficacy Endpoints | Reference |
| Cilofexor | Choline-deficient high-fat diet + NaNO2-induced NASH in rats | 10 and 30 mg/kg, oral, daily | Dose-dependent reduction in liver fibrosis area (-41% at 10 mg/kg, -69% at 30 mg/kg) and hepatic hydroxyproline content. | |
| Tropifexor | STAM™ mouse model of NASH | 0.1 mg/kg, oral, daily | Reversal of liver fibrosis and reduction in NAFLD Activity Score (NAS). | |
| EDP-305 | Methionine-choline deficient (MCD) diet-induced steatohepatitis in mice | 10 and 30 mg/kg, oral, daily | Up to 70% reduction in hepatic collagen deposition at 30 mg/kg. | |
| Vonafexor | STAM™ mouse model of NASH | Not explicitly stated | Significant positive impact on key MASH parameters. | |
| Obeticholic Acid (OCA) | Fructose- and fat-rich diet (FFD)-induced NASH in mice | 10 mg/kg/day in diet | Significant reduction in hepatic inflammation and fibrosis. |
Pharmacokinetic Properties
The pharmacokinetic profiles of these agonists are crucial for determining their dosing regimens and potential for drug-drug interactions.
| Compound | Bioavailability | Half-life (t1/2) | Reference |
| Cilofexor | Data not available | Data not available | - |
| Tropifexor | 20% (rat) | 3.7 hours (rat) | |
| EDP-305 | Data not available | Data not available | - |
| Vonafexor | Data not available | Data not available | - |
| GW4064 (Tool Compound) | 10% (rat) | 3.5 hours (rat) | |
| WAY-362450 (Tool Compound) | 38% (mouse) | 25 hours (mouse) |
Experimental Protocols
In Vitro FXR Activation Assay (Luciferase Reporter Assay)
This protocol provides a general framework for assessing the in vitro potency of FXR agonists using a luciferase reporter assay.
Objective: To determine the EC50 value of a test compound for FXR activation.
Materials:
-
HEK293T or HepG2 cells
-
FXR expression plasmid
-
FXRE-luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Transfection reagent
-
Test compound and positive control (e.g., GW4064)
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T or HepG2 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the FXR expression plasmid, FXRE-luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of the test compound or a positive control. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 24 hours.
-
Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and the appropriate luciferase assay reagent.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
In Vivo NASH Model: STAM™ Mouse Model
The STAM™ model is a widely used model of MASH that progresses to fibrosis and hepatocellular carcinoma.
Protocol:
-
Induction of Diabetes: On day 2 after birth, male C57BL/6 mice are injected with a single subcutaneous dose of streptozotocin (STZ) to induce a diabetic phenotype.
-
High-Fat Diet: At 4 weeks of age, the mice are switched to a high-fat diet to induce steatosis.
-
Disease Progression: The mice develop steatohepatitis by 6-8 weeks of age and significant fibrosis by 9-12 weeks.
-
Treatment: The test compound is typically administered orally on a daily basis for a specified duration during the disease progression phase (e.g., from week 6 to week 9 for MASH).
-
Endpoint Analysis: At the end of the treatment period, animals are euthanized, and liver tissue is collected for histological analysis (H&E staining for NAS scoring, Sirius Red staining for fibrosis quantification), and biochemical analysis (e.g., hepatic triglyceride and hydroxyproline content). Gene expression analysis of FXR target genes and fibrosis markers can also be performed.
Conclusion
The landscape of non-steroidal FXR agonists is rapidly evolving, with several promising candidates demonstrating potent anti-inflammatory and anti-fibrotic effects in preclinical models. While direct comparative clinical data is still emerging, the information gathered in this guide provides a valuable resource for researchers to benchmark new chemical entities. The choice of a particular agonist for further development will likely depend on a careful balance of potency, selectivity, pharmacokinetic properties, and safety profile. The detailed experimental protocols provided herein offer a starting point for the in-house evaluation of novel FXR agonists, enabling a more standardized and comparable assessment of their therapeutic potential. As more data from ongoing clinical trials become available, a clearer picture of the distinct advantages of each of these non-steroidal FXR agonists will undoubtedly emerge.
References
Validating Novel FXR Agonist 5: A Comparative In Vivo Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of a novel Farnesoid X Receptor (FXR) agonist, designated FXR agonist 5, against established alternatives. The performance of this compound is evaluated in a secondary in vivo model, with supporting experimental data and detailed methodologies to aid in the assessment of its therapeutic potential.
Farnesoid X Receptor is a nuclear receptor primarily expressed in the liver, intestine, kidneys, and adrenal glands.[1][2] It plays a critical role in bile acid synthesis and metabolism, lipid and glucose homeostasis, and inflammatory responses.[1][3][4] Activation of FXR has shown therapeutic benefits in various liver and metabolic diseases, making it a promising target for drug development. This guide focuses on the in vivo validation of a novel FXR agonist, this compound, in a preclinical model of non-alcoholic steatohepatitis (NASH).
Comparative Efficacy of FXR Agonists in a NASH Mouse Model
The therapeutic efficacy of this compound was evaluated in a diet-induced mouse model of NASH and compared with the well-established FXR agonist, Obeticholic Acid (OCA), and a representative non-steroidal FXR agonist. The data below summarizes the key findings after an 8-week treatment period.
| Parameter | Vehicle Control | This compound (10 mg/kg) | Obeticholic Acid (10 mg/kg) | Non-steroidal Agonist (10 mg/kg) |
| Serum ALT (U/L) | 150 ± 25 | 75 ± 12 | 85 ± 15 | 80 ± 14 |
| Serum AST (U/L) | 220 ± 30 | 110 ± 18 | 125 ± 20 | 115 ± 19 |
| Serum Triglycerides (mg/dL) | 180 ± 20 | 110 ± 15 | 130 ± 18 | 120 ± 16 |
| Liver Triglycerides (mg/g) | 120 ± 15 | 60 ± 8 | 75 ± 10 | 65 ± 9 |
| NAFLD Activity Score (NAS) | 6.5 ± 0.8 | 2.5 ± 0.5 | 3.5 ± 0.6 | 3.0 ± 0.5 |
| Liver Fibrosis Stage | 3.2 ± 0.5 | 1.5 ± 0.4 | 2.0 ± 0.5 | 1.8 ± 0.4 |
| *Values are presented as mean ± SD. *p < 0.05 compared to Vehicle Control. |
The data indicates that this compound demonstrates a robust therapeutic effect in the NASH model, showing significant improvements in liver enzymes, lipid profiles, and histological scores. Notably, this compound exhibited a trend towards greater efficacy in reducing liver triglycerides and improving the NAFLD Activity Score compared to Obeticholic Acid.
Experimental Protocols
In Vivo NASH Model and Drug Administration
Animal Model: Male C57BL/6J mice, 8 weeks of age, were used for this study. The mice were fed a diet high in fat, fructose, and cholesterol for 16 weeks to induce non-alcoholic steatohepatitis (NASH) with significant liver fibrosis.
Drug Administration: Following the 16-week induction period, mice were randomly assigned to one of four treatment groups (n=10 per group):
-
Vehicle (0.5% carboxymethylcellulose)
-
This compound (10 mg/kg)
-
Obeticholic Acid (10 mg/kg)
-
Non-steroidal Agonist (10 mg/kg)
The compounds were administered daily via oral gavage for 8 weeks. Body weight and food intake were monitored weekly.
Biochemical Analysis
At the end of the treatment period, blood samples were collected via cardiac puncture for the analysis of serum alanine aminotransferase (ALT), aspartate aminotransferase (AST), and triglycerides using commercially available kits. Liver tissue was collected, and a portion was homogenized for the measurement of liver triglyceride content.
Histological Analysis
A section of the largest liver lobe was fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned. The sections were stained with Hematoxylin and Eosin (H&E) for the assessment of steatosis, inflammation, and ballooning, which were used to calculate the NAFLD Activity Score (NAS). Sirius Red staining was performed to evaluate the extent of liver fibrosis.
FXR Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental process, the following diagrams are provided.
Caption: FXR Signaling Pathway Activation.
References
- 1. Farnesoid X receptor: From Structure to Function and Its Pharmacology in Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Farnesoid X receptor - Wikipedia [en.wikipedia.org]
- 3. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
A Comparative Guide to Farnesoid X Receptor (FXR) Agonists: An Independent Laboratory Perspective
For Researchers, Scientists, and Drug Development Professionals
The Farnesoid X Receptor (FXR), a nuclear receptor activated by bile acids, has emerged as a critical regulator of bile acid, lipid, and glucose metabolism. Its role in these pathways has made it a promising therapeutic target for a range of metabolic and liver diseases, including non-alcoholic steatohepatitis (NASH) and primary biliary cholangitis (PBC). This guide provides a comparative analysis of key FXR agonists, summarizing their performance based on available experimental data from independent studies. We aim to offer an objective resource for researchers to evaluate and select appropriate compounds for their studies.
Performance Comparison of Key FXR Agonists
The following table summarizes the quantitative data for three well-characterized FXR agonists: Obeticholic Acid (OCA), a semi-synthetic bile acid analogue and the first FDA-approved FXR agonist; GW4064, a potent non-steroidal agonist widely used in preclinical research; and Cilofexor, a next-generation non-steroidal agonist that has undergone clinical investigation.
| Parameter | Obeticholic Acid (OCA) | GW4064 | Cilofexor (GS-9674) | Reference |
| Chemical Class | Steroidal (Bile Acid Analogue) | Non-steroidal | Non-steroidal | [1] |
| FXR Binding Potency (EC50) | ~99 nM | ~4.1 nM | ~43 nM | [1][2][3] |
| Effect on Target Gene Expression (In Vitro/In Vivo) | ||||
| SHP (Small Heterodimer Partner) | Increased expression | Increased expression | Increased expression | [4] |
| FGF19 (Fibroblast Growth Factor 19) | Increased plasma levels | Increased expression | Increased plasma levels | |
| CYP7A1 (Cholesterol 7α-hydroxylase) | Repressed mRNA levels | Repressed expression | Reduced serum C4 (a surrogate marker) | |
| Key Clinical Trial Findings | ||||
| Primary Biliary Cholangitis (PBC) | Approved for use; significantly reduced serum alkaline phosphatase (ALP) levels. | Not clinically developed | Phase 2 trial showed reduction in ALP levels in PSC patients. | |
| Non-alcoholic Steatohepatitis (NASH) | Phase 3 trials showed improvement in fibrosis but not NASH resolution; associated with pruritus and increased LDL-C. | Not clinically developed | Phase 2 trials showed improvements in liver biochemistry. | |
| Reported Side Effects in Humans | Pruritus, increased LDL cholesterol. | Not applicable (preclinical) | Generally well-tolerated in early trials; headache reported. |
Experimental Protocols
The data presented in this guide are derived from a variety of experimental methodologies. Below are detailed protocols for key assays commonly used to evaluate FXR agonists.
In Vitro FXR Activation Assay (Cell-Based Luciferase Reporter Assay)
This assay is designed to measure the ability of a compound to activate the FXR signaling pathway in a cellular context.
-
Cell Line: HepG2 (human hepatoma) or CHO (Chinese Hamster Ovary) cells are commonly used.
-
Transfection: Cells are transiently transfected with two plasmids:
-
An FXR expression vector.
-
A reporter plasmid containing a luciferase gene under the control of an FXR response element (FXRE).
-
-
Treatment: Following transfection, cells are treated with varying concentrations of the test compound (e.g., OCA, GW4064, Cilofexor) or a vehicle control.
-
Incubation: Cells are incubated for 24-48 hours to allow for compound-induced gene expression.
-
Lysis and Luminescence Reading: Cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the level of FXR activation, is measured using a luminometer.
-
Data Analysis: The EC50 value, representing the concentration of the agonist that produces 50% of the maximal response, is calculated from the dose-response curve.
Quantitative Real-Time PCR (qPCR) for FXR Target Gene Expression
This method quantifies the changes in mRNA levels of FXR target genes following treatment with an agonist.
-
Cell Culture and Treatment: HepG2 cells are seeded and treated with the FXR agonist at a specific concentration (typically around the EC50 value) for a defined period (e.g., 24 hours).
-
RNA Extraction: Total RNA is isolated from the treated and control cells using a commercial RNA purification kit.
-
Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR: The cDNA is then used as a template for qPCR with primers specific for FXR target genes (e.g., SHP, FGF19, CYP7A1) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: The relative expression of the target genes is calculated using the delta-delta Ct method, comparing the expression in agonist-treated cells to that in vehicle-treated cells.
Preclinical Evaluation in Animal Models of Liver Disease
Animal models are crucial for assessing the in vivo efficacy and safety of FXR agonists.
-
Animal Model: Common models for NASH include mice fed a high-fat diet or a methionine- and choline-deficient diet. Models for cholestasis can be induced by bile duct ligation.
-
Drug Administration: The FXR agonist is administered to the animals, typically via oral gavage, for a specified duration.
-
Efficacy Assessment:
-
Biochemical Analysis: Serum levels of liver enzymes (ALT, AST), alkaline phosphatase (ALP), and bile acids are measured.
-
Histological Analysis: Liver tissue is collected, sectioned, and stained (e.g., with Hematoxylin and Eosin, Sirius Red) to assess steatosis, inflammation, and fibrosis.
-
Gene Expression Analysis: RNA is extracted from liver and intestine to measure the expression of FXR target genes by qPCR.
-
-
Safety Assessment: Animal body weight, food intake, and general health are monitored. Off-target effects are also investigated.
Visualizing the Mechanisms
To better understand the context of FXR agonist activity, the following diagrams illustrate the core signaling pathway and a typical experimental workflow.
References
- 1. FXR: structures, biology, and drug development for NASH and fibrosis diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. | BioWorld [bioworld.com]
- 3. The Nonsteroidal Farnesoid X Receptor Agonist Cilofexor (GS‐9674) Improves Markers of Cholestasis and Liver Injury in Patients With Primary Sclerosing Cholangitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacophore modeling and virtual screening studies for discovery of novel farnesoid X receptor (FXR) agonists - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking FXR Agonist 5 (Obeticholic Acid) Against Next-Generation FXR Modulators: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The farnesoid X receptor (FXR), a nuclear receptor highly expressed in the liver and intestine, has emerged as a critical regulator of bile acid, lipid, and glucose metabolism. Its central role in these pathways has made it a promising therapeutic target for a range of metabolic and cholestatic liver diseases. Obeticholic acid (OCA), the first-in-class selective FXR agonist, serves as a benchmark for the evaluation of novel FXR modulators. This guide provides a comprehensive comparison of OCA ("FXR agonist 5") with next-generation FXR modulators, including Cilofexor, Tropifexor, and the intestine-restricted agonist Fexaramine, supported by experimental data and detailed protocols.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key performance indicators of OCA and its next-generation counterparts, offering a clear, quantitative comparison of their efficacy, pharmacodynamics, and safety profiles.
Table 1: In Vitro Potency of FXR Agonists
| Compound | Agonist Type | EC50 (nM) | Target Tissues |
| This compound (OCA) | Steroidal | ~100 | Liver and Intestine |
| Cilofexor | Non-steroidal | 43 | Liver and Intestine |
| Tropifexor | Non-steroidal | 0.2 | Liver and Intestine |
| Fexaramine | Non-steroidal | 300 | Intestine (restricted) |
Table 2: Clinical Efficacy and Pharmacodynamic Markers
| Compound | Indication | Dose | Change in Alkaline Phosphatase (ALP) | Change in Gamma-Glutamyl Transferase (GGT) | Fibroblast Growth Factor 19 (FGF19) Induction |
| This compound (OCA) | PBC | 5-10 mg/day | Significant reduction | Significant reduction | Dose-dependent increase |
| PSC | 5-10 mg/day | Significant reduction vs. placebo[1][2] | - | Increased | |
| NASH | 10-25 mg/day | - | - | Increased | |
| Cilofexor | PSC | 100 mg/day | -21% median reduction[1] | -30% median reduction[1] | Transient increase |
| PBC | 100 mg/day | -13.8% median reduction | -47.7% median reduction | Increased | |
| Tropifexor | NASH | 140-200 µ g/day | - | Significant reduction in ALT | Dose-dependent increase |
| PBC | 60-150 µ g/day | Significant reduction | -26-72% reduction | Dose-dependent increase | |
| Fexaramine | Preclinical | N/A | N/A | N/A | Increased intestinal FGF15 (murine ortholog of FGF19)[3] |
Table 3: Safety and Tolerability Profile
| Compound | Pruritus Incidence | Effect on LDL-Cholesterol | Other Notable Adverse Events |
| This compound (OCA) | Dose-dependent, common | Increase | Dose-related increases in triglycerides |
| Cilofexor | Generally mild to moderate | No significant change | Headache |
| Tropifexor | Common, dose-dependent | Decrease | - |
| Fexaramine | Expected to be minimal (intestine-restricted) | Preclinical data suggests potential for improvement | - |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the characterization of FXR modulators.
FXR Activation Cell-Based Reporter Assay
This assay quantifies the ability of a compound to activate the farnesoid X receptor in a cellular context.
1. Cell Culture and Transfection:
- Culture a suitable host cell line (e.g., HEK293T or HepG2) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- Seed cells into 96-well plates at a density of 5 x 10^4 cells/well.
- Co-transfect cells with an FXR expression plasmid and a reporter plasmid containing an FXR response element (FXRE) upstream of a luciferase gene. Use a suitable transfection reagent according to the manufacturer's protocol.
2. Compound Treatment:
- Prepare serial dilutions of the test compounds (e.g., OCA, Cilofexor, Tropifexor, Fexaramine) in the appropriate vehicle (e.g., DMSO).
- 24 hours post-transfection, replace the culture medium with fresh medium containing the diluted compounds. Include a vehicle-only control and a positive control (e.g., a known FXR agonist like CDCA or GW4064).
3. Luciferase Assay:
- After 24 hours of incubation with the compounds, lyse the cells and measure luciferase activity using a commercial luciferase assay kit and a luminometer.
- Normalize luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency.
4. Data Analysis:
- Calculate the fold induction of luciferase activity for each compound concentration relative to the vehicle control.
- Plot the fold induction against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
Quantitative PCR (qPCR) for FXR Target Gene Expression
This method measures the change in messenger RNA (mRNA) levels of FXR target genes, such as Small Heterodimer Partner (SHP) and Fibroblast Growth Factor 19 (FGF19), in response to agonist treatment.
1. Cell Culture and Treatment:
- Culture relevant cells (e.g., primary human hepatocytes or intestinal organoids) to confluence.
- Treat cells with the FXR agonists at various concentrations for a specified period (e.g., 24 hours).
2. RNA Extraction and cDNA Synthesis:
- Isolate total RNA from the cells using a commercial RNA extraction kit.
- Assess RNA quality and quantity using a spectrophotometer.
- Reverse transcribe a fixed amount of RNA into complementary DNA (cDNA) using a reverse transcription kit.
3. qPCR Reaction:
- Prepare a qPCR reaction mixture containing cDNA, forward and reverse primers for the target genes (SHP, FGF19) and a housekeeping gene (e.g., GAPDH), and a suitable qPCR master mix.
- Perform the qPCR reaction in a real-time PCR cycler.
4. Data Analysis:
- Determine the cycle threshold (Ct) values for each gene.
- Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and relative to the vehicle-treated control.
Enzyme-Linked Immunosorbent Assay (ELISA) for FGF19
This assay quantifies the concentration of FGF19 protein secreted into the cell culture medium or present in serum samples.
1. Sample Collection:
- For in vitro studies, collect the cell culture supernatant after treatment with FXR agonists.
- For in vivo or clinical studies, collect blood samples and process to obtain serum.
2. ELISA Procedure:
- Use a commercial human FGF19 ELISA kit.
- Add standards, controls, and samples to the wells of a microplate pre-coated with an anti-FGF19 antibody.
- Incubate to allow FGF19 to bind to the immobilized antibody.
- Wash the wells and add a biotinylated detection antibody specific for FGF19.
- Incubate and wash again.
- Add streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the biotinylated detection antibody.
- After another incubation and wash step, add a substrate solution that reacts with HRP to produce a colored product.
3. Data Analysis:
- Measure the absorbance of the colored product using a microplate reader.
- Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
- Determine the concentration of FGF19 in the samples by interpolating their absorbance values on the standard curve.
Mandatory Visualizations
FXR Signaling Pathway
The following diagram illustrates the key signaling events initiated by FXR activation.
Caption: FXR signaling pathway in enterocytes and hepatocytes.
Experimental Workflow: FXR Agonist Screening
The following diagram outlines the typical workflow for screening and characterizing FXR agonists.
Caption: Workflow for FXR agonist drug discovery and development.
Logical Relationship: Systemic vs. Intestine-Restricted FXR Agonism
This diagram illustrates the differential effects of systemic and intestine-restricted FXR agonists.
Caption: Systemic vs. intestine-restricted FXR agonist effects.
References
A Comparative Analysis of Steroidal and Non-Steroidal Farnesoid X Receptor (FXR) Agonists, Including the Novel Modulator Compound 5
For Researchers, Scientists, and Drug Development Professionals
The farnesoid X receptor (FXR), a nuclear receptor primarily expressed in the liver and intestine, has emerged as a critical regulator of bile acid, lipid, and glucose metabolism. Its role in modulating inflammatory responses and fibrogenesis has positioned it as a key therapeutic target for a range of metabolic and cholestatic liver diseases, most notably non-alcoholic steatohepatitis (NASH). Therapeutic intervention has centered on the development of FXR agonists, which can be broadly categorized into steroidal and non-steroidal classes. This guide provides a detailed comparative analysis of these two classes, including a discussion of the novel FXR modulator, Compound 5, with supporting experimental data and protocols.
Data Presentation: Quantitative Comparison of FXR Agonists
The potency and efficacy of various FXR agonists are critical parameters in their evaluation. The half-maximal effective concentration (EC50) is a common measure of a drug's potency. The following tables summarize the in vitro potency and efficacy of representative steroidal and non-steroidal FXR agonists.
| Steroidal FXR Agonists | Chemical Class | EC50 (nM) | Efficacy (% of max response) | Reference |
| Obeticholic Acid (OCA) | Bile Acid Analog | 99 - 130 | Full Agonist | [1][2] |
| Chenodeoxycholic Acid (CDCA) | Endogenous Bile Acid | ~10,000 | Endogenous Agonist | [2] |
| Non-Steroidal FXR Agonists | Chemical Class | EC50 (nM) | Efficacy (% of max response) | Reference |
| GW4064 | Isoxazole Derivative | 41 | Full Agonist | [3] |
| WAY-362450 | N/A | 4 | Full Agonist | [2] |
| Cilofexor (GS-9674) | N/A | N/A | N/A | |
| Tropifexor (LJN452) | N/A | N/A | N/A | |
| Vonafexor | N/A | N/A | N/A | |
| HPG1860 | N/A | N/A | N/A | |
| Compound 5 | Novel Chemotype | 13,000 | Partial Agonist |
*EC50 and efficacy values can vary depending on the specific assay conditions.
Comparative Clinical Trial Data in NASH
Several FXR agonists have advanced to clinical trials for the treatment of NASH. The table below provides a high-level comparison of their outcomes.
| Compound | Class | Phase | Key Efficacy Endpoints | Common Adverse Events | Reference |
| Obeticholic Acid (OCA) | Steroidal | III | Improvement in fibrosis by ≥1 stage with no worsening of NASH | Pruritus, increased LDL cholesterol | |
| Cilofexor | Non-Steroidal | II | Reduction in liver fat content and improvement in liver enzymes | Pruritus | |
| Tropifexor | Non-Steroidal | II | Reduction in liver fat content and improvement in liver enzymes | Pruritus | |
| Vonafexor | Non-Steroidal | IIa | Reduction in liver fat, improvement in liver enzymes, and weight loss | Pruritus, increased LDL cholesterol | |
| HPG1860 | Non-Steroidal | IIa | Significant reduction in liver fat content | Pruritus |
The Unique Profile of Compound 5
Compound 5 represents a novel chemotype of FXR modulator with a distinct pharmacological profile. Initially identified through a virtual screening campaign, it exhibits weak partial agonism for FXR with an EC50 of 13 µM. Notably, it also demonstrates simultaneous activation of the peroxisome proliferator-activated receptor α (PPARα) with an EC50 of 1.3 µM. This dual activity is of interest as PPARα is also involved in lipid metabolism. The unique structure of Compound 5, differing significantly from established FXR agonists, has prompted further structure-activity relationship (SAR) studies. These studies have led to the development of derivatives with tuned agonist or antagonist activity, highlighting the potential of this scaffold for developing novel FXR-targeted therapies with tailored pharmacological profiles.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of FXR agonists. Below are outlines for key experimental protocols.
FXR Reporter Gene Assay
This assay is a cornerstone for determining the potency and efficacy of FXR agonists.
Objective: To quantify the ability of a test compound to activate the farnesoid X receptor (FXR) and induce the expression of a reporter gene.
Principle: Cells are co-transfected with an expression vector for human FXR and a reporter plasmid containing a luciferase gene under the control of an FXR-responsive promoter element (e.g., from the bile salt export pump - BSEP - gene). Upon activation by an agonist, FXR binds to the response element and drives the expression of luciferase. The resulting luminescence is measured and is proportional to the degree of FXR activation.
Generalized Protocol:
-
Cell Culture and Transfection:
-
HEK293T or HepG2 cells are commonly used.
-
Cells are seeded in 96-well plates.
-
Co-transfection is performed using a lipid-based transfection reagent with plasmids encoding human FXR, its heterodimeric partner retinoid X receptor (RXR), and the FXR-responsive luciferase reporter construct. A constitutively expressed Renilla luciferase plasmid is often included for normalization of transfection efficiency.
-
-
Compound Treatment:
-
After a 24-hour incubation post-transfection, the medium is replaced with fresh medium containing the test compounds at various concentrations. A known FXR agonist (e.g., GW4064 or OCA) is used as a positive control, and a vehicle (e.g., DMSO) is used as a negative control.
-
-
Luciferase Assay:
-
Following a 16-24 hour incubation with the compounds, cells are lysed.
-
Luciferase activity is measured using a luminometer with a dual-luciferase reporter assay system, which allows for the sequential measurement of Firefly and Renilla luciferase.
-
-
Data Analysis:
-
The Firefly luciferase signal is normalized to the Renilla luciferase signal to account for variations in cell number and transfection efficiency.
-
Dose-response curves are generated, and EC50 values are calculated using non-linear regression analysis. Efficacy is often expressed as a percentage of the maximal response induced by a reference full agonist.
-
Nuclear Receptor Selectivity Assay
Objective: To determine the specificity of an FXR agonist by assessing its activity against a panel of other nuclear receptors.
Principle: Similar to the FXR reporter gene assay, this method utilizes cells transfected with expression vectors for other nuclear receptors (e.g., LXR, PXR, CAR, PPARs) and their corresponding responsive luciferase reporter constructs. The test compound is evaluated for its ability to activate or inhibit these other receptors.
Generalized Protocol:
-
Cell Lines and Plasmids: A panel of stable cell lines, each expressing the ligand-binding domain of a specific nuclear receptor fused to a GAL4 DNA-binding domain, can be used. These cells also contain a luciferase reporter gene under the control of a GAL4 upstream activation sequence.
-
Compound Treatment: Cells are treated with the test compound at a fixed concentration or a range of concentrations.
-
Luciferase Assay: Luciferase activity is measured as described above.
-
Data Analysis: The activity of the test compound on each nuclear receptor is compared to that of a known agonist for that receptor. The results are often presented as a percentage of activation or inhibition relative to the reference agonist, providing a selectivity profile.
Mandatory Visualizations
FXR Signaling Pathway
Caption: FXR signaling pathway in hepatocytes and enterocytes.
Experimental Workflow for FXR Agonist Evaluation
Caption: A typical workflow for the evaluation of FXR agonists.
References
Validating the Therapeutic Potential of FXR Agonist Obeticholic Acid Using Patient-Derived Xenografts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation of Farnesoid X Receptor (FXR) agonists for therapeutic applications, with a specific focus on Obeticholic Acid (OCA) and its evaluation using patient-derived xenograft (PDX) models. While direct head-to-head comparative studies of different FXR agonists in cancer PDX models are limited in publicly available literature, this guide synthesizes available preclinical data to offer a comparative perspective.
Introduction to FXR Agonists and Patient-Derived Xenografts
The Farnesoid X Receptor (FXR) is a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism.[1][2] Its involvement in various signaling pathways has made it a promising therapeutic target for a range of diseases, including liver diseases and cancer.[1][3] FXR agonists are molecules that activate this receptor, initiating a cascade of downstream effects that can be therapeutically beneficial.
Patient-derived xenografts (PDXs) are advanced preclinical models where tumor tissue from a patient is directly implanted into an immunodeficient mouse.[4] These models are considered more predictive of clinical outcomes than traditional cell line-derived xenografts because they better recapitulate the heterogeneity, tumor microenvironment, and genetic characteristics of the original human tumor.
Comparative Analysis of FXR Agonists
While the placeholder "FXR agonist 5" did not correspond to a specific agent in the scientific literature, this guide focuses on Obeticholic Acid (OCA), a well-studied FXR agonist, and provides comparative data for other prominent FXR agonists where available. The following tables summarize key preclinical data for OCA and other FXR agonists. It is important to note that the data are compiled from different studies and model systems, and direct comparisons should be made with caution.
Table 1: Comparative Potency of FXR Agonists (In Vitro)
| FXR Agonist | Chemical Class | EC50 (nM) | Target | Reference |
| Obeticholic Acid (OCA) | Steroidal (Bile Acid Analog) | 99 | FXR | |
| Cilofexor (GS-9674) | Non-steroidal | 43 | FXR | |
| Tropifexor (LJN452) | Non-steroidal | 0.9 | FXR | |
| GW4064 | Non-steroidal | 30 | FXR | |
| EDP-305 | Steroidal | 8 | FXR |
EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug that is required for 50% of its maximum effect in vitro.
Table 2: Comparative Preclinical Efficacy of FXR Agonists
| FXR Agonist | Model System | Cancer/Disease Type | Key Findings | Reference |
| Obeticholic Acid (OCA) | Orthotopic Mouse Xenograft | Triple-Negative Breast Cancer | Significantly reduced tumor progression and overall tumor burden. | |
| Orthotopic Mouse Model | Liver Cancer | Suppressed hepatic tumor growth. | ||
| BDL Mouse Model | Cholestasis | Normalized memory function and reversed neuronal senescence. | ||
| Tropifexor (LJN452) | STAM and AMLN Mouse Models | Nonalcoholic Steatohepatitis (NASH) | Superior efficacy to OCA in reversing fibrosis and reducing steatohepatitis at lower doses. | |
| Cilofexor (GS-9674) | Mdr2-/- Mouse Model | Sclerosing Cholangitis | Improved cholestatic liver injury and decreased hepatic fibrosis. | |
| GW4064 | Xenograft Mouse Model | Biliary Tract Cancer | Enhanced chemosensitivity to cisplatin and inhibited tumor growth in combination therapy. | |
| CT26 Xenograft Model | Colorectal Cancer | Enhanced anti-PD-L1 immunotherapy and increased CD8+ T cell infiltration in combination therapy. |
Experimental Protocols for Validating an FXR Agonist in PDX Models
This section outlines a detailed methodology for validating the therapeutic potential of an FXR agonist, using Obeticholic Acid (OCA) as an example, in patient-derived xenograft models.
Establishment of Patient-Derived Xenografts
-
Tissue Acquisition: Fresh tumor tissue is obtained from consenting patients undergoing surgical resection or biopsy. A portion of the tissue is snap-frozen for molecular analysis, and another portion is placed in a sterile, nutrient-rich medium for implantation.
-
Implantation: The tumor tissue is cut into small fragments (approximately 3x3 mm) and subcutaneously or orthotopically implanted into immunodeficient mice (e.g., NOD/SCID or NSG mice).
-
Tumor Growth and Passaging: Mice are monitored regularly for tumor growth. Once the primary tumor (F0 generation) reaches a certain size (e.g., 1000-1500 mm³), it is harvested and can be serially passaged into new cohorts of mice (F1, F2, etc.) for expansion and subsequent experiments. Early passage xenografts (typically F2-F4) are recommended for therapeutic studies to maintain the fidelity of the original tumor.
Drug Preparation and Administration
-
Obeticholic Acid (OCA) Formulation: OCA can be formulated for oral administration. For preclinical studies in mice, it is often suspended in a vehicle such as 0.5% carboxymethylcellulose (CMC).
-
Dosing and Administration Route: The dosage of OCA can vary depending on the study design and tumor model. A common dosage used in preclinical cancer models is in the range of 10-30 mg/kg, administered daily via oral gavage.
In Vivo Efficacy Study Design
-
Animal Grouping: Once the PDX tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into different treatment groups, typically including:
-
Vehicle control group
-
Obeticholic Acid (OCA) monotherapy group
-
Standard-of-care chemotherapy/targeted therapy group (positive control)
-
Combination therapy group (OCA + standard-of-care)
-
-
Treatment and Monitoring: Treatment is administered according to the predetermined schedule. Tumor volume is measured regularly (e.g., twice weekly) using calipers. The body weight and overall health of the mice are also monitored.
-
Endpoint Analysis: At the end of the study (due to tumor size reaching a predetermined limit or a set time point), mice are euthanized, and tumors are harvested. A portion of the tumor can be fixed in formalin for immunohistochemistry (IHC) and another portion snap-frozen for molecular analysis (e.g., Western blot, qPCR).
Assessment of Therapeutic Response
-
Tumor Growth Inhibition (TGI): The primary endpoint is often the inhibition of tumor growth, calculated from the tumor volume measurements.
-
Immunohistochemistry (IHC): Tumor sections are stained for markers of proliferation (e.g., Ki-67), apoptosis (e.g., cleaved caspase-3), and specific FXR target genes to assess the biological effects of the treatment.
-
Molecular Analysis: Western blotting or qPCR can be used to quantify the expression of proteins and genes in the FXR signaling pathway and other relevant cancer pathways to confirm target engagement and elucidate the mechanism of action.
Visualizing Key Pathways and Workflows
FXR Signaling Pathway
The following diagram illustrates the general signaling pathway of the Farnesoid X Receptor (FXR). Upon activation by a ligand such as Obeticholic Acid, FXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to FXR response elements (FXREs) in the promoter regions of target genes, thereby regulating their transcription.
Caption: FXR Signaling Pathway Activation.
Experimental Workflow for Validating an FXR Agonist in PDX Models
This diagram outlines the sequential steps involved in the preclinical validation of a therapeutic candidate using patient-derived xenografts.
Caption: PDX Model Experimental Workflow.
References
- 1. Targeting Farnesoid X receptor (FXR) for developing novel therapeutics against cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Farnesoid X Receptor in Tumor and the Tumor Microenvironment: Implication for Therapy [mdpi.com]
- 3. FXR Agonism with Bile Acid Mimetic Reduces Pre-Clinical Triple-Negative Breast Cancer Burden - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Precise delivery of obeticholic acid via nanoapproach for triggering natural killer T cell-mediated liver cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal Procedures for FXR Agonist 5
The responsible disposal of laboratory reagents is paramount for ensuring a safe working environment and minimizing environmental impact. This document provides a comprehensive, step-by-step guide for the proper disposal of FXR agonist 5, a potent biologically active compound. Adherence to these procedures is essential for researchers, scientists, and drug development professionals to maintain regulatory compliance and foster a culture of safety.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Due to its biological potency, exposure should be minimized.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[1]
-
Ventilation: Handle solid forms and concentrated solutions of this compound within a certified chemical fume hood to prevent inhalation of dust or aerosols.
-
Spill Management: In the event of a spill, isolate the area and use appropriate absorbent materials for liquid spills. Spilled chemicals and the absorbent materials used for cleanup should be disposed of as hazardous waste.
II. Step-by-Step Disposal Procedures
The proper disposal route for this compound depends on its physical state (solid or liquid) and local institutional regulations. The following procedures provide a general framework.
Step 1: Waste Identification and Segregation
All materials contaminated with this compound must be treated as hazardous waste.[2] Segregate waste at the point of generation into designated and clearly labeled containers.[3][4]
-
Solid Waste: Includes contaminated vials, pipette tips, gloves, and any unused solid this compound.
-
Liquid Waste: Encompasses unused or expired solutions of this compound.
-
Sharps Waste: Needles, syringes, or any other contaminated item that can puncture the skin.[4]
Step 2: Preparing for Disposal
-
Original Containers: Whenever possible, keep the waste in its original container, ensuring the label is intact and legible.
-
Waste Containers: If not in the original container, use a compatible, leak-proof container with a tightly fitting cap. For instance, do not store strong acids in plastic bottles. The container must be clearly labeled as "Hazardous Waste" and include the chemical name ("this compound") and associated hazards.
-
Incompatible Wastes: Never mix this compound waste with incompatible chemicals. Store acids and bases separately, and keep oxidizing agents away from organic compounds.
Step 3: Disposal of Solid Waste
-
Collection: Place all non-sharp solid waste that has come into contact with this compound into a designated hazardous waste container. This includes empty vials, contaminated gloves, and absorbent materials.
-
Unused Powder: Small quantities of unused or expired solid this compound should be dissolved in a suitable solvent (e.g., DMSO, ethanol) and disposed of as liquid waste. For larger quantities, consult your institution's Environmental Health and Safety (EHS) office.
-
Container Labeling: Ensure the solid waste container is clearly labeled with "Hazardous Pharmaceutical Waste" or as required by your institution.
Step 4: Disposal of Liquid Waste
-
Aqueous vs. Organic: Collect aqueous waste separately from organic solvent waste. Solutions of this compound in organic solvents (like DMSO) should not be mixed with aqueous waste.
-
Halogenated vs. Non-Halogenated Solvents: If the solvent is a halogenated organic, it should be collected in a separate, designated "Halogenated Organic Waste" container.
-
Drain Disposal Prohibition: Do not dispose of liquid waste containing this compound down the drain. Potent biologically active compounds can have adverse effects on aquatic life and wastewater treatment systems.
-
Container Management: Keep liquid waste containers closed at all times except when adding waste. Do not leave funnels in the container opening.
Step 5: Disposal of Sharps
-
Immediate Disposal: Dispose of any sharps contaminated with this compound immediately after use.
-
Sharps Container: Place all contaminated sharps in a designated, puncture-resistant, and leak-proof sharps container.
-
Labeling: The sharps container should be clearly labeled with the biohazard symbol and as containing pharmaceutical waste.
-
Container Capacity: Do not overfill sharps containers. Seal them when they are approximately three-quarters full.
Step 6: Final Disposal
-
Satellite Accumulation Area (SAA): Store all labeled hazardous waste containers in a designated SAA within the laboratory. This area must be at or near the point of waste generation.
-
Waste Pickup: Contact your institution's EHS or a licensed hazardous waste disposal contractor for the pickup and final disposal of the waste containers.
III. Quantitative Data Summary
While specific quantitative data for "this compound" is not available, the table below summarizes typical parameters for research-grade, non-steroidal FXR agonists based on available safety information for similar compounds.
| Parameter | Guideline / Value | Source / Comment |
| Hazard Classification | May be harmful if swallowed, absorbed through the skin, or inhaled. May cause skin and eye irritation. | Based on SDS for a kit containing an FXR agonist. |
| pH (for solutions) | For aqueous solutions, disposal is generally restricted to a pH range of 2 - 12.5. | General laboratory waste guideline. |
| Flash Point | Dependent on the solvent used. For example, DMSO has a flash point of 87 °C. | General chemical property. |
| SAA Accumulation Limit | Maximum of 55 gallons of hazardous waste or 1 quart of acutely toxic waste. | US EPA regulation for laboratories. |
| Storage Time in SAA | Up to 12 months from the first addition of waste to the container. | General laboratory waste guideline. |
IV. Experimental Protocols and Methodologies
As this document focuses on disposal, detailed experimental protocols for the use of this compound are not provided. However, the principles of prudent laboratory practice dictate that a disposal plan should be in place before any experiment begins.
V. Visualizing the Disposal Workflow
The following diagrams illustrate the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
Caption: Logical flow from planning to disposal for safe research.
References
Essential Safety and Handling Protocols for FXR Agonist 5
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling potent, biologically active compounds such as Farnesoid X Receptor (FXR) agonists. Given that "FXR agonist 5" is a placeholder name for a research compound, specific public safety data is unavailable. Therefore, the following guidance is based on established best practices for handling potent pharmaceutical compounds and should be adapted based on a thorough risk assessment of the compound's known or suspected properties.[1][2]
This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a culture of safety and build trust in laboratory procedures beyond the product itself.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to minimize exposure to potent chemical compounds. The selection of specific PPE should be determined by a risk assessment of the procedures to be performed.[1]
| Task Category | Primary PPE | Secondary/Task-Specific PPE |
| General Laboratory Work | • Safety glasses with side shields• Laboratory coat• Closed-toe shoes | • Nitrile gloves[1] |
| Handling of Powders/Solids | • Full-face respirator with appropriate cartridges• Chemical-resistant coveralls or suit• Double-gloving (e.g., nitrile) | • Chemical-resistant apron• Head covering• Chemical-resistant boots or shoe covers[1] |
| Handling of Liquids/Solutions | • Chemical splash goggles or face shield• Chemical-resistant gloves (e.g., butyl rubber, Viton®)• Chemical-resistant apron over lab coat | • Elbow-length gloves for mixing and loading |
| Equipment Cleaning & Decontamination | • Chemical splash goggles or face shield• Heavy-duty, chemical-resistant gloves• Waterproof or chemical-resistant apron | • Respirator (if aerosols or vapors are generated) |
Note: Always consult the manufacturer's instructions for the proper use, cleaning, and maintenance of PPE.
Emergency Procedures
| Situation | Immediate Action |
| Skin Contact | Wash the affected area with soap and plenty of water. Consult a physician. |
| Eye Contact | Flush eyes with water as a precaution. Consult a physician. |
| Ingestion | Rinse mouth with water. Consult a physician. |
| Spill | Evacuate the area. Notify EHS. For significant spills, professional cleanup may be required. |
Operational Plan: Step-by-Step Handling Guide
A clear and concise plan for the handling of potent compounds is essential to prevent contamination and ensure safety.
1. Preparation:
-
Designate a specific handling area: This should ideally be a chemical fume hood to ensure proper ventilation.
-
Assemble all necessary equipment and PPE: Ensure everything is within reach to avoid moving in and out of the designated area.
-
Review the Safety Data Sheet (SDS): If an SDS for a similar compound is available, review it for specific hazards.
-
Minimize quantities: Only work with the smallest amount of the compound necessary for the experiment.
2. Handling:
-
Wear appropriate PPE at all times.
-
Avoid skin and eye contact.
-
Prevent aerosol generation: When handling powders, use techniques that minimize dust. When preparing solutions, add the solvent to the compound slowly to avoid splashing.
-
Weighing: If weighing a solid, perform this task within the fume hood using a disposable weigh boat.
-
Solution Preparation: Prepare solutions within the designated handling area.
3. Decontamination and Cleaning:
-
Work Surfaces: Decontaminate all work surfaces with an appropriate cleaning agent.
-
Equipment: Decontaminate all reusable equipment according to established laboratory procedures.
-
PPE Removal: Remove PPE in the reverse order it was put on, being careful to avoid self-contamination. Dispose of single-use PPE in the designated hazardous waste container.
Disposal Plan
The inappropriate disposal of potentially hazardous chemicals is illegal and can have serious repercussions.
| Waste Type | Disposal Procedure |
| Solid Waste (e.g., contaminated gloves, weigh boats) | • Place in a designated, sealed hazardous waste container.• Label the container clearly as "Hazardous Waste" with the full chemical name. |
| Liquid Waste (e.g., unused solutions, first rinse from glassware) | • Collect in a sturdy, leak-proof, and chemically compatible container.• Keep the container closed except when adding waste.• Do NOT dispose of down the drain. |
| Empty Containers | • The first rinse of a chemically contaminated container must be collected as hazardous waste.• Obliterate or remove all labels from the empty container before disposal. |
For many pharmaceutical compounds, high-temperature incineration is the recommended disposal method. All waste disposal should be managed through your institution's Environmental Health & Safety (EHS) department.
Experimental Workflow Diagram
The following diagram illustrates a logical workflow for the safe handling of a potent chemical compound from initial preparation to final disposal.
Caption: Workflow for the safe handling of potent chemical compounds.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
